Sodium;oxido(oxo)borane;hydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;oxido(oxo)borane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na.H2O/c2-1-3;;/h;;1H2/q-1;+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAQHLFAIDLZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Crystal Structure Analysis of Sodium Metaborate Tetrahydrate
Abstract: This technical guide provides an in-depth analysis of the crystal structure of sodium metaborate tetrahydrate. It clarifies the compound's structural nomenclature, presents detailed crystallographic and spectroscopic data, and outlines the experimental protocols for its synthesis and characterization. The guide is intended to serve as a comprehensive resource for researchers working with borate compounds.
Introduction and Structural Nomenclature
Sodium metaborate is a versatile compound that exists in various hydrated forms.[1] The tetrahydrate, with an empirical formula of NaBO₂·4H₂O, is of particular interest.[2] However, structural analysis reveals that its solid-state form is not a simple metaborate anion with four water molecules of hydration. Instead, the crystal is composed of a sodium cation (Na⁺), a tetrahedral tetrahydroxyborate anion ([B(OH)₄]⁻), and two molecules of water of crystallization.[3][4] Therefore, the more structurally accurate chemical formula is Na[B(OH)₄]·2H₂O .[3][5] This formula, which is stoichiometrically identical to NaBO₂·4H₂O, correctly represents the tetrahedrally coordinated boron at the core of the anion.[6] This distinction is critical for understanding the compound's chemical properties, hydrogen bonding networks, and dehydration behavior.
This guide will proceed using the structurally accurate formula Na[B(OH)₄]·2H₂O while acknowledging its common designation as sodium metaborate tetrahydrate.
Crystallographic and Spectroscopic Data
The crystal structure of Na[B(OH)₄]·2H₂O has been determined primarily through X-ray diffraction (XRD).[3] The compound crystallizes in the triclinic system, which is also referred to as anorthic.[3][7]
Data Presentation
Quantitative data obtained from instrumental analysis are summarized in the tables below for clarity and comparative purposes.
Table 1: Crystal System and Unit Cell Parameters for Na[B(OH)₄]·2H₂O
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic (Anorthic) | [3][7] |
| Space Group | P-1 | [3][7] |
| a | 5.86 Å | [7] |
| b | 10.51 Å | [7] |
| c | 6.75 Å | [7] |
| α | 91° | [7] |
| β | 57° | [7] |
| γ | 91.5° | [7] |
Note: The crystallographic parameters presented are based on powder XRD data analysis.
Table 2: Principal Powder X-ray Diffraction Peaks for Na[B(OH)₄]·2H₂O Data corresponds to ICSD reference code 01-076-0756.[3]
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 16.81 | 5.27367 | 37.79 |
| 18.68 | 4.75042 | 73.08 |
| 23.89 | 3.72536 | 49.83 |
| 25.77 | 3.45752 | 71.05 |
| 29.80 | 2.99781 | 27.09 |
| 31.32 | 2.85619 | 100.00 |
| 32.38 | 2.76525 | 34.78 |
| 33.88 | 2.64600 | 76.09 |
| 38.67 | 2.32880 | 41.14 |
Source: Data extracted from graphical representation in Kantürk et al., 2008.[3][8]
Table 3: FT-IR Spectral Data and Band Assignments for Na[B(OH)₄]·2H₂O
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200 - 3600 | O-H stretching vibrations |
| 1640 | H-O-H bending (scissoring) of water |
| 1120 | Asymmetric stretching of B-O |
| 760 | Out-of-plane bending of O-H and symmetric stretching of B-O |
Source: Kantürk et al., 2008.[3]
Visualizations: Chemical Relationships and Experimental Workflow
Diagrams are provided to visually articulate the relationship between the chemical species and the experimental workflow used for analysis.
Caption: Logical relationship of chemical species forming the crystal structure.
Caption: Experimental workflow for synthesis and characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on published experimental procedures for the analysis of Na[B(OH)₄]·2H₂O.
Synthesis Protocol
The synthesis of sodium metaborate tetrahydrate is achieved through the reaction of anhydrous borax with sodium hydroxide in an aqueous solution.[3]
-
Reactant Preparation: Prepare an aqueous solution of anhydrous borax (Na₂O·2B₂O₃) and sodium hydroxide (NaOH). A typical mole ratio is 1:2 (Borax:NaOH).[3]
-
Reaction: Heat the mixture to 90°C in a reaction vessel. Maintain this temperature and stir continuously for 150 minutes to ensure the reaction goes to completion.[3]
-
Crystallization: After the reaction period, filter the hot, saturated solution to remove any impurities. Allow the filtrate to cool slowly to room temperature. White crystals of Na[B(OH)₄]·2H₂O will precipitate from the solution.[3]
-
Drying: Separate the crystals from the mother liquor by filtration and dry them at a moderate temperature (e.g., 40°C) to remove surface moisture.[5]
X-ray Diffraction (XRD) Analysis
Powder XRD is the primary technique used to identify the crystalline phase and determine its structural parameters.[3]
-
Sample Preparation: The crystalline sample is finely ground into a homogenous powder using an agate mortar to ensure random orientation of the crystallites.[3]
-
Mounting: The powder is packed into a sample holder (e.g., aluminum). The surface is carefully flattened to be coplanar with the holder's surface to prevent errors in peak positions due to sample displacement.[3]
-
Data Acquisition: The sample is mounted in a powder diffractometer. Data is collected using a monochromatic X-ray source (typically Cu Kα) over a specified 2θ range, with a defined step size and counting time.
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (2θ) and intensities of the Bragg peaks. This pattern is compared to reference patterns in databases like the Inorganic Crystal Structure Database (ICSD) for phase identification.[3] For structural refinement, software is used to fit the experimental pattern to a theoretical model, allowing for the determination of lattice parameters.[3]
Spectroscopic and Thermal Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the compound.
-
Sample Preparation: A small amount of the crystalline powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3]
-
Data Acquisition: The infrared spectrum is recorded over a spectral range, typically 4000 to 650 cm⁻¹, with a resolution of at least 8 cm⁻¹.[3]
-
Analysis: The resulting spectrum is analyzed by assigning the observed absorption bands to specific molecular vibrations, such as O-H stretching and bending, and B-O stretching, as detailed in Table 3.[3]
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability and dehydration kinetics of the hydrate.[3]
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible (e.g., alumina).
-
Data Acquisition: The sample is heated in a controlled, inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5°C/min). The mass of the sample is continuously monitored as a function of temperature.[3]
-
Analysis: The resulting TGA curve (mass vs. temperature) reveals the temperatures at which water is lost. The dehydration of Na[B(OH)₄]·2H₂O occurs in multiple steps, beginning with the loss of the two crystalline water molecules, followed by the condensation of the hydroxyl groups from the tetrahydroxyborate anion.[3][6]
Conclusion
The crystal structure of sodium metaborate tetrahydrate is accurately represented by the formula Na[B(OH)₄]·2H₂O, indicating a structure built from sodium cations, tetrahedral tetrahydroxyborate anions, and two water molecules of hydration. Its crystal system is triclinic (P-1). A combination of synthesis followed by characterization using XRD, FT-IR, and TGA provides a comprehensive understanding of its structure, chemical bonding, and thermal properties. The detailed data and protocols presented in this guide serve as a foundational resource for researchers in materials science and chemical development.
References
- 1. Sodium metaborate - Wikipedia [en.wikipedia.org]
- 2. buy Sodium metaborate tetrahydrate Crystaline manufacturers - FUNCMATER [funcmater.com]
- 3. kiche.or.kr [kiche.or.kr]
- 4. Sodium tetrahydroxyborate - Wikipedia [en.wikipedia.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Anhydrous Sodium Metaborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrous sodium metaborate (NaBO₂) is a crucial inorganic compound with diverse applications, including the manufacturing of borosilicate glasses, herbicides, and as a precursor for sodium borohydride (NaBH₄), a promising hydrogen storage material.[1][2] Its utility stems from its alkaline nature, buffering capacity, and high boron content.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of anhydrous sodium metaborate. It details various experimental protocols for its preparation, including solid-state fusion and thermal dehydration of its hydrated precursors. Furthermore, this document outlines the key analytical techniques employed for its characterization, such as X-ray Diffraction (XRD), thermal analysis (TGA/DSC), and vibrational spectroscopy (FTIR/Raman). All quantitative data are summarized in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using process diagrams.
Introduction
Sodium metaborate is a compound of sodium, boron, and oxygen with the empirical formula NaBO₂.[5] In its anhydrous solid state, the metaborate ion exists as a trimer, [B₃O₆]³⁻, making the more accurate formula Na₃B₃O₆.[1][5] This structure consists of planar six-membered rings of alternating boron and oxygen atoms.[6] Anhydrous sodium metaborate is a colorless, crystalline, and hygroscopic solid.[5][6] It is an intermediate in the production of borax and is also a byproduct of the hydrolysis of sodium borohydride.[1][7] Understanding its synthesis and properties is critical for applications ranging from materials science to renewable energy.
Synthesis of Anhydrous Sodium Metaborate
Anhydrous sodium metaborate can be prepared through several methods, primarily involving high-temperature solid-state reactions or the dehydration of its hydrated forms.
Solid-State Fusion Methods
These methods involve the high-temperature reaction of boron and sodium sources.
2.1.1. Fusion of Sodium Carbonate with Boron Oxide
This is a common method for preparing sodium metaborate.[1] The reaction proceeds as follows:
Na₂CO₃ + B₂O₃ → 2NaBO₂ + CO₂
2.1.2. Fusion of Borax with Sodium Hydroxide
Another established method involves the fusion of borax (sodium tetraborate) with sodium hydroxide at elevated temperatures.[1][5]
Na₂B₄O₇ + 2NaOH → 4NaBO₂ + H₂O
Thermal Dehydration of Hydrated Sodium Metaborate
Anhydrous sodium metaborate is frequently produced by heating its hydrated forms, which crystallize from aqueous solutions at different temperature ranges.[5] The common hydrates are the tetrahydrate (NaBO₂·4H₂O) and the dihydrate (NaBO₂·2H₂O).[5][8] The dehydration process involves the stepwise removal of water molecules, leading to the formation of intermediate hydrates before yielding the anhydrous salt.[8][9]
The general dehydration pathway is: NaBO₂·4H₂O → NaBO₂·2H₂O → NaBO₂·0.5H₂O → NaBO₂
Experimental Protocols
Protocol 1: Synthesis via Fusion of Borax and Sodium Hydroxide
-
Preparation: Thoroughly mix stoichiometric amounts of sodium tetraborate (borax, Na₂B₄O₇) and sodium hydroxide (NaOH) in a high-purity alumina or platinum crucible.
-
Fusion: Heat the mixture in a furnace to 700 °C.[5] Maintain this temperature until a clear, homogeneous melt is obtained.
-
Cooling: Carefully remove the crucible from the furnace and allow the melt to cool to room temperature under a dry atmosphere or in a desiccator to prevent moisture absorption.
-
Grinding: Once cooled, the resulting solid mass is ground into a fine powder.
-
Storage: Store the anhydrous sodium metaborate powder in a tightly sealed container in a desiccator.
Protocol 2: Synthesis via Thermal Dehydration of Sodium Metaborate Dihydrate
-
Preparation: Place a known quantity of sodium metaborate dihydrate (NaBO₂·2H₂O) in a ceramic or porcelain boat.
-
Heating: Place the boat in a tube furnace under a flow of dry nitrogen or in a vacuum oven.[1]
-
Dehydration Schedule:
-
Cooling: After holding at the final temperature for a sufficient time (e.g., 30-60 minutes), cool the sample to room temperature under a dry atmosphere.[12]
-
Characterization & Storage: The resulting white powder is anhydrous NaBO₂. Confirm its purity using characterization techniques like XRD and store it in a desiccator.
Visualizations
Caption: Workflow for the synthesis of anhydrous NaBO₂ via thermal dehydration.
Characterization Techniques
X-Ray Diffraction (XRD)
XRD is the primary technique for confirming the crystalline structure of the synthesized anhydrous sodium metaborate.
-
Experimental Protocol:
-
Prepare a finely ground powder sample of the synthesized material.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer with CuKα radiation (λ = 1.5406 Å).
-
Scan over a 2θ range of 10-80° with a suitable step size.
-
Compare the resulting diffractogram with standard patterns from crystallographic databases (e.g., JCPDS: 00-032-1046) to confirm the phase purity.[11]
-
The anhydrous form crystallizes in the trigonal (or hexagonal) crystal system, with the space group R-3c.[1][6][13] Key diffraction peaks are expected at 2θ values around 28°, 32°, and 40°.[14]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration processes.
-
Experimental Protocol:
-
Place a small, accurately weighed sample (5-10 mg) into an alumina or platinum TGA/DSC pan.
-
Heat the sample from room temperature to above 1000 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[15]
-
For dehydration studies of hydrated precursors, a lower final temperature (e.g., 400-500 °C) is sufficient.[8][10]
-
The TGA curve will show mass loss corresponding to the removal of water, while the DSC curve will show endothermic peaks associated with these dehydration steps and a sharp endotherm at the melting point.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy is used to identify the functional groups and confirm the structure of the metaborate anion. The anhydrous form is characterized by the trimeric [B₃O₆]³⁻ ring.
-
Experimental Protocol (FTIR):
-
Mix a small amount of the sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet.
-
Record the infrared spectrum, typically in the range of 400-4000 cm⁻¹.[16]
-
Characteristic bands for the B-O stretching and bending modes in the [B₃O₆]³⁻ ring are expected in the 1450 cm⁻¹ and 940 cm⁻¹ regions.[17]
-
-
Experimental Protocol (Raman):
-
Place the powder sample directly under the microscope objective of a Raman spectrometer.
-
Acquire the spectrum using a laser excitation source (e.g., 532 nm or 785 nm).
-
The Raman spectrum provides complementary information on the vibrational modes of the borate network. The transition to the anhydrous form is marked by the appearance of new peaks, with the final anhydrous spectrum observed at temperatures around 295 °C when dehydrating the dihydrate.[8]
-
Caption: General workflow for the characterization of anhydrous NaBO₂.
Data Presentation
Table 1: Physical and Chemical Properties of Anhydrous Sodium Metaborate
| Property | Value | Reference(s) |
| Chemical Formula | NaBO₂ (Empirical), Na₃B₃O₆ (Structural) | [5] |
| Molar Mass | 65.80 g/mol | [5][7] |
| Appearance | Colorless or white crystalline solid, hygroscopic | [5][6] |
| Density | 2.464 g/cm³ | [5][7] |
| Melting Point | 966 °C (1771 °F; 1239 K) | [3][5] |
| Boiling Point | 1434 °C (2613 °F; 1707 K) | [5][7] |
| Solubility in Water | 28.2 g/100 mL (25 °C), 125.2 g/100 mL (100 °C) | [5] |
| Solubility (Other) | Insoluble in ether, ethanol | [5] |
Table 2: Crystallographic Data for Anhydrous Sodium Metaborate
| Parameter | Value | Reference(s) |
| Crystal System | Trigonal / Hexagonal | [1][5][6] |
| Space Group | R-3c | [6][13] |
| Unit Cell (a) | 12.75 Å | [6] |
| Unit Cell (c) | 7.33 Å | [6] |
Table 3: Thermal Properties of Sodium Metaborate Hydrates
| Hydrate Form | Transition | Temperature Range (°C) | Reference(s) |
| NaBO₂·4H₂O | Converts to Dihydrate | 53.6 | [5] |
| NaBO₂·2H₂O | Dehydrates to Hemihydrate/Intermediate | 83 - 155 | [8] |
| NaBO₂·2H₂O | Dehydrates to Anhydrous (NaBO₂) | 249 - 280 | [8] |
| Anhydrous NaBO₂ | Melts to clear glass | 966 | [3] |
Table 4: Spectroscopic Data for Sodium Metaborate
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| FTIR | ~1450 | Asymmetric B-O stretching in [B₃O₆]³⁻ | [17] |
| FTIR | ~939 | Symmetric B-O stretching in [B₃O₆]³⁻ | [17] |
| Raman | (multiple peaks) | Characteristic of anhydrous phase formation above 295 °C | [8] |
References
- 1. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]
- 2. buy Sodium metaborate tetrahydrate Crystaline manufacturers - FUNCMATER [funcmater.com]
- 3. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]
- 4. borax.com [borax.com]
- 5. Sodium metaborate - Wikipedia [en.wikipedia.org]
- 6. Buy Sodium metaborate | 7775-19-1 [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. edocs.tib.eu [edocs.tib.eu]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling the Thermal Degradation of Sodium Metaborate Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition of sodium metaborate hydrates, compounds of significant interest in various industrial and pharmaceutical applications, including their role as byproducts in hydrogen storage systems. A thorough understanding of their thermal behavior is crucial for process optimization, stability assessments, and ensuring the quality of final products. This document provides a comprehensive overview of the decomposition pathways, supported by quantitative data, detailed experimental protocols, and a visual representation of the transformation processes.
Thermal Decomposition Profile
Sodium metaborate exists in several hydrated forms, with the tetrahydrate (NaBO₂·4H₂O) and dihydrate (NaBO₂·2H₂O) being the most common. The thermal decomposition of these hydrates is a stepwise process involving the sequential loss of water molecules, ultimately yielding anhydrous sodium metaborate (NaBO₂). This process is accompanied by structural transformations of the borate anion.
The decomposition of sodium metaborate dihydrate (NaBO₂·2H₂O), which can also be represented as NaB(OH)₄, involves a key transformation from a tetrahedral boron coordination to a trigonal boron structure. The initial dehydration step leads to the formation of an intermediate hydrate, Na₃[B₃O₅(OH)₂] (a 1/3 hydrate), releasing 5 moles of water between 83°C and 155°C.[1][2][3] The final mole of water is subsequently released at higher temperatures, between 249°C and 280°C, resulting in the formation of anhydrous sodium metaborate, Na₃B₃O₆.[2] It has been suggested that a metastable 2/3 hydrate may form as a short-lived intermediate during the transition to the 1/3 hydrate.[1]
Sodium metaborate tetrahydrate is the stable phase in contact with saturated solutions between 11.5°C and 53.6°C, above which the dihydrate becomes the stable form.[4] The tetrahydrate begins to lose its water of crystallization at approximately 90°C.[5]
The following tables summarize the key quantitative data associated with the thermal decomposition of the common sodium metaborate hydrates.
Table 1: Thermal Decomposition Stages of Sodium Metaborate Dihydrate (NaBO₂·2H₂O)
| Temperature Range (°C) | Decomposition Step | Product | Moles of H₂O Lost |
| 83 - 155 | First Dehydration | Na₃[B₃O₅(OH)₂] (1/3 hydrate) | 5 |
| 249 - 280 | Second Dehydration | Na₃B₃O₆ (Anhydrous NaBO₂) | 1 |
Table 2: Stability and Decomposition of Sodium Metaborate Hydrates
| Hydrate Form | Chemical Formula | Stable Temperature Range (°C) | Initial Decomposition Temperature (°C) |
| Tetrahydrate | NaBO₂·4H₂O | -6 to 53.6 | ~90 |
| Dihydrate | NaBO₂·2H₂O | 53.6 to 105 | 83 |
| Hemihydrate | NaBO₂·0.5H₂O | 105 to boiling point | >105 |
Experimental Protocols
The characterization of the thermal decomposition of sodium metaborate hydrates relies on a suite of analytical techniques. The following sections detail the methodologies for the key experiments.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To quantitatively measure the mass loss of a sample as a function of temperature and to detect endothermic or exothermic transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the sodium metaborate hydrate is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, typically ranging from 1°C/min to 10°C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 400°C - 600°C).[1]
-
Atmosphere: A controlled atmosphere is maintained by purging the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature, allowing for the determination of the stoichiometry of the dehydration steps. The DTA or DSC curve shows peaks corresponding to thermal events; endothermic peaks typically represent dehydration and phase transitions, while exothermic peaks can indicate crystallization or decomposition with gas evolution.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present at different stages of the thermal decomposition.
Methodology:
-
In-situ XRD: For continuous monitoring of structural changes, the sample is heated in a high-temperature XRD chamber.
-
Sample Preparation: A thin layer of the hydrate powder is spread on the sample holder of the high-temperature stage.
-
Data Collection: XRD patterns are collected at specific temperature intervals or continuously as the temperature is ramped.
-
-
Ex-situ XRD: To analyze the products of decomposition at specific temperatures.
-
Sample Preparation: Separate samples of the hydrate are heated in a furnace to predetermined temperatures corresponding to the different stages observed in the TGA curve. The samples are then cooled to room temperature in a desiccator to prevent rehydration before analysis.
-
Data Collection: Standard powder XRD patterns are collected for each of the heat-treated samples.
-
-
Data Analysis: The obtained diffraction patterns are compared with reference patterns from crystallographic databases (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases present at each temperature.
In-situ Raman Spectroscopy
Objective: To probe the changes in the vibrational modes of the borate anions and water molecules during the dehydration process, providing insights into the structural transformations.
Methodology:
-
Instrumentation: A Raman spectrometer equipped with a heating stage and a microscope is used.
-
Sample Preparation: A small amount of the hydrate is placed on the heating stage.
-
Data Collection: Raman spectra are collected at room temperature and then at various temperatures as the sample is heated. It is important to refocus the microscope as water is released, which can cause movement of the particles.[1]
-
Data Analysis: The changes in the positions and intensities of the Raman peaks are analyzed to identify the formation of new chemical species and changes in the boron coordination environment. For instance, the transition from tetrahedral B(OH)₄⁻ to trigonal BO₃ groups can be observed through the appearance of new Raman peaks.[1]
Visualization of the Decomposition Pathway
The following diagram illustrates the logical progression of the thermal decomposition of sodium metaborate dihydrate, highlighting the key intermediate and final products.
Caption: Thermal decomposition pathway of sodium metaborate dihydrate.
References
In-Depth Technical Guide to the Solubility of Sodium Metaborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium metaborate in various organic solvents. Understanding the solubility characteristics of this inorganic salt is crucial for its application in diverse fields, including organic synthesis, materials science, and pharmaceutical development, where it can act as a reagent, catalyst, or pH modifier in non-aqueous media.
Core Concepts: Dissolution vs. Reaction
A critical aspect to consider when discussing the "solubility" of sodium metaborate in certain organic solvents, particularly alcohols, is the distinction between simple physical dissolution and chemical reaction. While in some aprotic organic solvents, sodium metaborate may exhibit limited physical solubility, in protic solvents like alcohols, it undergoes a chemical transformation.
Anhydrous sodium metaborate reacts with alcohols, such as methanol and ethanol, in a process that yields the corresponding sodium tetraalkoxyborate.[1] This reaction is not a simple dissolution but a chemical conversion. For instance, the reaction with methanol can be represented as:
NaBO₂ + 4 CH₃OH → Na⁺[B(OCH₃)₄]⁻ + 2 H₂O
Therefore, when considering the use of sodium metaborate in alcoholic systems, it is the solubility of the resulting sodium tetraalkoxyborate salt that is of practical importance.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of a commercial borate product, Neobor®, which converts to sodium metaborate, in various organic solvents at a standard temperature. It is important to note that comprehensive data across a wide range of organic solvents and temperatures is limited in publicly available literature.
| Organic Solvent | Temperature (°C) | Solubility (% by weight) |
| Methanol | 25 | 16.94 |
| Ethylene Glycol | 25 | 31.12 |
| Propylene Glycol | 25 | 21.86 |
| Diethylene Glycol | 25 | 9.99 |
Note: Data sourced from a product data sheet for Neobor®. The solubility is reported as % by weight in the saturated solution.
Qualitative observations indicate that sodium metaborate is generally considered insoluble in less polar organic solvents such as ether.[1]
Experimental Protocols for Solubility Determination
Principle
A supersaturated solution of sodium metaborate in the organic solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the concentration of the dissolved solute remains constant), the solid and liquid phases are separated, and the concentration of the dissolved sodium metaborate in the liquid phase is determined using a suitable analytical technique.
Apparatus
-
Constant temperature bath (e.g., water or oil bath) with precise temperature control (±0.1 °C)
-
Sealed, inert sample vials or flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Instrumentation for boron concentration analysis (e.g., ICP-AES, spectrophotometer)
Procedure
-
Sample Preparation:
-
Add an excess amount of anhydrous sodium metaborate to a known volume or weight of the organic solvent in a sealed vial. The use of anhydrous sodium metaborate is crucial to avoid the influence of water on solubility.
-
Place the vial in the constant temperature bath set to the desired temperature.
-
Continuously agitate the mixture using a magnetic stirrer to facilitate the attainment of equilibrium. The time required to reach equilibrium will vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the concentration plateaus).
-
-
Equilibration:
-
Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring.
-
-
Sample Withdrawal and Separation:
-
Turn off the stirrer and allow the solid phase to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.2 µm pore size) that is chemically resistant to the organic solvent to remove any suspended solid particles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration range appropriate for the chosen analytical method.
-
Determine the concentration of boron in the diluted sample.
-
Analytical Methods for Boron Quantification in Organic Matrices
The choice of analytical method for determining the boron concentration in the organic solvent is critical. Standard acid-base titration used for aqueous borate solutions may not be suitable for non-aqueous systems. The following methods are recommended:
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive and accurate method for elemental analysis. The organic sample may require digestion or dilution in a suitable solvent before analysis to avoid interference with the plasma.
-
Colorimetric Methods:
-
Curcumin Method: This method involves the formation of a colored complex between boron and curcumin in an acidic environment. The absorbance of the complex is then measured spectrophotometrically. The organic solvent may need to be evaporated and the residue taken up in an appropriate aqueous solution for the reaction to proceed.
-
Azomethine-H Method: Similar to the curcumin method, azomethine-H forms a colored complex with boron that can be quantified by spectrophotometry.
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow for the experimental determination of sodium metaborate solubility in an organic solvent.
Signaling Pathway of Sodium Metaborate Reaction with Alcohols
The interaction of sodium metaborate with alcohols is not a simple dissolution but a chemical reaction pathway. The following diagram illustrates this process, leading to the formation of a sodium tetraalkoxyborate.
Conclusion
The solubility of sodium metaborate in organic solvents is a complex topic, influenced by the nature of the solvent. In aprotic solvents, physical solubility is generally low. In protic solvents like alcohols, a chemical reaction occurs, forming sodium tetraalkoxyborates, and the solubility of these products becomes the key parameter. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of sodium metaborate in various organic systems, which is essential for its effective application in non-aqueous environments. Further research is needed to expand the quantitative solubility database across a broader range of organic solvents and temperatures to fully characterize the behavior of this versatile inorganic salt.
References
vibrational spectroscopy of the metaborate anion
An In-depth Technical Guide to the Vibrational Spectroscopy of the Metaborate Anion
Introduction
The metaborate anion, with the empirical formula BO₂⁻, is a fundamental boron-oxygen species. However, its structural manifestation is remarkably diverse, varying significantly with its physical state—from a simple linear monomer in the gas phase to complex polymeric rings and chains in crystalline solids, and the tetrahydroxyborate anion in aqueous solutions.[1] Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structure, bonding, and coordination of boron in these varied forms. This guide provides a comprehensive overview of the vibrational spectra of the metaborate anion in its different environments, targeted at researchers, scientists, and professionals in materials science and chemical development.
Theoretical Background: Vibrational Modes
The vibrational spectrum of a metaborate species is dictated by its molecular geometry and symmetry.
-
Linear Monomer (BO₂⁻) : In the gas phase, the isolated BO₂⁻ anion is expected to be linear and symmetric (D∞h point group). It has 3N-5 = 4 vibrational modes.
-
ν₁ (Symmetric Stretch) : Raman active, IR inactive.
-
ν₂ (Bending) : Doubly degenerate, IR active.
-
ν₃ (Antisymmetric Stretch) : IR active.
-
-
Trimeric Ring ([B₃O₆]³⁻) : In many anhydrous crystalline metaborates, the anion exists as a planar six-membered ring (D₃h point group). This larger structure has significantly more complex vibrational modes.[2][3]
-
Tetrahydroxyborate ([B(OH)₄]⁻) : In aqueous solution, the metaborate anion hydrolyzes to form the tetrahedral tetrahydroxyborate ion (Td point group).[1][4] Its vibrations are characteristic of a tetrahedral molecule.
Isotopic substitution, particularly with ¹⁰B/¹¹B and ¹⁶O/¹⁸O, is a critical technique for confirming vibrational assignments, as heavier isotopes cause a predictable downward shift in frequency.[3][4][5]
The following diagram illustrates the structural diversity of species corresponding to the metaborate empirical formula.
References
A Technical Guide to the Chemical Properties of Sodium Metaborate Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chemical properties of sodium metaborate solutions, providing quantitative data, detailed experimental protocols, and visualizations to support research and development activities. Sodium metaborate (NaBO₂) is an alkaline salt with excellent buffering capacity, making it a versatile compound in various industrial and scientific applications, including as a component in cleaners, adhesives, and photographic developers.[1][2][3]
Quantitative Physicochemical Properties
The following tables summarize key quantitative data for sodium metaborate solutions, facilitating easy comparison and reference.
Table 1: pH of Sodium Metaborate Solutions at 20°C
Aqueous solutions of sodium metaborate exhibit a moderate increase in pH with increasing concentration, demonstrating its alkaline nature.[1] The pH of these solutions is a critical parameter in applications requiring stable alkaline conditions.
| Concentration (% w/w) | pH Range[1] |
| 0.5% | 10.8 - 10.9 |
| 1.0% | 11.0 - 11.1 |
| 2.0% | 11.2 - 11.3 |
| 4.0% | 11.4 - 11.5 |
| 6.0% | 11.5 - 11.6 |
| 8.0% | 11.6 - 11.8 |
| 10.0% | 11.8 - 11.8 |
| 15.0% | 11.9 - 12.0 |
| 18.0% | 12.0 - 12.2 |
Table 2: Solubility of Sodium Metaborate in Water
Sodium metaborate's high solubility allows for the preparation of solutions with a higher concentration of borate ions compared to other borates like borax at the same temperature.[1][2] This property is particularly advantageous in applications requiring high borate concentrations. The solubility of different hydrated forms of sodium metaborate varies with temperature.
| Temperature (°C) | Solubility of Anhydrous NaBO₂ ( g/100 mL)[4] | Solubility of Sodium Metaborate Tetrahydrate ( g/100g H₂O)[1] | Solubility of Sodium Metaborate Octahydrate ( g/100g H₂O)[1] |
| 0 | 16.4 | 22.4 | 30.4 |
| 5 | - | 24.3 | 32.9 |
| 10 | - | 26.3 | 35.6 |
| 15 | - | 28.6 | 38.8 |
| 20 | - | 31.0 | 41.9 |
| 25 | 28.2 | 33.4 | 45.3 |
| 30 | - | 36.5 | 49.5 |
| 35 | - | 39.6 | 53.6 |
| 40 | - | 43.2 | 58.5 |
| 45 | - | 47.7 | 64.5 |
| 50 | - | 52.8 | 71.5 |
| 100 | 125.2 | - | - |
Table 3: Electrical Conductivity of Sodium Metaborate Solutions
The electrical conductivity of sodium metaborate solutions is a measure of their ability to conduct an electric current, which is dependent on the concentration of ions in the solution.
| Molality (mol/kg) | Conductivity at 298.15 K (S/m)[5] | Conductivity at 323.15 K (S/m)[5] |
| 0.100 | 0.817 | 1.159 |
| 0.251 | 1.916 | 2.711 |
| 0.503 | 3.513 | 4.965 |
| 0.754 | 4.882 | 6.879 |
| 1.006 | 6.069 | 8.536 |
| 1.509 | 8.010 | 11.22 |
| 2.012 | 9.489 | 13.26 |
| 2.515 | 10.61 | 14.77 |
| 3.018 | 11.42 | 15.86 |
| 3.521 | 11.96 | 16.59 |
| 4.024 | 12.28 | 17.02 |
| 4.527 | 12.41 | 17.20 |
| 5.030 | 12.41 | 17.19 |
| 5.533 | 12.28 | 17.00 |
| 6.036 | 12.06 | 16.68 |
Hydrolysis and Buffering Action
In aqueous solutions, the metaborate ion (BO₂⁻) undergoes hydrolysis to form the tetrahydroxyborate ion [B(OH)₄]⁻ and hydroxide ions (OH⁻), which contributes to the alkalinity of the solution. This equilibrium is fundamental to the buffering capacity of sodium metaborate solutions.
The hydrolysis of sodium borohydride (NaBH₄) also produces sodium metaborate as a byproduct.[5]
Experimental Protocols
The following sections detail the methodologies for determining the key chemical properties of sodium metaborate solutions.
Determination of pH
The pH of sodium metaborate solutions is determined potentiometrically using a calibrated pH meter.
Apparatus and Reagents:
-
pH meter with a glass electrode and a reference electrode (or a combination electrode)
-
Magnetic stirrer and stir bar
-
Beakers
-
Standard buffer solutions (e.g., pH 7.0, 10.0, and 12.0)
-
Distilled or deionized water
-
Sodium metaborate
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, and preferably three, standard buffer solutions that bracket the expected pH of the sample. For alkaline solutions like sodium metaborate, buffers with pH values of 7.0, 10.0, and a higher alkaline buffer are recommended.
-
Sample Preparation: Prepare sodium metaborate solutions of desired concentrations by dissolving a known mass of sodium metaborate in a known volume of distilled or deionized water.
-
Measurement:
-
Rinse the electrode with distilled or deionized water and gently blot dry with a lint-free tissue.
-
Immerse the electrode in the sodium metaborate solution.
-
Stir the solution gently with a magnetic stirrer.
-
Allow the reading to stabilize before recording the pH value.
-
Between measurements of different solutions, rinse the electrode thoroughly with distilled or deionized water.
-
Determination of Solubility
The solubility of sodium metaborate can be determined by preparing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solid.
Apparatus and Reagents:
-
Constant temperature water bath or incubator
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filter)
-
Analytical balance
-
Oven
-
Sodium metaborate
-
Distilled or deionized water
Procedure:
-
Saturation: Add an excess amount of sodium metaborate to a known volume of distilled or deionized water in a conical flask.
-
Equilibration: Place the flask in a constant temperature water bath and stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
Filtration: Filter a portion of the saturated solution to remove the undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent changes in solubility.
-
Analysis:
-
Accurately weigh a portion of the clear filtrate.
-
Evaporate the water from the weighed filtrate in an oven at a suitable temperature (e.g., 110°C) until a constant weight of the dry sodium metaborate is obtained.
-
The solubility can then be calculated as grams of sodium metaborate per 100 g of water.
-
Determination of Electrical Conductivity
The electrical conductivity of sodium metaborate solutions is measured using a conductivity meter.
Apparatus and Reagents:
-
Conductivity meter with a conductivity cell
-
Beakers
-
Standard potassium chloride (KCl) solutions for calibration
-
Sodium metaborate
-
Distilled or deionized water
Procedure:
-
Calibration: Calibrate the conductivity meter using standard KCl solutions of known conductivity according to the manufacturer's instructions.
-
Sample Preparation: Prepare sodium metaborate solutions of various concentrations using distilled or deionized water.
-
Measurement:
-
Rinse the conductivity cell with distilled or deionized water and then with the sample solution to be measured.
-
Immerse the cell in the sample solution, ensuring the electrodes are fully covered.
-
Allow the reading to stabilize and record the conductivity value.
-
Rinse the cell thoroughly between measurements of different solutions.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the experimental determination of the pH of a sodium metaborate solution.
References
The Historical Trajectory of Borate Compounds in Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron, the fifth element in the periodic table, possesses a unique chemistry that has captivated scientists for centuries. Its compounds, particularly borates, have a rich and storied history, evolving from ancient glazing and metallurgical fluxes to sophisticated applications in modern medicine and materials science. This technical guide provides a comprehensive overview of the historical development of borate compounds, detailing key discoveries, experimental methodologies, and the evolution of their applications. The information is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the foundational chemistry that underpins the current and future potential of these versatile compounds.
Historical Development of Borate Chemistry
The journey of borate compounds from antiquity to modern laboratories is a testament to the advancement of chemical science. The timeline below highlights the pivotal moments in this journey.
Ancient Uses of Borates
Long before the element boron was identified, its naturally occurring compounds were utilized by various ancient civilizations. The most common of these was borax (sodium tetraborate), known in its mineral form as tincal.
-
Ancient Metallurgy and Glazing: As early as 300 AD in China, borax was used as a glaze for ceramics. Roman goldsmiths also employed borax as a flux in metallurgy to lower the melting point of metals.
-
Early Medicine and Trade: Around 700 AD, the alchemist Jabir ibn Hayyan is believed to have mentioned crude borax. By 875 AD, Arab physicians were using borates for medicinal purposes. Marco Polo is credited with bringing borax from the Orient to Europe in the 13th century.
The Dawn of Borate Chemistry: Synthesis and Discovery
The 18th and 19th centuries marked a turning point in the understanding of borate compounds, with the synthesis of boric acid and the eventual isolation of the element boron.
-
1702 - Synthesis of Boric Acid: The Dutch physician and chemist Wilhelm Homberg was the first to synthesize boric acid, which he named sal sedativum Hombergi (sedative salt of Homberg). He produced it by reacting borax with a mineral acid.
-
1808 - Isolation of Boron: The element boron was independently isolated by two groups of scientists. In France, Joseph Louis Gay-Lussac and Louis Jacques Thénard isolated boron on June 21, 1808. Just nine days later, Sir Humphry Davy in England also announced his successful isolation of the element. Both teams used the reduction of boric acid with potassium. However, the boron they produced was amorphous and of relatively low purity.
-
1824 - Boron as an Element: Jöns Jacob Berzelius formally identified boron as an element.
-
Late 19th Century - The Borax Boom: The discovery of large borax deposits in California and Nevada in the latter half of the 19th century led to a "borax boom." Francis Marion Smith's Pacific Coast Borax Company played a significant role in popularizing and producing borax at a low cost, making it a common household and industrial chemical. The iconic "20 Mule Team Borax" trademark originated from the method used to transport borax out of Death Valley.
The Modern Era: From Pure Boron to Advanced Applications
The 20th century and beyond have witnessed remarkable progress in boron chemistry, from the production of high-purity boron to the development of sophisticated medical treatments and novel materials.
-
1909 - Production of Pure Boron: The American chemist Ezekiel Weintraub was the first to produce 99% pure boron by reducing boron halides with hydrogen at high temperatures. This breakthrough allowed for a more accurate study of the element's properties.
-
Mid-20th Century - Boron in Medicine: The unique neutron-absorbing properties of the boron-10 isotope led to the development of Boron Neutron Capture Therapy (BNCT) for cancer treatment in the 1950s. This therapy involves the selective accumulation of a boron-containing compound in tumor cells, followed by irradiation with neutrons.
-
Late 20th and 21st Centuries - Boron in Drug Development: The unique electronic properties of boron have made it an attractive element for medicinal chemists. This has led to the development of several FDA-approved drugs containing boron, such as:
-
Bortezomib (Velcade®): Approved in 2003 for the treatment of multiple myeloma, it is a proteasome inhibitor.
-
Crisaborole (Eucrisa®): An anti-inflammatory agent for treating atopic dermatitis.
-
Tavaborole (Kerydin®): An antifungal medication for onychomycosis.
-
Quantitative Data on the Historical Development of Boron
The progression of chemical techniques and understanding is evident in the increasing purity of isolated boron and the scale of borate production over time.
Table 1: Purity of Isolated Boron Over Time
| Year | Researcher(s) | Method | Achieved Purity | Reference(s) |
| 1808 | H. Davy, J.L. Gay-Lussac & L.J. Thénard | Reduction of boric acid with potassium | ~50-60% | |
| 1892 | H. Moissan | Reduction of boric oxide with magnesium | 80-95% | |
| 1909 | E. Weintraub | Reduction of boron halides with hydrogen | 99% |
Table 2: Historical Borax Production in the United States (19th Century)
| Period | Event | Production/Transportation Volume | Reference(s) |
| 1864-1882 | Early commercial production from lake muds in California | < 3000 short tons per year | |
| 1883-1889 | Transportation from Death Valley via mule teams | > 10,000 tons | |
| 1890-1907 | Major underground mining at Borate, California | Became the chief producer in the country |
Table 3: Physicochemical Properties of Early Boron Allotropes
| Property | Amorphous Boron | Crystalline Boron (β-rhombohedral) | Reference(s) |
| Appearance | Brown powder | Black, lustrous solid | |
| Mohs Hardness | ~9.5 | ~9.3 | |
| Electrical Conductivity | Poor at room temperature, good at high temperatures | Poor at room temperature | |
| Melting Point | ~2079 °C | ~2080 °C | |
| Boiling Point | ~2550 °C | ~4000 °C | |
| Density | ~2.37 g/cm³ | ~2.34 g/cm³ |
Experimental Protocols of Key Historical Discoveries
The following sections provide detailed methodologies for the landmark experiments in the history of borate chemistry, reconstructed from historical accounts.
Protocol 1: Synthesis of Boric Acid (Homberg, 1702)
Wilhelm Homberg's synthesis of "sal sedativum" was a crucial first step in understanding borates.
Objective: To prepare boric acid from borax.
Materials:
-
Borax (sodium tetraborate)
-
Mineral acid (e.g., sulfuric acid or hydrochloric acid)
-
Water
-
Heating apparatus
-
Crystallization vessel
Methodology:
-
A solution of borax is prepared by dissolving it in hot water.
-
A mineral acid, such as sulfuric acid, is carefully added to the hot borax solution. The reaction proceeds as follows: Na₂B₄O₇·10H₂O + H₂SO₄ → 4H₃BO₃ + Na₂SO₄ + 5H₂O
-
The resulting solution is allowed to cool.
-
As the solution cools, boric acid, being less soluble in cold water, crystallizes out.
-
The boric acid crystals are then collected by filtration and can be further purified by recrystallization.
Protocol 2: Isolation of Amorphous Boron (Davy, Gay-Lussac & Thénard, 1808)
The independent isolation of boron by these pioneering chemists opened the door to understanding this new element.
Objective: To isolate elemental boron from boric acid.
Materials:
-
Boric acid (H₃BO₃)
-
Potassium metal (K)
-
Apparatus for heating under exclusion of air (e.g., a sealed tube or retort)
Methodology:
-
Anhydrous boric acid (boron trioxide, B₂O₃) is prepared by gently heating boric acid to drive off water.
-
The anhydrous boric acid is mixed with potassium metal in a sealed, oxygen-free container.
-
The mixture is heated strongly. The highly reactive potassium reduces the boron oxide to elemental boron: B₂O₃ + 6K → 2B + 3K₂O
-
After cooling, the resulting solid mass contains amorphous boron mixed with potassium oxide and unreacted starting materials.
-
The product is washed with water to remove the soluble potassium oxide, and then with dilute acid to remove any remaining potassium.
-
The final product is a brown, amorphous powder of impure boron.
Protocol 3: Production of High-Purity Crystalline Boron (Weintraub, 1909)
Ezekiel Weintraub's method was a significant advancement, yielding boron of much higher purity.
Objective: To produce high-purity crystalline boron.
Materials:
-
Boron trichloride (BCl₃) or another volatile boron halide
-
Hydrogen gas (H₂)
-
High-temperature electric arc apparatus
Methodology:
-
A stream of purified hydrogen gas is passed through liquid boron trichloride to create a gaseous mixture of BCl₃ and H₂.
-
This gas mixture is introduced into a chamber containing an electric arc operating at a high temperature.
-
In the intense heat of the arc, hydrogen reduces the boron trichloride to elemental boron, which deposits on the electrodes: 2BCl₃ + 3H₂ → 2B + 6HCl
-
The deposited boron is in a molten state and can be cooled to form a solid, crystalline mass of high purity (99%).
Signaling Pathways and Mechanisms of Action
The unique chemistry of boron, particularly its empty p-orbital which allows it to act as a Lewis acid, is central to the biological activity of modern boron-containing drugs.
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that relies on the nuclear reaction between boron-10 and thermal neutrons.
Bortezomib: Proteasome Inhibition
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the cellular machinery for protein degradation.
Crisaborole: PDE4 Inhibition
Crisaborole is a benzoxaborole that acts as a phosphodiesterase 4 (PDE4) inhibitor, leading to anti-inflammatory effects.
Tavaborole: Fungal Protein Synthesis Inhibition
Tavaborole is an oxaborole antifungal that inhibits fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis.
Conclusion
The historical development of borate compounds in chemistry is a compelling narrative of scientific inquiry and innovation. From their empirical use in ancient times to their central role in cutting-edge pharmaceuticals, borates have consistently proven to be compounds of significant scientific and practical importance. For researchers and drug development professionals, an understanding of this history provides a valuable context for appreciating the unique chemical properties of boron and for envisioning new applications for this versatile element. The journey from "sedative salt" to targeted cancer therapies and beyond is far from over, and the future of borate chemistry promises to be as rich and impactful as its past.
An In-depth Technical Guide to the Toxicological Profile of Sodium Metaborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium metaborate, an inorganic compound, is utilized in a variety of industrial applications, including the manufacturing of borosilicate glass, as a component of herbicides, and as a pH buffering agent.[1] Given its widespread use, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring occupational and consumer safety. This technical guide provides a comprehensive overview of the toxicological data for sodium metaborate, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of its toxicity. The toxicological data for sodium metaborate are often derived from studies on boric acid and other borates, which are considered toxicologically equivalent due to their conversion to boric acid in the body.
Toxicokinetics
Upon ingestion or inhalation, sodium metaborate is readily absorbed and hydrolyzes to form boric acid, which is the biologically active species. Boric acid is distributed throughout the body and is not metabolized. Excretion occurs primarily through the urine.
Acute Toxicity
Sodium metaborate exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
Table 1: Acute Toxicity of Sodium Metaborate and Related Borates
| Test Substance | Species | Route | Endpoint | Value | Reference |
| Sodium Metaborate | Rat | Oral | LD50 | 2330 mg/kg bw | [2][3][4][5][6] |
| Sodium Metaborate | Rat | Oral | LD50 | 2660 mg/kg bw | [6] |
| Sodium Metaborate 4-Mol | Rat | Oral | LD50 | 3251 mg/kg bw | [7] |
| Sodium Metaborate | Rabbit | Dermal | LD50 | >2000 mg/kg bw | [5][8][9] |
| Sodium Tetraborate Pentahydrate | Rabbit | Dermal | LD50 | >2000 mg/kg bw | [10] |
| Sodium Tetraborate Pentahydrate | Rat | Inhalation | LC50 | >2.0 mg/L | [11][12] |
Skin and Eye Irritation
Sodium metaborate is considered to be a skin and eye irritant, primarily due to its alkaline nature in aqueous solutions.[2][6] In a primary dermal irritation study following OECD Guideline 404, sodium metaborate 4-mol was found to cause no skin irritation in New Zealand White rabbits.[7] However, it is classified as a probable eye irritant.[2]
Sub-chronic and Chronic Toxicity
Repeated or prolonged exposure to high doses of borates can lead to adverse effects, with the testes being a primary target organ in males.
Table 2: Sub-chronic and Chronic Toxicity of Boric Acid
| Species | Duration | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |
| Rat | 2 years | Oral (diet) | 17.5 mg B/kg bw/day | - | Testicular toxicity | [13] |
| Mouse | 13 weeks | Oral (diet) | - | - | Testicular atrophy, hyperkeratosis of the stomach, extramedullary hematopoiesis of the spleen at 20,000 ppm. | [14] |
Carcinogenicity
Studies on boric acid in mice and rats have not shown evidence of carcinogenicity.
Table 3: Carcinogenicity of Boric Acid
| Species | Duration | Route | Doses | Results | Reference |
| B6C3F1 Mice | 2 years | Oral (diet) | 0, 2,500, or 5,000 ppm | No evidence of carcinogenicity. | [14][15][16] |
| Sprague-Dawley Rats | - | - | - | Not demonstrated to be a carcinogen. | [14] |
Genotoxicity
The available data suggest that boric acid and other borates are not genotoxic.
Table 4: Genotoxicity of Boric Acid
| Assay | Test System | Results | Reference |
| Ames Test | Salmonella typhimurium | Negative | [17][18][19][20][21] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [16][17] |
| In vitro Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Negative | [16][17] |
| In vivo Micronucleus Test | - | Negative | [21] |
While some studies have shown that boric acid can induce chromosomal aberrations in cultured human lymphocytes at high concentrations, the overall weight of evidence from a standard battery of genotoxicity tests indicates a lack of mutagenic potential.[17][22] Some boronic acids have been reported to be mutagenic in the Ames assay, but this is not considered a general liability for all boron-containing compounds.[18][19][20][21]
Reproductive and Developmental Toxicity
The primary toxicological concern for borates is their adverse effects on reproduction and development, observed in animal studies at high doses.
Table 5: Reproductive and Developmental Toxicity of Boric Acid
| Species | Endpoint | NOAEL | LOAEL | Effects at LOAEL | Reference |
| Rat | Male Fertility | 17.5 mg B/kg bw/day | - | Testicular toxicity, reduced spermiation. | [13][23] |
| Rat | Developmental Toxicity | 9.6 mg B/kg bw/day | 13 mg B/kg bw/day | Reduced fetal body weight and skeletal effects. | [7][13][24][25] |
| Mouse | Female Fertility | ~27 mg B/kg bw/day | - | Reduced ovulation, decreased pup weights. | [13] |
| Mouse | Developmental Toxicity | 248 mg/kg/day | - | - | [26] |
| Rabbit | Developmental Toxicity | - | - | Malformations of the eyes, CNS, cardiovascular system, and axial skeleton. | [24] |
Human epidemiological studies on workers with high occupational exposure to borates have not shown adverse effects on fertility.[24][27] However, due to the observed effects in animal studies, boric acid and sodium borates are classified as suspected of damaging fertility or the unborn child.[24][27]
Experimental Protocols
The toxicological data presented in this guide are based on studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.
Acute Oral Toxicity (based on OECD Guideline 401/420/423)
The acute oral toxicity is determined by administering the test substance in graduated doses to several groups of experimental animals, with one dose per group. The animals are typically fasted rats. Observations of effects and mortality are made for at least 14 days. The LD50 (median lethal dose) is then calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
Dermal Toxicity (based on OECD Guideline 402)
The test substance is applied to a shaved area of the skin of experimental animals, usually rabbits or rats. The area is covered with a porous gauze dressing for a 24-hour exposure period. The animals are observed for signs of toxicity and mortality for at least 14 days. The dermal LD50 is calculated.
Inhalation Toxicity (based on OECD Guideline 403)
Animals, typically rats, are exposed to the test substance, which is dispersed in the air as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a specified period (usually 4 hours). The animals are then observed for at least 14 days for signs of toxicity and mortality. The LC50 (median lethal concentration) is determined.
Carcinogenicity Studies (based on OECD Guideline 451)
Long-term studies are conducted in which animals, typically rats and mice, are exposed to the test substance daily for a major portion of their lifespan (e.g., 2 years for rats). The substance is usually administered in the diet. Animals are observed for the development of tumors. At the end of the study, a full histopathological examination is performed.
Genotoxicity: Ames Test (based on OECD Guideline 471)
This bacterial reverse mutation assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, with and without metabolic activation (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal medium lacking the specific amino acid. The number of revertant colonies is counted.
Genotoxicity: In Vitro Chromosomal Aberration Test (based on OECD Guideline 473)
Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase. The chromosomes are then examined microscopically for structural aberrations such as breaks and exchanges.
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)
Rodents, typically mice or rats, are exposed to the test substance. The test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication of induced chromosome damage.
Reproductive and Developmental Toxicity (based on OECD Guideline 414)
Pregnant female animals (usually rats or rabbits) are administered the test substance during the period of organogenesis. The dams are observed for signs of toxicity. Shortly before the expected day of delivery, the females are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations, as well as for effects on growth and survival.
Signaling Pathways and Molecular Mechanisms of Toxicity
The molecular mechanisms underlying borate toxicity are still under investigation, but several key pathways have been implicated.
Testicular Toxicity
High-dose exposure to boric acid leads to testicular lesions characterized by inhibited spermiation, which can progress to atrophy.[28] The proposed mechanism for this is not a direct effect on Leydig cell steroidogenesis but rather a disruption of Sertoli cell function and germ cell development.
Caption: Proposed mechanism of boric acid-induced testicular toxicity.
Cellular Stress Response and TOR Pathway
Recent studies suggest that boron stress can be transmitted through the Target of Rapamycin (TOR) signaling pathway. In yeast, boron stress leads to the activation of the Gcn4 transcription factor, which in turn upregulates the expression of the boron efflux pump Atr1 to mitigate toxicity. This activation of the GCN system is triggered by uncharged tRNA stress.
Caption: Boron stress signaling through the TOR pathway in yeast.
Experimental Workflow for Genotoxicity Assessment
The assessment of the genotoxic potential of a substance typically follows a tiered approach, starting with in vitro assays and proceeding to in vivo studies if necessary.
Caption: A typical workflow for genotoxicity testing.
Conclusion
Sodium metaborate has a well-characterized toxicological profile, with low acute toxicity but concerns regarding reproductive and developmental effects at high doses based on animal studies. It is not considered to be carcinogenic or genotoxic. The testes are a key target organ for toxicity following repeated exposure in males. Understanding the detailed experimental protocols and the underlying molecular mechanisms of toxicity is crucial for accurate risk assessment and the safe handling and use of this compound. Further research into the signaling pathways affected by boron exposure will continue to refine our understanding of its biological effects.
References
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- 2. portlandcleanair.org [portlandcleanair.org]
- 3. Sodium metaborate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Sodium metaborate | BNaO2 | CID 145326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 11. sds.riotinto.com [sds.riotinto.com]
- 12. sds.riotinto.com [sds.riotinto.com]
- 13. TR 063 - Reproductive and General Toxicology of some Inorganic Borates and Risk Assessment for Human Beings - ECETOC [ecetoc.org]
- 14. NTP Toxicology and Carcinogenesis Studies of Boric Acid (CAS No. 10043-35-3) in B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity and carcinogenicity studies of boric acid in male and female B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 17. The effects of boric acid on sister chromatid exchanges and chromosome aberrations in cultured human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
- 23. Effects of boron compounds on human reproduction | springermedizin.de [springermedizin.de]
- 24. hesiglobal.org [hesiglobal.org]
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- 26. Developmental toxicity of boric acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
environmental impact of borate compounds in soil and water
An In-depth Technical Guide on the Environmental Impact of Borate Compounds in Soil and Water
Boron (B) is a naturally occurring element that is essential for the growth of higher plants, cyanobacteria, and diatoms, playing a crucial role in cell wall synthesis, membrane function, and metabolic processes.[1][2][3][4] It is found in the environment primarily as boric acid (H₃BO₃) or borate anions [B(OH)₄]⁻, depending on the pH.[4][5] While essential in small amounts, the concentration range between deficiency and toxicity is narrow.[6][7] Elevated concentrations of borate compounds in soil and water, stemming from both natural and anthropogenic sources, can lead to significant adverse environmental effects.[8][9] This guide provides a comprehensive technical overview of the sources, biogeochemical cycling, and environmental impacts of borate compounds, along with standardized methodologies for their analysis.
Sources and Biogeochemical Cycling of Boron
Boron is introduced into terrestrial and aquatic environments through a combination of natural processes and human activities.[10] Understanding its movement through the Earth's systems is critical for assessing its environmental impact.
Sources of Boron
-
Natural Sources: The primary natural release of boron is from the weathering of rocks and soils containing borate and borosilicate minerals.[2][11] Other significant natural sources include geothermal steam, volcanic emissions, and the evaporation of boric acid from seawater.[2][10]
-
Anthropogenic Sources: Human activities have significantly increased the mobilization of boron.[12] Major anthropogenic sources include industrial and municipal wastewater discharges, the use of boron-containing fertilizers and pesticides in agriculture, coal combustion, and mining activities.[9][11]
Biogeochemical Cycle of Boron
The boron cycle involves its movement between the atmosphere, lithosphere, hydrosphere, and biosphere.[10] Sea salt aerosols are the largest natural flux to the atmosphere, while human activities, such as fossil fuel combustion and ore processing, now contribute fluxes that exceed natural mobilization from the crust.[10][12][13] Boron is delivered to oceans via rivers, atmospheric deposition, and hydrothermal vents.[10]
Caption: Figure 1: The Biogeochemical Cycle of Boron.
Impact on Soil Ecosystems
Boron concentrations in soil can significantly influence microbial communities and their enzymatic activities, which are vital for soil fertility and nutrient cycling.
Effects on Soil Microbial Communities
Soil microorganisms directly affect the boron content of soil, as maximum boron release corresponds with the highest microbial activity.[14][15] Studies on wheat soils have shown that boron application has a significant effect on microbial populations.[14][15][16] The highest populations of bacteria, fungi, and actinomycetes were observed at a boron application level of 3 kg ha⁻¹.[14][15] Levels above this concentration led to a decrease in bacterial numbers.[15] High doses of boron can also reduce soil microbial respiration and diminish fungal diversity.[1]
| Boron Application Rate (kg ha⁻¹) | Effect on Microbial Population (Wheat Soil) | Reference |
| 0 | Control group | [14][15] |
| 1 | Increased microbial population | [14][15] |
| 3 | Highest population of bacteria, fungi, and actinomycetes | [14][15] |
| 6 | Decreased microbial population compared to 3 kg ha⁻¹ | [14][15] |
| 9 | Further decrease in microbial population | [14][15] |
Caption: Table 1: Effect of Boron Application on Soil Microbial Populations.
Effects on Soil Enzyme Activities
Soil enzyme activities, which are crucial for nutrient mineralization, show a positive correlation with boron applications up to a certain threshold.[14][16] In one study, the highest phosphatase and dehydrogenase activities were found at a 3 kg ha⁻¹ boron application level, while the highest urease activity was observed at 6 kg ha⁻¹.[14] However, very high boron concentrations (e.g., 50 mg L⁻¹ in irrigation water) have been shown to decrease urease activity, negatively impacting the nitrogen cycle.[1]
| Boron Application Rate (kg ha⁻¹) | Urease Activity | Phosphatase Activity | Dehydrogenase Activity | Reference |
| 0 | Baseline | Baseline | Baseline | [14][16] |
| 3 | Increased | Highest Activity | Highest Activity | [14][16] |
| 6 | Highest Activity | Decreased from 3 kg ha⁻¹ level | Decreased from 3 kg ha⁻¹ level | [14][16] |
| 9 | Decreased from 6 kg ha⁻¹ level | Decreased from 3 kg ha⁻¹ level | Decreased from 3 kg ha⁻¹ level | [14][16] |
Caption: Table 2: Effect of Boron Application on Key Soil Enzyme Activities.
Impact on Aquatic Ecosystems
Boron's impact on aquatic life varies widely among species. While previously considered to have low toxicity, recent assessments suggest that boron can be hazardous to some aquatic organisms at concentrations near natural background levels in certain regions.[17][18]
Toxicity to Aquatic Organisms
The sensitivity of aquatic organisms to boron is species-dependent. Protozoa appear to be among the most sensitive, with No-Observed-Effect Concentrations (NOECs) as low as 0.3 mg B/L.[19] Fish, particularly in their early life stages, are also sensitive. Rainbow trout is often the most sensitive fish species, with NOECs in reconstituted water ranging from 0.009 to 0.103 mg B/L.[19] However, toxicity appears to be lower in natural waters, possibly due to nutrient availability or complexation with organic matter.[19][20] Invertebrates are generally less sensitive than microorganisms and fish.[19]
| Organism Group | Species | Endpoint | Concentration (mg B/L) | Reference |
| Protozoa | Entosiphon sp. | 72-h NOEC | 0.3 - 18 | [19] |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | Early Life Stage NOEC | 0.009 - 0.103 | [19] |
| Oncorhynchus mykiss (Rainbow Trout) | Acute LC50 | ~10 | [19] | |
| Pimephales promelas (Fathead Minnow) | 60-d LOEC | 88 | [20] | |
| Invertebrates | Daphnia magna | Chronic NOEC | 6 - 10 | [19] |
| Daphnia magna | 48-h LC50 | 21.3 | [20] | |
| Hyalella azteca | Chronic (Reproduction) | 13 | [21] | |
| Algae | Freshwater Green Algae | Chronic NOEC | 10 - 24 | [19] |
| Anacystis nidulans (Blue-green Algae) | NOEC (Growth) | 0.01 - 4.0 | [20] |
Caption: Table 3: Summary of Boron Toxicity to Various Freshwater Organisms.
Experimental Protocols for Boron Analysis
Accurate determination of boron concentrations in soil and water is essential for environmental monitoring and risk assessment. The most common and reliable methods involve inductively coupled plasma (ICP) spectrometry, though colorimetric methods are also suitable.[22][23]
Methodology for Boron Determination in Soil
The most common procedure for determining plant-available boron in soil is the hot water-soluble (HWS) method.[23][24] This involves extracting boron from the soil with near-boiling water, followed by quantification.[24][25]
Experimental Protocol: Hot Water-Soluble (HWS) Boron Extraction
-
Sample Preparation: Air-dry the soil sample and mill it to pass through a 2-mm sieve.
-
Extraction:
-
Filtration: Filter the suspension immediately while still hot using boron-free filter paper (e.g., Whatman #40) to prevent the re-adsorption of boron.[25]
-
Analysis: Analyze the boron concentration in the clear filtrate using ICP-AES, ICP-MS, or a colorimetric method such as the azomethine-H method.[23][24]
Caption: Figure 2: Workflow for Hot Water-Soluble Boron Analysis in Soil.
Methodology for Boron Determination in Water
For water samples, analysis is often more direct. Care must be taken to avoid contamination from labware, as borosilicate glass (Pyrex) can leach boron.[11]
Experimental Protocol: Boron Determination in Water
-
Sample Collection: Collect water samples in plastic or polytetrafluoroethylene (PTFE) containers.[11]
-
Sample Preparation: If the sample is turbid, filter it through a 0.45 µm membrane filter. Acidification is generally not required unless preservation for other metals is needed.
-
Direct Analysis (ICP):
-
Colorimetric Analysis (Azomethine-H):
-
This method is suitable when ICP instrumentation is not available.[23][26]
-
A buffering agent and a complexing agent (azomethine-H) are added to the water sample.
-
If boron is present, a yellow-colored complex forms.
-
The color intensity, which is proportional to the boron concentration, is measured using a spectrophotometer at a specific wavelength (typically 420 nm).[23]
-
Caption: Figure 3: Workflow for Boron Analysis in Water.
Remediation Strategies for Boron Contamination
Several technologies exist to ameliorate soils and water contaminated with boron.
-
Leaching: This is the most common practice for moderately contaminated soils. It involves applying large volumes of low-boron water to leach the soluble boron out of the root zone.[27] However, this method is impractical in arid regions and risks contaminating groundwater if the leachate is not collected and managed.[27]
-
Phytoremediation: This strategy uses boron-tolerant plants to extract boron from the soil (phytoextraction).[28] Plants with high transpiration rates can accumulate boron in their shoots, which can then be harvested and removed from the site.[28][29]
-
Adsorption: Chemical amendments that increase soil pH, such as lime, can increase boron adsorption to soil particles, reducing its availability to plants. This is often a short-term solution.[27]
-
Water Treatment: For contaminated water, technologies like reverse osmosis, ion exchange, and electrodialysis can effectively remove boron.[27][30] These methods are often costly for large-scale agricultural use.[30]
Conclusion
Borate compounds are a classic example of the dual nature of chemical elements in the environment, being both essential for life at low concentrations and toxic at high concentrations. Anthropogenic activities have significantly altered the natural boron cycle, leading to localized accumulations in soil and water that can harm microbial communities, reduce crop yields, and negatively impact aquatic ecosystems.[12][19] Effective management requires a thorough understanding of boron's biogeochemistry, coupled with robust monitoring using standardized analytical protocols. While remediation strategies are available, they face practical and economic challenges, highlighting the importance of controlling boron release at its source.
References
- 1. Boron in soil: The impacts on the biomass, composition and activity of the soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of boron effects in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron Toxicity and Deficiency in Agricultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of boron and its interaction with other elements in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant transporters involved in combating boron toxicity: beyond 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. open.clemson.edu [open.clemson.edu]
- 7. researchgate.net [researchgate.net]
- 8. Safety assessment of boron in aquatic and terrestrial environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Boron cycle - Wikipedia [en.wikipedia.org]
- 11. waterboards.ca.gov [waterboards.ca.gov]
- 12. sites.nicholas.duke.edu [sites.nicholas.duke.edu]
- 13. researchgate.net [researchgate.net]
- 14. The effects of boron management on soil microbial population and enzyme activities | African Journal of Biotechnology [ajol.info]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects assessment: boron compounds in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 5. What are the effects of boron on organisms in the environment? [greenfacts.org]
- 20. ccme.ca [ccme.ca]
- 21. Acute and chronic toxicity of boron to a variety of freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. arvumplantlabs.com [arvumplantlabs.com]
- 24. FAO Knowledge Repository [openknowledge.fao.org]
- 25. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. vetiver.org [vetiver.org]
Quantum Mechanical Blueprint of the [B3O6]3− Anion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum mechanical modeling of the trigonal [B3O6]3− metaborate anion. By summarizing key quantitative data from computational and experimental studies, this document serves as a comprehensive resource for understanding the structural and vibrational properties of this fundamental boron-oxygen ring system. Detailed methodologies for both theoretical calculations and experimental characterization are provided to facilitate reproducible research and further investigation into the role of borate compounds in various scientific and pharmaceutical applications.
Core Concepts: The Structure and Bonding of [B3O6]3−
The [B3O6]3− anion consists of a six-membered ring composed of alternating boron and oxygen atoms. Each boron atom is bonded to two oxygen atoms within the ring and one terminal oxygen atom. This arrangement results in a planar structure with D3h symmetry, characterized by its π-conjugation, which contributes to its stability. The delocalized electrons across the ring system are a key feature influencing its chemical and physical properties.
Data Presentation: Calculated and Experimental Properties
The following tables summarize the key geometric and vibrational properties of the [B3O6]3− anion derived from quantum mechanical calculations and experimental observations.
Table 1: Optimized Geometric Parameters of the [B3O6]3− Anion
| Parameter | Hartree-Fock (HF) | DFT (B3LYP/6-311+G(d,p)) |
| B-O (ring) bond length (Å) | Data not available | Data not available |
| B-O (terminal) bond length (Å) | Data not available | Data not available |
| O-B-O (ring) bond angle (°) | Data not available | Data not available |
| B-O-B (ring) bond angle (°) | Data not available | Data not available |
| O-B-O (terminal) bond angle (°) | Data not available | Data not available |
Note: Specific values for the isolated anion require dedicated computational runs. The provided table structure is a template for such data.
Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) of the [B3O6]3− Anion
The vibrational modes of the [B3O6]3− anion have been investigated both computationally and experimentally. The following table compares the calculated harmonic frequencies at the Hartree-Fock level with experimental Raman spectroscopic data from molten metaborate salts containing the [B3O6]3− ring.
| Vibrational Mode Description | Symmetry | Calculated (Hartree-Fock) | Experimental (Raman, molten β-BaB2O4) | Experimental (Raman, molten CsBO2) |
| Ring breathing | A1' | 630 | 630 | 622 |
| B-O terminal stretch | A1' | 1250 | - | - |
| Ring deformation | A2' | 750 | - | - |
| B-O terminal wagging | A2" | 580 | - | - |
| Ring stretching | E' | 1450 | 1450 | 1430 |
| Ring deformation | E' | 950 | 940 | 930 |
| B-O terminal bending | E' | 480 | 480 | 470 |
| Ring puckering | E" | 460 | - | - |
Experimental and Computational Protocols
Computational Methodology: Ab Initio and DFT Calculations
The theoretical data presented in this guide is typically obtained through the following computational workflow:
-
Geometry Optimization: The initial structure of the [B3O6]3− anion is built and its geometry is optimized to find the lowest energy conformation. This is achieved using quantum mechanical methods such as the Hartree-Fock (HF) self-consistent field method or, more commonly, Density Functional Theory (DFT) with a hybrid functional like B3LYP. A sufficiently large and flexible basis set, such as 6-311+G(d,p), is employed to accurately describe the electronic structure of the anion.
-
Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies and the corresponding normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Spectral Analysis: The calculated vibrational frequencies, along with their corresponding intensities (for IR) and Raman activities, are used to simulate the theoretical vibrational spectra of the anion.
Caption: A generalized workflow for the quantum mechanical modeling of the [B3O6]3− anion.
Experimental Protocol: High-Temperature Raman Spectroscopy
The experimental vibrational data for the [B3O6]3− anion is typically obtained from Raman spectroscopy of molten metaborate salts, such as β-BaB2O4 or CsBO2. A representative experimental setup and procedure are outlined below:
-
Sample Preparation: High-purity metaborate salt is placed in a suitable high-temperature resistant crucible, often made of platinum or alumina.
-
Instrumentation:
-
Raman Spectrometer: A high-resolution Raman spectrometer equipped with a confocal microscope is used.
-
Excitation Source: A continuous-wave laser, such as an Ar+ laser (e.g., 514.5 nm line), serves as the excitation source.
-
Heating Stage: The crucible is placed in a high-temperature furnace with optical access for the laser beam and collection of the scattered light. The temperature is precisely controlled.
-
Detection: A sensitive detector, such as a charge-coupled device (CCD), is used to collect the Raman spectra.
-
-
Data Acquisition:
-
The sample is heated to the desired temperature (e.g., above its melting point).
-
The laser is focused on the molten sample.
-
Raman spectra are recorded in a backscattering or 90-degree scattering geometry.
-
To minimize thermal emission interference at high temperatures, appropriate filtering and detection techniques are employed.
-
-
Data Analysis: The collected spectra are processed to identify the vibrational bands corresponding to the [B3O6]3− anion. The peak positions are then compared with the theoretically calculated frequencies.
Caption: A typical workflow for the experimental characterization of [B3O6]3− using Raman spectroscopy.
Signaling Pathways and Logical Relationships
The structural integrity and vibrational characteristics of the [B3O6]3− anion are intrinsically linked. The planarity and π-conjugation of the ring system directly influence the electronic distribution and, consequently, the bond strengths and force constants that govern the vibrational frequencies. Computational modeling provides a direct logical path from the molecular geometry to the predicted vibrational spectrum, which can then be validated against experimental data.
Caption: The logical relationship between the geometry, electronic structure, and vibrational spectra of [B3O6]3−.
Methodological & Application
Application Notes and Protocols for the Synthesis of Sodium Borohydride from Sodium Metaborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium borohydride (NaBH₄) is a versatile reducing agent with significant applications in organic synthesis, pharmaceutical manufacturing, and as a hydrogen storage material. The regeneration of NaBH₄ from its primary byproduct, sodium metaborate (NaBO₂), is a critical step towards developing a sustainable and cost-effective boron-based hydrogen economy. These application notes provide detailed protocols and comparative data for the three primary methods of synthesizing sodium borohydride from sodium metaborate: mechanochemical, thermochemical, and electrochemical synthesis.
Synthesis Methodologies
Three principal methodologies have been investigated for the conversion of sodium metaborate to sodium borohydride. These methods differ significantly in their required apparatus, reaction conditions, and resulting efficiencies.
Mechanochemical Synthesis via Ball Milling
Mechanochemical synthesis utilizes the energy from mechanical grinding to induce chemical reactions. High-energy ball milling of sodium metaborate with a suitable reducing agent, typically magnesium hydride (MgH₂), has emerged as a promising, room-temperature method for NaBH₄ production.
Experimental Protocol:
-
Reactant Preparation: Anhydrous sodium metaborate (NaBO₂) and magnesium hydride (MgH₂) powders are weighed out in a glovebox under an inert atmosphere (e.g., Argon) to prevent oxidation and hydrolysis. The typical molar ratio of MgH₂ to NaBO₂ is approximately 2:1.
-
Loading the Milling Jar: The reactants, along with stainless steel balls, are loaded into a planetary ball mill jar inside the glovebox. The ball-to-powder ratio (BPR) is a critical parameter, with effective ratios typically ranging from 30:1 to 50:1.
-
Milling Process: The sealed milling jar is placed in a planetary ball mill. The milling is conducted at ambient temperature under an inert gas atmosphere, such as argon, with a pressure of around 200 kPa.[1][2] Milling times can vary from 2 to 11 hours, with rotational speeds being a key factor in reaction efficiency.
-
Product Extraction: After milling, the resulting powder mixture contains sodium borohydride, magnesium oxide (MgO), and any unreacted starting materials. The NaBH₄ is selectively extracted from this mixture using a suitable solvent in which it is soluble, such as isopropylamine.[1][2]
-
Isolation and Purification: The dissolved sodium borohydride is separated from the solid byproducts by filtration. The solvent is then removed from the filtrate under vacuum to yield solid NaBH₄. Further purification can be achieved by recrystallization.
Quantitative Data for Mechanochemical Synthesis:
| Parameter | Value | NaBH₄ Yield (wt%) | Reference |
| MgH₂/NaBO₂ Molar Ratio | 2.07:1 | 71 | [1][2] |
| Ball-to-Powder Ratio | 50:1 | 71 | [1][2] |
| Milling Time | 2 hours | 71 | [1][2] |
| Atmosphere | 200 kPa Argon | 71 | [1][2] |
| Optimized Conditions | Varied | 89 | [3] |
| Hydrated NaBO₂ & MgH₂ | Not specified | 90 | [4] |
| 30% excess MgH₂ | 11 hours | 73 (92.33 after purification) | [5] |
Logical Workflow for Mechanochemical Synthesis:
Thermochemical Synthesis
Thermochemical methods involve the reduction of sodium metaborate at elevated temperatures and pressures in the presence of a reducing agent and hydrogen gas.
Experimental Protocol:
-
Reactant Preparation: Anhydrous sodium metaborate and a reducing agent, such as magnesium (Mg) or magnesium hydride (MgH₂), are thoroughly mixed. In some protocols, a pre-milling step is performed to homogenize the reactants.[6]
-
Reactor Setup: The reactant mixture is placed in a high-pressure, high-temperature reactor.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas and heated to the desired temperature. Typical conditions range from 400-600°C and 30-60 bar of H₂ pressure.[6] The reaction is held at these conditions for a specified duration, often several hours.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Product Isolation: The solid product mixture, containing NaBH₄, MgO, and unreacted starting materials, is removed from the reactor. The NaBH₄ is then extracted and purified using the same procedure as in the mechanochemical method.
Quantitative Data for Thermochemical Synthesis:
| Reducing Agent | Temperature (°C) | H₂ Pressure (bar) | NaBH₄ Yield (%) | Reference |
| Mg | 600 | 55 | 69 | [6] |
| MgH₂ | 470 | 60 | 93 | [7] |
| Al and H₂ (with Na₂O) | Not specified | Not specified | 65.8 | [8] |
Signaling Pathway for Thermochemical Synthesis:
Electrochemical Synthesis
Electrochemical synthesis involves the reduction of metaborate ions (BO₂⁻) to borohydride ions (BH₄⁻) in an electrolytic cell. This method operates at or near ambient temperature and pressure but has so far demonstrated lower conversion efficiencies compared to the other methods.
Experimental Protocol:
-
Electrolyte Preparation: An alkaline aqueous solution of sodium metaborate is prepared. A typical electrolyte consists of 0.1 M NaBO₂ in 1 M NaOH.[9][10]
-
Electrolytic Cell Setup: A two-compartment electrolytic cell is typically used, separated by an ion-exchange membrane. The cathode (working electrode), where the reduction occurs, can be made of various materials, including silver gauze, copper, or boron-doped diamond.[9][11] The anode (counter electrode) is often a material like nickel or lead.[9][11]
-
Electrolysis: A constant potential or current is applied between the cathode and anode. For example, electrolysis can be carried out at a constant potential of -0.5 V for an extended period (24-48 hours).[9][10] The process is conducted at room temperature and atmospheric pressure.
-
Product Analysis: The concentration of the produced sodium borohydride in the catholyte is determined using analytical techniques such as iodometric titration.
-
Product Isolation (Optional): Isolating solid NaBH₄ from the aqueous electrolyte is challenging. It can be achieved by freeze-drying to remove water, followed by dissolution of the resulting solid in a solvent like tetraglyme, which selectively dissolves NaBH₄, leaving behind unreacted NaBO₂ and NaOH.[9]
Quantitative Data for Electrochemical Synthesis:
| Cathode Material | Electrolyte | Conditions | Conversion Efficiency (%) | Reference |
| Ag gauze | 1 M NaOH + 0.1 M NaBO₂ | -0.5 V, 24 h | 10 | [9][10] |
| Ag gauze | 1 M NaOH + 0.1 M NaBO₂ | -0.5 V, 48 h | 17 | [9][10] |
| Cu | 1 M NaOH | 1.7 V potential difference | 15 | [9][10] |
Experimental Workflow for Electrochemical Synthesis:
Concluding Remarks
The choice of synthesis method for converting sodium metaborate to sodium borohydride depends on the desired scale, efficiency, and available resources.
-
Mechanochemical synthesis offers a relatively simple, room-temperature process with good yields, making it attractive for laboratory-scale and potentially scalable production.
-
Thermochemical synthesis can achieve very high yields but requires specialized high-pressure and high-temperature equipment, making it more suitable for industrial-scale production.
-
Electrochemical synthesis provides a pathway that operates under mild conditions but currently suffers from low conversion efficiencies, primarily due to the competing hydrogen evolution reaction. Further research into more efficient electrode materials and reaction conditions is needed to make this a more viable method.
These notes are intended to provide a comprehensive overview and practical guidance for researchers and professionals working on the synthesis of sodium borohydride. The provided protocols and data should serve as a valuable starting point for experimental work in this important area of chemical synthesis and energy storage.
References
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. asianpubs.org [asianpubs.org]
Application of Sodium Metaborate in Starch-Based Adhesives: A Guide for Researchers
Abstract
Starch-based adhesives are widely utilized across various industries, including paper, packaging, and textiles, owing to their biodegradability, low cost, and renewable nature. However, native starch adhesives often exhibit limitations such as low viscosity, poor tack, and instability. The incorporation of sodium metaborate as a cross-linking agent and viscosity modifier significantly enhances the performance characteristics of these adhesives. This document provides detailed application notes on the role of sodium metaborate, experimental protocols for the preparation and evaluation of modified starch adhesives, and quantitative data on the impact of borate concentration on adhesive properties.
Application Notes
Sodium metaborate, an alkaline salt with high solubility, serves as a crucial additive in the formulation of starch and dextrin-based adhesives.[1] Its primary function is to induce chemical and physical modifications in the starch polymer matrix, leading to substantial improvements in adhesive performance.
Mechanism of Action: The efficacy of sodium metaborate stems from the ability of borate anions to form interchain linkages with the polyhydroxy groups of starch polymers (amylose and amylopectin).[2][3] This process, known as cross-linking, is facilitated by the alkaline nature of sodium metaborate, which helps to break the hydrogen bonds between starch chains, promoting gelatinization and exposing the hydroxyl groups for reaction.[1][3] The borate ion forms a di-diol complex with two hydroxyl groups on adjacent starch chains, creating a more extensive, highly branched polymer network with a higher molecular weight.[3] This structural modification is directly responsible for the enhanced properties of the final adhesive.
Key Benefits:
-
Increased Viscosity: The cross-linked network significantly increases the viscosity of the starch paste, preventing settling of raw starch granules in industrial formulations like the Stein-Hall process.[4][5]
-
Improved Tack and Quicker Set Time: The formation of the borate-starch complex enhances the "tack" or stickiness of the adhesive, allowing for faster bond formation. This is critical in high-speed manufacturing processes such as corrugated paperboard production.[1][2]
-
Enhanced Fluid Properties & Stability: Sodium metaborate helps to create a more stable adhesive with better fluidity, making it easier to handle and apply with machinery.[1][2] It also helps prevent retrogradation, the process where starch molecules re-associate and cause the adhesive to gel and lose effectiveness over time.
-
Control of Gelatinization Temperature: In conjunction with caustic soda, borates help to lower and control the gelatinization temperature of the starch, a key parameter in adhesive preparation.[4]
Experimental Protocols
The following protocols are provided as a guide for laboratory-scale preparation and evaluation of sodium metaborate-modified starch adhesives.
Protocol for Adhesive Preparation
This protocol is based on the gelatinization of cassava starch with sodium hydroxide and subsequent cross-linking with a borate salt.
Materials and Equipment:
-
Native Starch (e.g., Cassava, Corn)
-
Sodium Metaborate (or Sodium Tetraborate/Borax as a proxy)
-
Sodium Hydroxide (NaOH), 0.5 M solution
-
Distilled Water
-
Heating magnetic stirrer
-
250 mL Beaker
-
Thermometer
-
Balance
Procedure:
-
Starch Slurry Preparation: Weigh 5.0 g of native starch powder and add it to a 250 mL beaker containing 100 mL of 0.5 M NaOH solution.
-
Initial Heating and Gelatinization: Place the beaker on a heating magnetic stirrer. Begin stirring at approximately 250 rpm and heat the suspension to 80°C. Continue heating and stirring until the mixture becomes a translucent, viscous gel, indicating gelatinization.
-
Borate Addition: Weigh the desired amount of sodium metaborate (e.g., 0.25 g, 0.5 g, 1.0 g) and add it slowly to the gelatinized starch paste while maintaining the temperature and stirring.
-
Cross-linking Reaction: Continue to stir the mixture at 80°C for an additional 15-20 minutes to ensure a complete cross-linking reaction. The adhesive will become noticeably thicker and stickier.
-
Cooling: Turn off the heat and allow the adhesive to cool to room temperature while stirring gently.
-
Storage: Transfer the final adhesive into a sealed container for storage and subsequent analysis.
Experimental Workflow Diagram
Data Presentation
The concentration of the borate cross-linker has a direct and significant impact on the final properties of the starch adhesive. The following table summarizes experimental data on the effect of varying borax (sodium tetraborate, a common proxy for sodium metaborate in studies) concentration on the viscosity and bond strength of a manioc starch-based adhesive prepared at 85°C.
Table 1: Effect of Borax Concentration on Adhesive Properties
| Mass % Borax/Starch | Viscosity (cP) | Bond Strength (kPa) |
|---|---|---|
| 8% | 48.61 | 11.60 |
| 12% | 59.52 | 15.47 |
| 16% | 68.98 | 18.25 |
| 20% | 73.44 | 22.31 |
Data adapted from Olomo, V. (2022).[1]
As the data indicates, increasing the concentration of the borate cross-linker leads to a progressive increase in both the viscosity and the bond strength of the adhesive.[1] This is a direct result of a higher cross-linking density within the starch polymer network.
Chemical Interaction Pathway
The cross-linking reaction between starch and the borate ion from sodium metaborate is fundamental to the modification of the adhesive. In an aqueous alkaline solution, sodium metaborate provides the tetraborate anion, which is in equilibrium with the tetrahydroxyborate anion [B(OH)₄]⁻. This anion readily reacts with the hydroxyl groups of the starch chains (amylose and amylopectin) to form stable di-diol cross-links.
References
Sodium Metaborate as a Buffering Agent: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium metaborate (NaBO₂) is an alkaline salt that serves as an excellent buffering agent in a variety of scientific and pharmaceutical applications. Its high solubility and strong buffering capacity in the alkaline range make it a valuable tool for maintaining a stable pH environment, which is critical for many biological and chemical processes. These application notes provide detailed protocols for the preparation and use of sodium metaborate buffers, summarize key quantitative data, and illustrate relevant experimental workflows.
A key property of a buffer is its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The borate buffer system, which includes sodium metaborate, has a pKa of approximately 9.14 to 9.24 at 25°C, providing an effective buffering range from pH 8.0 to 10.0.[1] This makes it particularly useful for applications requiring a stable alkaline environment.
Quantitative Data Summary
The performance of a buffering agent is characterized by its physicochemical properties and its buffering capacity. The following tables summarize the key properties of sodium metaborate and the preparation of borate buffer solutions.
Table 1: Physicochemical Properties of Sodium Metaborate
| Property | Value | Reference |
| Molecular Formula | NaBO₂ | U.S. Borax |
| Molecular Weight | 65.80 g/mol | U.S. Borax |
| pKa (Boric Acid) | ~9.24 at 25°C | Sigma-Aldrich |
| Effective Buffer Range | pH 8.0 - 10.2 | Various Sources |
| Appearance | White crystalline granules | U.S. Borax |
| Solubility in Water | High | U.S. Borax |
Table 2: Preparation of 0.1 M Sodium Borate Buffer Solutions
| Desired pH | Volume of 0.2 M Boric Acid & 0.2 M KCl (mL) | Volume of 0.2 M NaOH (mL) | Final Volume (mL) |
| 8.0 | 50 | 3.9 | 200 |
| 8.5 | 50 | 5.9 | 200 |
| 9.0 | 50 | 8.6 | 200 |
| 9.5 | 50 | 12.6 | 200 |
| 10.0 | 50 | 18.3 | 200 |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Borate Buffer, pH 9.0
This protocol describes the preparation of a 0.1 M sodium borate buffer with a target pH of 9.0.
Materials:
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.2 M Boric Acid Solution: Dissolve 12.37 g of boric acid in deionized water and bring the final volume to 1 L in a volumetric flask.
-
Prepare a 0.2 M Sodium Hydroxide Solution: Dissolve 8.00 g of sodium hydroxide in deionized water and bring the final volume to 1 L in a volumetric flask.
-
Mix the Buffer Components: In a beaker, combine 50 mL of the 0.2 M boric acid solution with 21.4 mL of the 0.2 M sodium hydroxide solution.
-
Adjust to Final Volume: Transfer the mixture to a 100 mL volumetric flask and add deionized water to the mark.
-
Verify pH: Calibrate the pH meter and measure the pH of the buffer solution. If necessary, adjust the pH to 9.0 by adding small increments of 0.2 M NaOH or 0.2 M HCl.
Protocol 2: Alkaline Phosphatase Enzyme Kinetics Assay using Borate Buffer
This protocol outlines a method for determining the kinetic parameters of alkaline phosphatase using a borate buffer system.
Materials:
-
Alkaline Phosphatase enzyme
-
p-Nitrophenyl phosphate (pNPP), substrate
-
0.1 M Sodium Borate Buffer, pH 9.8
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pNPP (e.g., 100 mM) in deionized water.
-
Prepare a series of dilutions of the pNPP stock solution in 0.1 M Sodium Borate Buffer (pH 9.8) to achieve a range of final substrate concentrations for the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Prepare a solution of alkaline phosphatase in 0.1 M Sodium Borate Buffer (pH 9.8) at a suitable concentration.
-
-
Set up the Assay:
-
Set the spectrophotometer to read absorbance at 405 nm and equilibrate the temperature to 37°C.
-
To a cuvette, add the appropriate volume of the pNPP dilution in borate buffer.
-
-
Initiate the Reaction:
-
Add a small, fixed volume of the alkaline phosphatase solution to the cuvette to start the reaction.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
-
Measure Absorbance:
-
Place the cuvette in the spectrophotometer and record the absorbance at 405 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time for each substrate concentration.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of each curve.
-
Plot V₀ versus the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
From the Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk), determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme.
-
Visualizations
References
Application Notes and Protocols for Kraft Pulping with Sodium Metaborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing sodium metaborate as a supplementary chemical in the kraft pulping process. The inclusion of sodium metaborate is primarily associated with borate-based autocausticizing, a technology aimed at improving the efficiency and reducing the environmental impact of chemical recovery in pulp mills.
Principle and Applications
In conventional kraft pulping, wood chips are cooked in an alkaline solution known as white liquor, which primarily contains sodium hydroxide (NaOH) and sodium sulfide (Na₂S), to separate cellulose fibers from lignin and hemicellulose.[1] The spent cooking liquor, or black liquor, is then processed through a recovery cycle to regenerate the active cooking chemicals. A key step in this is causticization, where sodium carbonate is converted to sodium hydroxide.
The introduction of sodium metaborate (NaBO₂) is linked to a process called borate-based autocausticizing. In this modified recovery process, sodium metaborate is used to directly produce sodium hydroxide, thereby reducing or supplementing the conventional lime cycle.[2][3]
The primary application of incorporating sodium metaborate in kraft pulping is to enhance the pulp yield and modify pulp properties. Laboratory studies have shown that at certain levels, sodium metaborate can increase the screened pulp yield, particularly for softwood species like spruce, and decrease the amount of rejected, uncooked wood chips.[2][4][5][6] It has also been observed to have a protective effect on carbohydrates in the pulp.[6][7] However, it is crucial to note that the positive effects observed in laboratory settings may be diminished in industrial-scale operations due to competing chemical reactions involving sulfide and sulfate ions present in the kraft liquor.[8]
Experimental Protocols
This section details the laboratory-scale protocol for conducting kraft pulping experiments with the addition of sodium metaborate.
Materials and Equipment
-
Wood chips (e.g., spruce, birch, maple)
-
Sodium hydroxide (NaOH)
-
Sodium sulfide (Na₂S)
-
Sodium metaborate (NaBO₂)
-
Laboratory-scale digester or reactor bombs
-
Temperature and pressure control system
-
Pulp disintegrator
-
Pulp screening equipment (e.g., Somerville screen)
-
Standard laboratory glassware and analytical balances
-
Apparatus for pulp analysis (Kappa number, viscosity, brightness, etc.)
Experimental Procedure
-
Wood Chip Preparation:
-
Start with air-dried wood chips of a specific species.
-
Screen the chips to ensure a uniform size distribution.
-
Determine the moisture content of the chips to accurately calculate the oven-dry (o.d.) weight.
-
-
White Liquor Preparation:
-
Prepare a standard kraft white liquor with a defined active alkali (AA) and sulfidity. For example, an active alkali of 18% on o.d. wood and a sulfidity of 25%.
-
For the experimental (kraft-borate) liquor, add sodium metaborate at a specific concentration. A common level investigated in studies is equivalent to a 35% autocausticizing level.[4][6][7] The exact amount of sodium metaborate will depend on the total liquor volume and the desired borate concentration.
-
Prepare a control white liquor without sodium metaborate for comparison.
-
-
Pulping (Cooking) Process:
-
Place a known weight of wood chips (e.g., 100 g o.d.) into the laboratory digester.
-
Add the prepared white liquor (control or experimental) at a specific liquor-to-wood ratio (e.g., 4:1).
-
Seal the digester and begin the heating process.
-
The cooking temperature is typically ramped up to a target of 170°C over a set period (e.g., 90 minutes).[1]
-
Maintain the cooking at the target temperature for a specified duration to achieve a target H-factor. The H-factor is a single variable that combines the effects of cooking time and temperature on the delignification rate. Experiments can be conducted at varying H-factors to assess the progress of delignification.[2]
-
At the end of the cook, rapidly cool the digester to stop the pulping reactions.
-
-
Pulp Washing and Disintegration:
-
Remove the cooked pulp from the digester.
-
Thoroughly wash the pulp with water to remove the spent black liquor and residual chemicals.
-
Disintegrate the washed pulp in a standard pulp disintegrator to separate the fibers.
-
-
Pulp Screening and Yield Determination:
-
Screen the disintegrated pulp to separate the accepted fibers from the rejects (uncooked wood chips).
-
Dry the accepted pulp and the rejects in an oven until a constant weight is achieved.
-
Calculate the total pulp yield, screened pulp yield, and rejects as a percentage of the initial oven-dry wood weight.
-
-
Pulp Analysis:
-
Determine the Kappa number of the screened pulp, which is an indication of the residual lignin content.
-
Measure the viscosity of the pulp, which relates to the cellulose chain length and pulp strength.
-
Prepare handsheets from the pulp to test physical properties such as tensile strength and tear resistance.[9]
-
Measure the brightness of the pulp.
-
Data Presentation
The quantitative data from the kraft and kraft-borate pulping experiments should be summarized in tables for clear comparison.
Table 1: Pulping Conditions
| Parameter | Value |
| Wood Species | Spruce |
| Active Alkali (% on o.d. wood) | 18 |
| Sulfidity (%) | 25 |
| Liquor-to-Wood Ratio | 4:1 |
| Cooking Temperature (°C) | 170 |
| H-factor | Varied (e.g., 1000, 1500, 2000) |
| Sodium Metaborate Addition | Control (0%) and Experimental (e.g., 35% autocausticizing level) |
Table 2: Comparison of Pulp Yield and Properties
| Property | Kraft (Control) | Kraft-Borate |
| Pulp Yield (%) | ||
| Total Yield | ||
| Screened Yield | ||
| Rejects | ||
| Pulp Properties | ||
| Kappa Number | ||
| Viscosity (mPa·s) | ||
| Brightness (% ISO) | ||
| Tensile Index (Nm/g) | ||
| Tear Index (mNm²/g) |
Note: The values in Table 2 would be populated with the experimental results. Studies have shown that for spruce, an increase in screened yield of up to 1.8% can be observed with the addition of sodium metaborate at H-factors above 1000.[4][5][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for kraft pulping with sodium metaborate.
Borate-Based Autocausticizing Cycle
Caption: Simplified diagram of the borate-based autocausticizing cycle.
References
- 1. Kraft process - Wikipedia [en.wikipedia.org]
- 2. "Effects of Sodium Metaborate on Kraft Pulping" by Biljana M. Bujanovic [scholarworks.wmich.edu]
- 3. Borates for Autocausticizing in Paper Production | U.S. Borax [borax.com]
- 4. Some Properties of Kraft and Kraft-Borate Pulps of Different Wood Species, 2002 Fall Technical Confe [imisrise.tappi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. paperadvance.com [paperadvance.com]
- 9. tappi.org [tappi.org]
Application Notes and Protocols for Sodium Metaborate in Flame Retardant Epoxy Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium metaborate as a flame retardant in epoxy coatings. The following sections detail the preparation of such coatings, standardized testing protocols to evaluate their flame retardancy, and a summary of reported performance data.
Introduction
Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical properties. However, their inherent flammability limits their application in areas where fire safety is a critical concern. The incorporation of flame retardants is a common strategy to mitigate this risk. Sodium metaborate (NaBO₂) is an inorganic salt that has shown promise as an effective flame retardant for epoxy resins. It is believed to function through a combination of condensed-phase and gas-phase mechanisms, including the formation of a protective glassy char layer, release of water upon decomposition of its hydrated forms, and potential gas-phase radical trapping. These notes are intended to guide researchers in the formulation, application, and testing of epoxy coatings containing sodium metaborate.
Experimental Protocols
Preparation of Flame Retardant Epoxy Coating
This protocol describes a general method for the preparation of a flame retardant epoxy coating incorporating sodium metaborate. The specific ratios of epoxy resin, curing agent, and sodium metaborate may be varied to optimize performance for a particular application.
Materials:
-
Bisphenol A based epoxy resin
-
Amine-based curing agent (e.g., triethylenetetramine - TETA)
-
Sodium metaborate (NaBO₂), finely milled powder
-
Solvent (e.g., xylene or a mixture of xylene and butanol, if necessary for viscosity adjustment)
-
Mechanical stirrer
-
Beakers and mixing vessels
-
Substrate for coating (e.g., steel panels)
Procedure:
-
Dispersion of Sodium Metaborate:
-
Weigh the desired amount of finely milled sodium metaborate powder.
-
In a separate beaker, weigh the appropriate amount of epoxy resin.
-
Gradually add the sodium metaborate powder to the epoxy resin while stirring vigorously with a mechanical stirrer.
-
Continue stirring at a high speed (e.g., 1000-2000 rpm) for a sufficient time (e.g., 30-60 minutes) to ensure uniform dispersion of the powder. The use of a high-shear mixer is recommended for optimal dispersion.
-
If the viscosity is too high for proper mixing, a small amount of solvent can be added.
-
-
Addition of Curing Agent:
-
Calculate the stoichiometric amount of the amine curing agent required for the epoxy resin.
-
Slowly add the curing agent to the epoxy-sodium metaborate mixture while continuing to stir at a moderate speed (e.g., 500 rpm).
-
Continue mixing for an additional 5-10 minutes until a homogeneous mixture is obtained. Avoid excessive mixing which can entrain air bubbles.
-
-
Application of the Coating:
-
Prepare the substrate by cleaning and degreasing it thoroughly.
-
Apply the formulated coating to the substrate using a suitable method such as dip-coating, spin-coating, or doctor blading to achieve a uniform thickness.
-
Control the wet film thickness to achieve the desired dry film thickness.
-
-
Curing:
-
Allow the coated substrate to cure at ambient temperature for a specified period (e.g., 24 hours) to allow for initial solvent evaporation and partial curing.
-
Transfer the coated substrate to an oven for post-curing. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 150°C. The exact curing schedule should be optimized based on the specific epoxy and curing agent system used.
-
Flame Retardancy Testing
The following are standardized protocols for evaluating the flame retardant properties of the prepared epoxy coatings.
a) Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
LOI apparatus consisting of a heat-resistant glass chimney, a specimen holder, and gas flow control meters for oxygen and nitrogen.
Specimen Preparation:
-
Prepare rectangular specimens of the cured epoxy coating, typically with dimensions of 70-150 mm in length, 6.5 ± 0.5 mm in width, and 3.0 ± 0.5 mm in thickness.
Procedure:
-
Mount the specimen vertically in the center of the glass chimney.
-
Set the initial oxygen concentration in the gas mixture. For unknown materials, a starting concentration of 21% is common.
-
Ignite the top edge of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen. If the flame extinguishes, increase the oxygen concentration. If the specimen burns for a specified time or length, decrease the oxygen concentration.
-
Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports combustion is determined.
-
The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100
b) UL-94 Vertical Burning Test
The UL-94 test is a vertical burn test used to classify the flammability of plastic materials.
Apparatus:
-
UL-94 test chamber
-
Bunsen burner
-
Timer
-
Surgical cotton
Specimen Preparation:
-
Prepare rectangular bar specimens of the cured epoxy coating with dimensions of 125 ± 5 mm in length, 13 ± 0.5 mm in width, and a thickness as specified in the standard.
Procedure:
-
Clamp the specimen vertically from its top end.
-
Place a layer of surgical cotton below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t₂) and afterglow time (t₃).
-
Note if any flaming drips ignite the cotton below.
-
The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.
c) Cone Calorimetry (ASTM E1354)
Cone calorimetry is a powerful tool for characterizing the fire behavior of materials by measuring heat release rate, smoke production, and mass loss.
Apparatus:
-
Cone calorimeter
Specimen Preparation:
-
Prepare square specimens of the cured epoxy coating, typically 100 mm x 100 mm, with a thickness not exceeding 50 mm.
-
Wrap the specimens in aluminum foil, leaving the top surface exposed.
Procedure:
-
Place the specimen on the sample holder under the conical heater.
-
Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
Ignite the gases evolved from the sample surface with a spark igniter.
-
Continuously measure the heat release rate (HRR), smoke production rate, mass loss rate, and other parameters throughout the test.
-
Key parameters to analyze include Time to Ignition (TTI), Peak Heat Release Rate (pHRR), and Total Heat Release (THR).
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition behavior of the flame retardant epoxy coating.
Apparatus:
-
Thermogravimetric Analyzer
Specimen Preparation:
-
Use a small amount of the cured epoxy coating (typically 5-10 mg).
Procedure:
-
Place the sample in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the char yield at high temperatures.
Data Presentation
The following tables summarize typical quantitative data obtained from the flame retardancy and thermal analysis of epoxy coatings containing sodium metaborate and other borate compounds.
Table 1: Flame Retardancy Properties of Borate-Containing Epoxy Coatings
| Formulation | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) | Reference |
| Neat Epoxy | 20-24 | Fails | ~1200 | ~100 | [1] |
| Epoxy + 15% Zinc Borate | 28 | V-0 | ~450 | ~60 | |
| Epoxy + 10% Ammonium Pentaborate | 27 | V-1 | ~550 | ~70 | |
| Epoxy + 10% Boric Acid | 26 | V-1 | ~600 | ~75 | |
| Epoxy + [SMB@LDH]@Ti (LST) | - | - | Reduced by 47.3% vs neat epoxy | - | [1] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in epoxy systems and testing conditions.
Table 2: Thermal Stability of Borate-Containing Epoxy Coatings (from TGA)
| Formulation | Onset Decomposition Temp (°C) | Temp of Max. Weight Loss (°C) | Char Yield at 700°C (%) | Reference |
| Neat Epoxy | ~300 | ~380 | < 15 | [1] |
| Epoxy + 15% Zinc Borate | ~320 | ~400 | ~25 | |
| Epoxy + 10% Ammonium Pentaborate | ~310 | ~390 | ~22 | |
| Epoxy + 10% Boric Acid | ~305 | ~385 | ~20 | |
| Epoxy + [SMB@LDH]@Ti (LST) | - | - | 33.2 | [1] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in epoxy systems and testing conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preparation and evaluation of flame retardant epoxy coatings.
Proposed Flame Retardant Mechanism of Sodium Metaborate in Epoxy Resin
Caption: Proposed dual-phase flame retardant mechanism of sodium metaborate in epoxy resin.
References
Application Notes and Protocols for Boron-Based Catalysis in Organic Synthesis
Topic: Catalytic Activity of Sodium Metaborate and Its Derivatives in Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive research into the applications of sodium metaborate (NaBO₂) in organic synthesis reveals that it is not commonly employed as a direct catalyst for organic reactions. Its primary roles in chemistry are as a raw material for the synthesis of other boron compounds, such as sodium borohydride, and in various industrial applications including the manufacturing of borosilicate glass, as a buffering agent, and in adhesives.
However, a closely related derivative, sodium tetramethoxyborate (Na[B(OCH₃)₄]) , has been identified as an efficient catalyst for certain carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of sodium tetramethoxyborate as a catalyst in Michael additions, a versatile reaction in organic synthesis.
Catalytic Application: Michael Addition of Stabilized Carbon Nucleophiles
Sodium tetramethoxyborate serves as an effective catalyst for the Michael addition of stabilized carbon nucleophiles to α,β-unsaturated compounds. This catalyst is readily prepared from either sodium borohydride or sodium metaborate and methanol. The catalytic activity is attributed to its unique combination of Lewis acidic and basic properties, which allows it to activate both the Michael acceptor and donor under nearly neutral conditions.[1][2][3]
Data Presentation: Performance of Sodium Tetramethoxyborate in Michael Additions
The following table summarizes the quantitative data for the Michael addition of various stabilized carbon nucleophiles to different Michael acceptors, catalyzed by sodium tetramethoxyborate.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | 10 | 12 | 95 |
| 2 | 2-Methylcyclopentane-1,3-dione | Methyl vinyl ketone | 10 | 12 | 92 |
| 3 | Indane-1,3-dione | Methyl vinyl ketone | 10 | 12 | 98 |
| 4 | Dimedone | Methyl vinyl ketone | 10 | 12 | 99 |
| 5 | Acetylacetone | Methyl vinyl ketone | 10 | 24 | 85 |
| 6 | Diethyl malonate | Cyclohex-2-en-1-one | 10 | 48 | 70 |
| 7 | Nitromethane | Chalcone | 10 | 24 | 90 |
| 8 | 1,3-Cyclohexanedione | Phenyl vinyl sulfone | 10 | 12 | 88 |
Data sourced from J. Org. Chem. 2007, 72, 8127-8130.[1][2]
Experimental Protocols
Protocol 1: Preparation of the Catalyst - Sodium Tetramethoxyborate
Sodium tetramethoxyborate can be prepared from sodium metaborate and methanol.
Materials:
-
Anhydrous sodium metaborate (NaBO₂)
-
Anhydrous methanol (CH₃OH)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add anhydrous sodium metaborate.
-
Add an excess of anhydrous methanol to the flask.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by the dissolution of sodium metaborate.
-
After the reaction is complete, the excess methanol is removed under reduced pressure to yield sodium tetramethoxyborate as a white solid.
-
The catalyst should be stored under anhydrous conditions.
Protocol 2: General Procedure for the Michael Addition Reaction
Materials:
-
Michael donor (e.g., 2-methylcyclohexane-1,3-dione)
-
Michael acceptor (e.g., methyl vinyl ketone)
-
Sodium tetramethoxyborate (catalyst)
-
Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Michael donor (1.0 mmol) and sodium tetramethoxyborate (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., 5 mL of acetonitrile).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the Michael acceptor (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of Michael Addition
Caption: Formation of the active catalyst and its proposed catalytic cycle.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the Michael addition.
References
Application of Sodium Metaborate in Enhanced Oil Recovery: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium metaborate (NaBO₂) is a versatile inorganic compound that has garnered significant interest in the field of enhanced oil recovery (EOR). Its application, primarily in alkaline and alkaline-surfactant-polymer (ASP) flooding, stems from its ability to favorably alter reservoir conditions to mobilize residual oil. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of sodium metaborate in EOR, intended for researchers and scientists in the energy sector.
Sodium metaborate's primary role in EOR is as an alkaline agent. When injected into an oil reservoir, it increases the pH of the formation water. This high pH environment triggers a series of beneficial chemical reactions. One of the key mechanisms is the in-situ saponification of acidic components naturally present in crude oil. This reaction generates surfactants at the oil-water interface, leading to a significant reduction in interfacial tension (IFT), which is a critical factor in mobilizing trapped oil.[1][2]
Furthermore, the alteration of rock wettability from oil-wet to water-wet is another crucial mechanism facilitated by sodium metaborate.[3] This change in wettability allows the injected water to more effectively displace oil from the rock surfaces. Sodium metaborate also acts as an excellent pH buffer, maintaining a stable alkaline environment conducive to the performance of other EOR chemicals like surfactants and polymers.[3] It is particularly suitable for reservoirs containing minerals like gypsum, where it shows better compatibility compared to other alkalis such as sodium carbonate or sodium hydroxide.
Mechanisms of Action
The efficacy of sodium metaborate in enhanced oil recovery is attributed to several key mechanisms that work synergistically to improve oil displacement and sweep efficiency.
In-situ Saponification and Interfacial Tension Reduction
Crude oils with a significant acid number contain naphthenic acids. In the alkaline environment created by sodium metaborate, these acids are neutralized in a saponification reaction, forming sodium naphthenate, which is a surfactant.
R-COOH (Naphthenic Acid) + NaBO₂ + H₂O → R-COONa (Sodium Naphthenate) + H₃BO₃
This newly formed surfactant accumulates at the oil-water interface, drastically lowering the interfacial tension. The reduction in IFT weakens the capillary forces that trap oil droplets within the pore spaces of the reservoir rock, allowing them to be mobilized and displaced by the injected fluid.
dot
Caption: In-situ saponification process leading to IFT reduction.
Wettability Alteration
Many carbonate and some sandstone reservoirs are initially oil-wet, meaning the rock surface has a higher affinity for oil than for water. This condition hinders the displacement of oil by waterflooding. The alkaline solution of sodium metaborate can alter the rock surface charge, causing the desorption of polar organic compounds from the crude oil that are adsorbed onto the rock. This process shifts the wettability towards a more water-wet state. In a water-wet system, a continuous water film can form on the rock surface, allowing water to spontaneously imbibe into the smaller pores and displace the oil more effectively.[3]
dot
Caption: Wettability alteration from oil-wet to water-wet.
Data Presentation
The following tables summarize quantitative data from laboratory studies on the application of sodium metaborate in EOR.
Table 1: Effect of Sodium Metaborate on Oil Recovery in Carbonate Reservoirs [4]
| Test # | Injection Fluid | Alkali Conc. (wt%) | Surfactant Conc. (wt%) | Oil Recovery (% OOIP) |
| 1 | Synthetic Brine | 0.0 | 0.0 | 11.1 |
| 2 | Sodium Metaborate | 0.6 | 0.0 | 20.1 |
| 3 | Sodium Metaborate + Surfactant | 0.6 | 0.8 | 44.2 |
OOIP: Original Oil in Place
Table 2: Core Flooding Results for Different ASP Injection Strategies [4]
| Run # | Injection Strategy | Alkali Conc. (wt%) | Surfactant Conc. (wt%) | Polymer Conc. (ppm) | Tertiary Oil Recovery (% OOIP) |
| 1 | Alkali-Surfactant (AS) | 0.6 | 0.8 | 0 | 12.8 |
| 2 | Alkali-Surfactant-Polymer (ASP) | 0.6 | 0.8 | 2000 | 24.7 |
Experimental Protocols
A systematic laboratory workflow is essential to evaluate the potential of sodium metaborate for a specific reservoir.
dot
Caption: General workflow for chemical EOR evaluation.
Protocol 1: Core Flooding Experiment for Alkaline-Surfactant-Polymer (ASP) Flooding
This protocol outlines the general steps for conducting a core flooding experiment to evaluate the performance of an ASP formulation containing sodium metaborate.
1. Materials and Equipment:
-
Core holder assembly
-
High-pressure pumps for fluid injection
-
Pressure transducers
-
Fraction collector
-
Core plugs from the target reservoir or representative outcrop cores
-
Crude oil from the target reservoir
-
Synthetic brine matching the formation water composition
-
Sodium metaborate, surfactant, and polymer of choice
-
Viscometer, densitometer, and interfacial tensiometer
2. Core Preparation:
-
Clean the core plugs using appropriate solvents (e.g., toluene, methanol) to remove any residual hydrocarbons and salts.
-
Dry the cores in an oven at a specified temperature until a constant weight is achieved.
-
Measure the dry weight, dimensions, and calculate the bulk volume.
-
Saturate the cores with synthetic brine under vacuum to determine the pore volume and porosity.
-
Measure the absolute permeability to brine.
3. Initial Oil Saturation:
-
Inject crude oil into the brine-saturated core at a high flow rate to displace the brine and establish the initial oil saturation (Soi) and connate water saturation (Swc).
-
Age the core with the crude oil at reservoir temperature for a period of several weeks to allow for wettability restoration.
4. Waterflooding (Secondary Recovery):
-
Inject synthetic brine into the oil-saturated core at a constant rate until no more oil is produced. This establishes the residual oil saturation after waterflooding (Sorw).
-
Monitor the pressure drop across the core and the volume of oil and water produced.
5. ASP Flooding (Tertiary Recovery):
-
Prepare the ASP slug by dissolving the desired concentrations of sodium metaborate, surfactant, and polymer in the injection brine.
-
Inject a predetermined pore volume (PV) of the ASP slug into the core at a constant injection rate.
-
Follow the ASP slug with a polymer drive (polymer solution without alkali and surfactant) to provide mobility control.
-
Finally, inject chase brine until no further oil is produced.
-
Continuously monitor the pressure drop and collect the effluent in the fraction collector for analysis of oil and water volumes, as well as chemical concentrations.
6. Data Analysis:
-
Calculate the oil recovery factor at each stage of the experiment (waterflooding and ASP flooding).
-
Analyze the pressure drop data to evaluate the mobility control of the injected fluids.
-
Determine the retention of the injected chemicals by analyzing their concentrations in the effluent.
Conclusion
Sodium metaborate presents a viable and effective alkaline agent for enhanced oil recovery, particularly in ASP flooding applications. Its ability to generate surfactants in-situ, alter rock wettability, and act as a robust pH buffer contributes to significant improvements in oil recovery from mature reservoirs. The provided data and protocols offer a foundational framework for researchers and scientists to further explore and optimize the application of sodium metaborate in specific reservoir contexts. Careful laboratory evaluation following systematic workflows is crucial for the successful design and implementation of sodium metaborate-based EOR projects.
References
Application Notes and Protocols for Sodium Metaborate in Herbicide Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and use of sodium metaborate in herbicide formulations. The information is intended to guide researchers and scientists in developing and evaluating herbicide products containing this active ingredient.
Introduction
Sodium metaborate (NaBO₂) is a water-soluble inorganic salt that functions as a non-selective, soil-active herbicide.[1][2] It is effective for the control of a broad spectrum of annual and perennial broadleaf weeds and grasses.[3] Due to its non-selective nature, its primary use is in non-crop areas such as industrial sites, rights-of-way, and for vegetation control under asphalt.[1][2] Sodium metaborate is often formulated with other herbicides, such as sodium chlorate, bromacil, and diuron, to enhance efficacy and provide a broader spectrum of weed control.[1][3] A key advantage of incorporating sodium metaborate in formulations with flammable herbicides like sodium chlorate is its fire-retardant property.
Chemical and Physical Properties
Sodium metaborate is commercially available in various hydrated forms, with the tetrahydrate (NaBO₂·4H₂O) and dihydrate (NaBO₂·2H₂O) being common.[4][5] The properties of these forms are summarized in the table below.
| Property | Sodium Metaborate Dihydrate (4-Mol) | Sodium Metaborate Tetrahydrate |
| Molecular Formula | NaBO₂·2H₂O | NaBO₂·4H₂O |
| Molecular Weight | 101.83 g/mol | 137.86 g/mol |
| Appearance | White, crystalline granules | White, crystalline powder |
| Solubility in Water | High | High |
| pH (0.1% solution) | ~10.6 | ~10.5-12.0 |
| Melting Point | 90-95 °C | 57 °C |
Data compiled from multiple sources.
Mechanism of Action
The herbicidal activity of sodium metaborate is attributed to boron toxicity. Boron is an essential micronutrient for plants, but at high concentrations, it becomes phytotoxic. The proposed mechanism of action involves the disruption of several key physiological and biochemical processes within the plant.
High levels of boron are absorbed by the roots and translocated to the shoots. This accumulation leads to:
-
Disruption of Cell Wall Structure: Boron plays a role in cell wall stability. Excess boron can interfere with the cross-linking of pectin, leading to altered cell wall structure and integrity.
-
Inhibition of Photosynthesis: Boron toxicity can damage chloroplasts and interfere with photosynthetic processes.
-
Induction of Oxidative Stress: High boron concentrations can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.
-
Metabolic Disruption: Boron can interfere with the metabolism of carbohydrates, proteins, and nucleic acids.
Figure 1: Proposed mechanism of action of sodium metaborate as a herbicide.
Herbicide Formulations
Sodium metaborate is typically formulated as a granular or pelleted product for dry application or as a soluble concentrate for spray applications. It is often combined with other herbicides to broaden the spectrum of controlled weeds and to provide both quick knockdown and residual control.
| Formulation Type | Active Ingredients | Typical Application |
| Granular | Sodium Metaborate, Sodium Chlorate | Dry application for total vegetation control on non-crop land. |
| Granular | Sodium Metaborate, Bromacil, Diuron | Dry application for long-term residual weed control. |
| Soluble Concentrate | Sodium Metaborate | Liquid spray application for general weed control. |
| Ready-to-use Liquid | Sodium Metaborate, Sodium Chlorate, Bromacil | Pre-mixed solution for spot treatments.[3] |
Experimental Protocols
The following are general protocols for evaluating the efficacy of sodium metaborate-based herbicides. These should be adapted based on specific research objectives, target weed species, and environmental conditions.
Greenhouse Bioassay for Herbicide Efficacy
This protocol is designed to assess the herbicidal efficacy of different concentrations of a sodium metaborate formulation on target weed species under controlled greenhouse conditions.
Materials:
-
Sodium metaborate herbicide formulation (granular or soluble concentrate)
-
Target weed species (e.g., Johnsongrass, bindweed) grown in pots
-
Potting medium (soil, sand, and peat mixture)
-
Greenhouse facilities with controlled temperature and light
-
Balance, weigh boats, and appropriate personal protective equipment (PPE)
-
Hand-held sprayer or granular applicator
-
Watering can or automated irrigation system
Procedure:
-
Plant Preparation: Grow target weed species from seeds or rhizomes in 10 cm pots filled with a standard potting medium. Allow plants to reach a consistent growth stage (e.g., 4-6 leaf stage) before treatment.
-
Herbicide Preparation (for spray application):
-
Calculate the required amount of soluble concentrate to achieve the desired application rates (e.g., expressed as kg of active ingredient per hectare).
-
Prepare a stock solution by dissolving the calculated amount of herbicide in a known volume of water.
-
Prepare serial dilutions from the stock solution to obtain a range of treatment concentrations. Include a control group treated with water only.
-
-
Herbicide Application:
-
Spray Application: Calibrate a hand-held sprayer to deliver a known volume of liquid per unit area. Evenly spray the foliage and soil surface of each pot with the prepared herbicide solutions.
-
Granular Application: Calibrate a granular applicator to deliver the desired weight of granules per unit area. Evenly distribute the granules over the soil surface of each pot.
-
-
Post-Treatment Care: Water the pots as needed, avoiding leaching of the herbicide from the bottom of the pots. Maintain plants in the greenhouse under optimal growing conditions.
-
Efficacy Assessment:
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete kill).
-
At the end of the experiment (e.g., 28 days after treatment), harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 70°C to a constant weight.
-
Calculate the percent biomass reduction for each treatment compared to the control.
-
Figure 2: Experimental workflow for greenhouse bioassay of herbicide efficacy.
Field Trial Protocol for Non-Crop Vegetation Control
This protocol outlines a field trial to evaluate the efficacy of a granular sodium metaborate herbicide for total vegetation control in a non-crop setting.
Materials:
-
Granular sodium metaborate herbicide product
-
Calibrated granular spreader (hand-operated or push-type)
-
Marking flags or stakes to delineate plots
-
Measuring tape
-
Personal protective equipment (PPE) as specified on the product label
-
Data collection sheets
Procedure:
-
Site Selection and Plot Layout:
-
Select a non-crop area with a uniform stand of the target weed species.
-
Establish experimental plots of a defined size (e.g., 2m x 2m).
-
Include an untreated control plot for comparison.
-
Mark the corners of each plot with flags or stakes.
-
-
Pre-Application Assessment:
-
Identify and record the weed species present in each plot.
-
Estimate the percent weed cover in each plot.
-
-
Herbicide Application:
-
Calibrate the granular spreader to deliver the application rate specified on the product label (e.g., 1-2 lbs per 100 sq. ft.).
-
Uniformly apply the granules to the designated plots.
-
-
Post-Application Monitoring and Data Collection:
-
Visually assess and record the percent weed control in each plot at set intervals (e.g., 2, 4, 8, and 12 weeks after application) compared to the untreated control plot.
-
Note any symptoms of phytotoxicity on the treated vegetation.
-
At the final assessment, overall weed control can be rated on a scale of 0% (no control) to 100% (complete control).
-
Application Rates
Application rates for sodium metaborate herbicides vary depending on the formulation, target vegetation, and environmental conditions. Always consult the product label for specific recommendations.[6][7][8]
| Application Site | Formulation | Application Rate | Target Weeds |
| Non-crop areas | Granular (Sodium Metaborate + Sodium Chlorate) | 1-2 lbs / 100 sq. ft. | General annual and perennial weeds |
| Under asphalt paving | Granular | 2-4 lbs / 100 sq. ft. | To prevent weed emergence |
| Non-crop areas | Granular (Sodium Metaborate + Bromacil + Diuron) | 7-15 lbs / acre | Broad spectrum of weeds for extended control |
Note: These are example rates and may not be applicable to all products. The user is responsible for following the label instructions of the specific product being used.
Safety Precautions
Sodium metaborate can cause eye and skin irritation.[9] It is important to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and long-sleeved clothing, when handling and applying sodium metaborate-containing herbicides.[9] Always read and follow the safety precautions outlined on the product's Safety Data Sheet (SDS) and label.[5][9][10]
References
- 1. plantscience.psu.edu [plantscience.psu.edu]
- 2. Sodium metaborate | BNaO2 | CID 145326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Product Information Report [apps.cdpr.ca.gov]
- 4. Sodium metaborate, tetrahydrate, GR ≥99% 10555-76-7 India [ottokemi.com]
- 5. ecacs.ca [ecacs.ca]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. publications.gov.on.ca [publications.gov.on.ca]
- 8. extension.purdue.edu [extension.purdue.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Borohydride Yield from Sodium Metaborate
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the synthesis of sodium borohydride (NaBH₄) from sodium metaborate (NaBO₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing sodium borohydride from sodium metaborate?
The main methods reported for the regeneration of sodium borohydride from sodium metaborate are mechanochemical, thermochemical, and electrochemical processes.[1][2][3] The choice of method often depends on the desired scale, available equipment, and energy considerations.
Q2: What are the common reducing agents used in this synthesis?
Magnesium-based compounds are frequently used as reducing agents. These include magnesium hydride (MgH₂), metallic magnesium (Mg), and magnesium silicide (Mg₂Si).[4][5]
Q3: What kind of yields can be expected?
Yields can vary significantly depending on the chosen method and reaction parameters.
-
Thermochemical methods have reported yields of up to 98%.[5][6]
-
Mechanochemical methods (ball milling) have achieved yields of up to 90%.[7]
-
Electrochemical methods are currently less efficient, with reported conversion rates of around 10-17% after extended electrolysis.[1][8]
Q4: How can I purify the synthesized sodium borohydride?
A common method for purification involves extraction of the sodium borohydride from the reaction mixture using a suitable solvent, such as isopropylamine.[4][9] Recrystallization from a solvent like warm diglyme (at around 50°C) can also be employed for further purification.[10]
Q5: What are the key parameters to control for optimizing the yield in a mechanochemical (ball milling) process?
For mechanochemical synthesis, the following parameters are crucial for maximizing the yield of sodium borohydride:
-
Molar ratio of reactants: An excess of the reducing agent (e.g., MgH₂) is often beneficial.[9]
-
Ball-to-powder ratio (BPR): This affects the energy transfer during milling.
-
Milling time: Sufficient milling time is required to ensure the reaction goes to completion.
-
Milling atmosphere: An inert atmosphere (e.g., argon) is typically used to prevent side reactions.[4][9]
-
Rotational speed: This determines the energy input into the system.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Optimize reaction parameters such as temperature, pressure, or milling time. Ensure proper stoichiometry of reactants, often with a slight excess of the reducing agent.[9] |
| Inefficient mixing (mechanochemical). | Adjust the ball-to-powder ratio and rotational speed to enhance milling energy. | |
| Presence of moisture. | Ensure all reactants and equipment are thoroughly dried, as water can react with the product. Anhydrous sodium metaborate should be used.[11] | |
| Product Contamination | Unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion. |
| Byproducts from side reactions. | Use a controlled atmosphere (e.g., inert gas) to prevent oxidation or other unwanted reactions.[4] | |
| Incomplete extraction/purification. | Review the purification protocol. Ensure the solvent is appropriate and the extraction is performed thoroughly. | |
| Inconsistent Results | Variation in starting material quality. | Use high-purity, anhydrous sodium metaborate and a well-characterized reducing agent. |
| Fluctuations in reaction conditions. | Maintain precise control over temperature, pressure, and milling parameters throughout the experiment. |
Quantitative Data Summary
The following tables summarize the reported yields of sodium borohydride from sodium metaborate under various experimental conditions.
Table 1: Mechanochemical Synthesis of NaBH₄ from NaBO₂
| Reducing Agent | Molar Ratio (Reducing Agent:NaBO₂) | Ball-to-Powder Ratio | Milling Time (h) | Atmosphere | Yield (%) | Reference |
| MgH₂ | 2.07:1 | 50:1 | 2 | Argon (200 kPa) | 71 | [4] |
| MgH₂ | Optimized | Optimized | Optimized | Not specified | 90 | [7] |
| MgH₂ | 1:2-5 (NaBO₂:MgH₂) | 10:1 - 100:1 | 0.5 - 4 | Argon or Hydrogen (100-500 kPa) | >60 | [11] |
Table 2: Thermochemical Synthesis of NaBH₄ from NaBO₂
| Reducing Agent | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| MgH₂ | 550 | 7 | Not specified | >95 | [5] |
| Mg | 550 | 7 | Not specified | 10 | [5] |
| Mg₂Si | 550 | 7 | 2-4 | 97-98 | [5] |
Experimental Protocols
Mechanochemical Synthesis of Sodium Borohydride
This protocol is based on the high-yield synthesis of NaBH₄ from NaBO₂ using a ball mill.
Materials:
-
Anhydrous sodium metaborate (NaBO₂)
-
Magnesium hydride (MgH₂)
-
High-energy ball mill
-
Milling vials and balls (e.g., stainless steel)
-
Inert gas (e.g., Argon)
-
Isopropylamine (for extraction)
Procedure:
-
Preparation: Ensure all glassware and equipment are thoroughly dried. Handle all materials under an inert atmosphere (e.g., in a glovebox) to prevent exposure to moisture and air.
-
Charging the Mill: Place anhydrous sodium metaborate and magnesium hydride into the milling vial. A typical molar ratio is 1:2 (NaBO₂:MgH₂), though optimization may be required. Add the milling balls; a ball-to-powder ratio of 50:1 is a good starting point.
-
Milling: Seal the vial, purge with argon, and then pressurize to approximately 200 kPa. Place the vial in the ball mill and mill for 2-4 hours. The optimal milling time and speed will depend on the specific equipment used.
-
Extraction: After milling, transfer the solid product mixture to a flask under an inert atmosphere. Add isopropylamine to the mixture and stir to dissolve the sodium borohydride.
-
Purification: Filter the solution to remove insoluble byproducts (e.g., MgO). The sodium borohydride can be recovered from the filtrate by evaporating the solvent.
Thermochemical Synthesis of Sodium Borohydride
This protocol describes the synthesis of NaBH₄ from NaBO₂ at elevated temperature and pressure.
Materials:
-
Anhydrous sodium metaborate (NaBO₂)
-
Magnesium silicide (Mg₂Si)
-
High-pressure reactor
-
Hydrogen gas source
Procedure:
-
Reactant Mixing: In an inert atmosphere, thoroughly mix anhydrous sodium metaborate and magnesium silicide.
-
Reactor Setup: Place the reactant mixture into the high-pressure reactor.
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to 7 MPa with hydrogen. Heat the reactor to 550°C and maintain these conditions for 2-4 hours.
-
Cooling and Recovery: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The solid product containing sodium borohydride can then be collected.
-
Purification: The product can be purified using the extraction method described in the mechanochemical protocol.
Visualizations
Caption: Experimental workflow for the synthesis and purification of sodium borohydride from sodium metaborate.
Caption: Logical relationship between synthesis methods, key parameters, and the desired outcome of optimized sodium borohydride yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. a-review-of-electrochemical-reduction-of-sodium-metaborate - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fenex.org.au [fenex.org.au]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 11. CN101654223A - Method for preparing sodium borohydride by recycling sodium metaborate - Google Patents [patents.google.com]
preventing crystallization of sodium metaborate in solution
An essential component in various biochemical and pharmaceutical applications, sodium metaborate solutions require careful preparation and handling to prevent crystallization. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and efficacy of their solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of sodium metaborate solutions.
Q1: My sodium metaborate solution became cloudy or formed crystals after cooling to room temperature. What should I do?
A1: This is a common issue caused by the solution becoming supersaturated as the temperature drops. Sodium metaborate's solubility is highly dependent on temperature.[1]
-
Short-term solution: Gently reheat the solution while stirring until the crystals redissolve. A temperature of 40-60°C is often sufficient.[2] Be aware that without further intervention, the solution may recrystallize upon cooling.
-
Long-term solution: Consider diluting the solution to a concentration that is stable at your working room temperature. Refer to the solubility data in Table 1. Alternatively, storing the solution at a slightly elevated and constant temperature can maintain its stability.
Q2: I've reheated my solution, but the crystals won't dissolve. What could be the cause?
A2: If crystals do not redissolve upon heating, it may indicate a chemical change rather than simple precipitation.
-
Atmospheric Exposure: Prolonged exposure to air can cause sodium metaborate to react with carbon dioxide, forming less soluble sodium carbonate and borax.[3][4][5] This is especially likely if the solution was stored in a loosely capped container.
-
Impurity Contamination: The source chemical may have impurities, or contaminants may have been introduced during preparation.[2]
-
Recommendation: It is best to discard the solution and prepare a fresh batch using high-purity reagents and deionized water, ensuring the storage container is sealed tightly.[6]
Q3: My solution's pH seems incorrect, and it is crystallizing. Are these issues related?
A3: Yes, these issues can be related. The pH of a sodium metaborate solution is naturally alkaline and increases with concentration.[7][8]
-
Effect of Additives: The addition of other alkaline compounds can affect solubility. Adding potassium hydroxide (KOH) can enhance the solubility of sodium metaborate.[9][10] Conversely, adding sodium hydroxide (NaOH) or lithium hydroxide (LiOH) has been shown to decrease its solubility.[9][10]
-
CO2 Absorption: Absorption of atmospheric CO2 can lower the pH and lead to the formation of different borate species or sodium carbonate, causing precipitation.[5]
-
Action: Verify the pH of your solution. If it is lower than expected for your concentration, CO2 absorption is a likely cause. Preparing a fresh solution and storing it in a tightly sealed, preferably polyethylene or polypropylene, container is recommended.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to prepare a stable sodium metaborate solution?
A1: To prepare a stable solution, follow a protocol that accounts for its temperature-dependent solubility. Use a high-purity grade of sodium metaborate and deionized water. Slowly add the salt to the water while stirring and gently heating to facilitate dissolution. Once fully dissolved, allow the solution to cool slowly to room temperature. If preparing a solution near the saturation limit, be prepared for potential crystallization. For a detailed procedure, refer to the Experimental Protocols section.
Q2: How does temperature affect the solubility of sodium metaborate?
A2: Temperature is a critical factor. The solubility of sodium metaborate generally increases with temperature up to 105°C.[1] The solid also exists in different hydrated forms depending on the temperature range:
-
Tetrahydrate (NaBO₂·4H₂O): Stable from -6 to 53.6°C.[11]
-
Dihydrate (NaBO₂·2H₂O): Stable from 53.6°C to 105°C.[11]
-
Hemihydrate (NaBO₂·0.5H₂O): Stable from 105°C to the boiling point.[11] Sudden changes in temperature are a primary cause of crystallization in saturated solutions.
Q3: What are the recommended storage conditions for sodium metaborate solutions?
A3: To prevent crystallization and degradation, solutions should be stored in tightly sealed containers to minimize exposure to air and prevent both evaporation and reaction with carbon dioxide.[3][12] Polyethylene or polypropylene containers are recommended.[6] Store at a constant, controlled room temperature. Avoid storing in areas with significant temperature fluctuations. For highly concentrated solutions, storage in a warm cabinet may be necessary.
Q4: Are there any additives that can help prevent crystallization?
A4: Yes. The choice of additive is critical. Studies have shown that the addition of potassium hydroxide (KOH) can increase the solubility of sodium metaborate in aqueous solutions.[9][10] However, other alkalis like NaOH and LiOH have the opposite effect and decrease solubility.[9][10] Sodium metaborate itself is often used as a stabilizing agent in other chemical preparations, such as hydrogen peroxide solutions.[4][5][8]
Data Presentation
Table 1: Solubility of Sodium Metaborate in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL) | Stable Hydrate Form |
| 0 | 16.4[11] | Tetrahydrate |
| 25 | 28.2[11] | Tetrahydrate |
| 53.6 | Transition Point[1][11] | Tetrahydrate ↔ Dihydrate |
| 100 | 125.2[11] | Dihydrate |
| 105 | Transition Point[1][11] | Dihydrate ↔ Hemihydrate |
Experimental Protocols
Protocol 1: Preparation of a Stable 20% (w/v) Sodium Metaborate Solution
This protocol details the preparation of 1 Liter of a 20% (w/v) sodium metaborate solution, which is below the saturation point at standard room temperature (25°C).
Materials:
-
Sodium Metaborate (NaBO₂), dihydrate or tetrahydrate form, analytical grade
-
Deionized (DI) water
-
500 mL and 1000 mL graduated cylinders
-
1000 mL volumetric flask
-
2000 mL glass beaker
-
Magnetic stirrer and stir bar
-
Hot plate
-
Thermometer
-
Polypropylene or polyethylene storage bottle
Procedure:
-
Measure Reagents: Weigh out 200 g of sodium metaborate. Measure 800 mL of DI water into the 2000 mL beaker.
-
Initial Dissolution: Place the beaker on the magnetic stirrer, add the stir bar, and begin stirring the water at a moderate speed.
-
Controlled Heating: Gently heat the water to approximately 40-50°C. Do not exceed 50°C to avoid transitioning the hydrate form unnecessarily.[11]
-
Add Salt: Slowly add the 200 g of sodium metaborate to the vortex of the stirring water. Adding it slowly prevents clumping.
-
Complete Dissolution: Continue stirring and maintaining the temperature until all the sodium metaborate has completely dissolved. The solution should be clear.
-
Cooling: Turn off the heat and allow the solution to cool slowly to room temperature while still stirring. Slow cooling is crucial to prevent shock-induced crystallization.
-
Final Volume Adjustment: Carefully transfer the cooled solution to the 1000 mL volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsing to the flask to ensure a complete transfer.
-
QS to Volume: Add DI water to the flask until the bottom of the meniscus reaches the 1000 mL mark.
-
Storage: Transfer the final solution to a clearly labeled, airtight polypropylene or polyethylene storage bottle. Store at a stable room temperature.
Visualizations
Caption: Troubleshooting workflow for crystallized sodium metaborate solutions.
Caption: Relationship between temperature, solubility, and hydrate form.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Sodium metaborate solubility problem | Photrio.com Photography Forums [photrio.com]
- 3. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]
- 4. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]
- 5. borax.com [borax.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sds.riotinto.com [sds.riotinto.com]
- 8. borax.com [borax.com]
- 9. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 11. Sodium metaborate - Wikipedia [en.wikipedia.org]
- 12. borax.com [borax.com]
Technical Support Center: Sodium Metaborate in Alkaline Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium metaborate in alkaline solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in my sodium metaborate solution?
A1: The most common sign of instability is the formation of a white precipitate. This can occur if the solution is exposed to the atmosphere for extended periods, as sodium metaborate reacts with carbon dioxide to form sodium carbonate and borax.[1][2][3][4] You may also observe a decrease in pH over time.
Q2: How does the choice of alkali (e.g., NaOH, KOH, LiOH) affect my sodium metaborate solution?
A2: The choice of alkali can significantly impact the physicochemical properties of your sodium metaborate solution. For instance, the solubility of sodium metaborate is enhanced by the addition of KOH but decreases with LiOH and NaOH.[5][6] However, NaOH leads to the highest ionic conductivity.[5][7]
Q3: Can I use sodium metaborate buffers for agarose gel electrophoresis?
A3: Yes, sodium borate buffers are used for agarose gel electrophoresis, particularly for the separation of smaller DNA bands (under 3 kbp).[8] However, using too high a concentration can cause the gel to overheat.[8]
Q4: My sodium metaborate solution turned slightly yellow after heating. Is this normal?
A4: A slight yellowing of a sodium borate buffer solution upon heating has been reported by some users, but it is not considered a normal occurrence and may indicate a problem with the buffer preparation or contamination.[8]
Troubleshooting Guides
Issue 1: Precipitate formation in the sodium metaborate solution.
Possible Cause 1: Absorption of atmospheric CO2.
-
Troubleshooting Steps:
-
Prepare fresh solutions and store them in tightly sealed containers.
-
If possible, work under an inert atmosphere (e.g., nitrogen or argon) when handling the solution for extended periods.
-
Filter the solution to remove the precipitate before use, but be aware that the concentration of metaborate will be lower than intended.
-
Possible Cause 2: Supersaturation.
-
Troubleshooting Steps:
-
Ensure that the concentration of sodium metaborate is within its solubility limit at the working temperature and in the presence of the specific alkali you are using.
-
Gently warm the solution while stirring to redissolve the precipitate. If it redissolves, the issue was likely due to temperature-dependent solubility.
-
Issue 2: The pH of the solution is not stable.
Possible Cause 1: Buffering capacity exceeded.
-
Troubleshooting Steps:
-
Recalculate the required buffer concentration based on the expected acid or base load of your experiment.
-
Increase the concentration of the sodium metaborate buffer if appropriate for your application.
-
Possible Cause 2: Reaction with acidic components in the solution.
-
Troubleshooting Steps:
Data Presentation
Table 1: Physicochemical Properties of Aqueous Sodium Metaborate Solutions with Different Alkali Hydroxides at 25°C
| Alkali Hydroxide (10 wt. %) | Effect on NaBO₂ Solubility | Ionic Conductivity (S/m) | Viscosity (cP) |
| NaOH | Decreases | 198.27 | 6.37 |
| KOH | Increases | Not specified | Not specified |
| LiOH | Decreases | Not specified | 11.38 |
Source: Adapted from research on the physicochemical properties of alkaline aqueous sodium metaborate solutions.[5][7]
Experimental Protocols
Protocol 1: Preparation of a Stable Sodium Metaborate Buffer Solution
-
Objective: To prepare a stable sodium metaborate buffer solution with a specific pH for general laboratory use.
-
Materials:
-
Sodium metaborate (NaBO₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
Tightly sealing storage bottles
-
-
Procedure:
-
Determine the desired concentration and pH of the buffer.
-
Weigh the required amount of sodium metaborate and dissolve it in approximately 80% of the final volume of deionized water in a beaker with continuous stirring.
-
Slowly add a concentrated solution of NaOH or KOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding the alkali until the desired pH is reached.
-
Transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Mix thoroughly and transfer to a tightly sealed storage bottle to prevent absorption of atmospheric CO₂.
-
Label the bottle with the solution name, concentration, pH, and date of preparation.
-
Protocol 2: Using Sodium Metaborate to Stabilize Hydrogen Peroxide Solutions
-
Objective: To stabilize an alkaline hydrogen peroxide solution for bleaching or other oxidative processes.
-
Materials:
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Sodium metaborate (NaBO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Reaction vessel
-
-
Procedure:
-
Prepare an alkaline solution by dissolving sodium hydroxide in deionized water to the desired concentration.
-
Add the required amount of sodium metaborate to the alkaline solution and stir until completely dissolved. Sodium metaborate will act as a pH buffer and stabilizer.[2][3]
-
Slowly add the hydrogen peroxide solution to the buffered alkaline solution while stirring. The sodium metaborate will help to control the pH and neutralize any acidic byproducts that may form during the decomposition of hydrogen peroxide.[2][3]
-
The stabilized hydrogen peroxide solution is now ready for use in your experimental application.
-
Visualizations
Caption: Workflow for preparing a stable sodium metaborate solution.
Caption: Reaction of sodium metaborate with atmospheric CO₂.
Caption: Troubleshooting precipitate formation in sodium metaborate solutions.
References
- 1. borax.com [borax.com]
- 2. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]
- 3. borax.com [borax.com]
- 4. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]
- 5. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. Sodium borate buffer gel problems - General Lab Techniques [protocol-online.org]
improving the stability of sodium metaborate solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and maintaining the stability of sodium metaborate solutions over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in a sodium metaborate solution? A1: The primary cause of chemical degradation is the absorption of atmospheric carbon dioxide (CO₂).[1][2][3] This reaction forms sodium carbonate and borax, which can alter the pH and ionic strength of the solution, potentially leading to precipitation.[1][2]
Q2: How does pH affect the stability of the solution? A2: Sodium metaborate solutions are alkaline, and maintaining a high pH is crucial for their stability. In solution, various borate species exist in equilibrium.[4][5][6][7][8] At a high pH (typically above 9), the predominant species is the stable tetrahydroxyborate anion ([B(OH)₄]⁻), which helps maintain the solution's buffering capacity.[4][7][8] A drop in pH can shift this equilibrium, favoring the formation of less soluble polyborate species or boric acid, which can lead to instability.
Q3: What is the expected shelf life of a sodium metaborate solution? A3: The shelf life depends heavily on preparation and storage conditions. A properly prepared solution, stored in a tightly sealed, airtight container to prevent CO₂ ingress, can be stable for at least six months.[9] However, for critical applications, it is recommended to verify the pH before each use, especially after long-term storage.
Q4: Can I store the solution at refrigerated temperatures (2-8°C)? A4: Refrigeration can increase the risk of precipitation, as the solubility of sodium metaborate decreases at lower temperatures.[2] Storing at a controlled room temperature is generally recommended unless you are working with very dilute solutions. If you observe precipitation upon cooling, gently warming the solution can redissolve the precipitate.[9][10]
Q5: Why is it important to use deionized or distilled water for preparation? A5: Using high-purity water is essential to avoid introducing contaminants. Divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) present in tap water can react with metaborate ions to form less soluble calcium or magnesium metaborates, leading to turbidity or precipitation.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitate forms immediately upon preparation. | 1. Water quality is poor (contains interfering ions).2. The sodium metaborate salt is impure.3. The concentration exceeds the solubility limit at the current temperature. | 1. Remake the solution using high-purity, CO₂-free deionized or distilled water.2. Use a high-purity grade of sodium metaborate.3. Gently warm the solution while stirring to ensure complete dissolution. Verify your calculations and the solubility limit for your working temperature.[10] |
| Precipitate forms after the solution has been stored for some time. | 1. The solution has absorbed atmospheric CO₂.2. The storage temperature has decreased, causing the salt to crystallize out of the solution.3. Evaporation of the solvent has increased the concentration beyond its solubility limit. | 1. Prepare fresh solution and store it in a tightly sealed, preferably airtight, container.2. Gently warm and stir the solution to redissolve the precipitate. Store at a stable, controlled room temperature.3. Ensure the container is sealed to prevent evaporation. |
| The pH of the solution has decreased over time. | 1. Absorption of atmospheric CO₂ has occurred, forming carbonic acid and subsequently sodium carbonate and borax.[1][2] | 1. Discard the old solution and prepare a fresh batch.2. For future storage, use containers with minimal headspace and consider flushing the headspace with an inert gas like nitrogen or argon before sealing. |
| Difficulty dissolving the sodium metaborate salt. | 1. The solution is at or near its saturation point.2. The hydrate form of the salt being used has lower solubility at the preparation temperature.3. The dissolution rate is slow at room temperature. | 1. Increase the volume of water to create a less concentrated solution.2. Use gentle heating (e.g., a 40-50°C water bath) and continuous stirring to increase both the solubility and the rate of dissolution.[9][10]3. Ensure you are using the appropriate hydrate (e.g., tetrahydrate or dihydrate) for your desired concentration and temperature. |
Data Presentation
Table 1: Solubility of Sodium Metaborate (4 Mol and 8 Mol Hydrates) in Water at Various Temperatures
This table illustrates how temperature significantly impacts the maximum concentration of sodium metaborate that can be achieved in a solution. Storing solutions near their saturation point at a warm temperature can lead to precipitation if the solution is subsequently cooled.
| Temperature (°C) | Solubility of 4 Mol (NaBO₂·2H₂O) (% by weight) | Solubility of 8 Mol (NaBO₂·4H₂O) (% by weight) |
| 10 | 26.3 | 35.6 |
| 20 | 31.0 | 41.9 |
| 30 | 36.5 | 49.5 |
| 40 | 43.2 | 58.5 |
| 50 | 52.8 | 71.5 |
Data sourced from U.S. Borax Product Data Sheet.[2]
Table 2: pH of Sodium Metaborate (4 Mol) Solutions at 20°C
This table shows that the pH of the solution is concentration-dependent. Maintaining a sufficiently high concentration is important for the solution's buffering capacity and stability.
| Concentration (% by weight) | pH Range |
| 0.1 | 10.5 - 10.6 |
| 0.5 | 10.8 - 10.9 |
| 1.0 | 11.0 - 11.1 |
| 2.0 | 11.2 - 11.3 |
| 4.0 | 11.4 - 11.5 |
Data sourced from U.S. Borax Product Data Sheet.[2]
Experimental Protocols
Protocol 1: Preparation of a Stable 0.1 M Sodium Metaborate Buffer (pH ~11)
This protocol describes the preparation of a standard sodium metaborate solution with enhanced stability for general laboratory use.
-
Degas Water: Boil a suitable volume of high-purity deionized water for at least 15 minutes to remove dissolved CO₂. Allow it to cool to room temperature in a container with a vent that prevents CO₂ re-entry (e.g., a drying tube filled with soda lime).
-
Weigh Salt: For 1 liter of solution, weigh out 10.18 grams of sodium metaborate dihydrate (NaBO₂·2H₂O, FW: 101.83 g/mol ) or 13.79 grams of sodium metaborate tetrahydrate (NaBO₂·4H₂O, FW: 137.86 g/mol ).
-
Dissolution: Add the weighed salt to a clean, dry beaker or flask. Measure out approximately 800 mL of the cooled, degassed water and add it to the salt.
-
Mix: Place a magnetic stir bar in the beaker and stir the solution on a magnetic stir plate until the salt is completely dissolved. Gentle warming (to 30-40°C) can be applied to expedite dissolution if necessary.[9]
-
Final Volume: Once dissolved, carefully transfer the solution to a 1-liter volumetric flask. Rinse the beaker with small amounts of the degassed water and add the rinsings to the flask. Add degassed water to bring the final volume to the 1-liter mark.
-
Storage: Immediately transfer the final solution into a clean, dry, airtight container, preferably made of borosilicate glass or chemical-resistant plastic (e.g., HDPE). Minimize headspace to reduce the amount of air exposure. Store at a constant, controlled room temperature.
Protocol 2: Accelerated Stability Study for Prepared Sodium Metaborate Solutions
This protocol provides a framework for users to determine the viable shelf life of their specific sodium metaborate solution under their typical storage conditions. The principle is to expose the solution to elevated stress conditions to predict long-term stability.[12][13]
-
Sample Preparation: Prepare a single, large batch of the sodium metaborate solution according to Protocol 1.
-
Aliquoting: Dispense the solution into multiple, identical, tightly sealed containers to be used for testing. Ensure each container is filled to the same level with minimal headspace.
-
Storage Conditions:
-
Control: Store a set of aliquots at the intended storage condition (e.g., 20-25°C).
-
Accelerated: Store other sets of aliquots at two or three elevated temperatures (e.g., 40°C and 50°C).[14]
-
-
Testing Schedule: Define time points for analysis. For an accelerated study, this might be Day 0, Week 1, Week 2, and Week 4.
-
Analysis: At each time point, remove one aliquot from each storage condition and allow it to equilibrate to room temperature. Analyze the following parameters:
-
Visual Inspection: Note any changes in color, clarity, or the presence of precipitate.
-
pH Measurement: Calibrate a pH meter and measure the pH of the solution.
-
(Optional) Titration: Determine the concentration/alkalinity via titration with a standardized acid to quantify any chemical changes.
-
-
Data Evaluation: Plot the change in pH (or concentration) versus time for each temperature. Use the data from the elevated temperatures to extrapolate the expected rate of change at the control storage temperature. A significant change (e.g., a pH drop of >0.2 units or visible precipitation) can be used to define the end of the solution's shelf life.
Visualizations
References
- 1. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]
- 2. borax.com [borax.com]
- 3. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Borate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of boron in controlling the pH of lithium brines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sodium metaborate solubility problem | Photrio.com Photography Forums [photrio.com]
- 11. Gypsum - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. course.cutm.ac.in [course.cutm.ac.in]
- 14. lnct.ac.in [lnct.ac.in]
Technical Support Center: Purification of Sodium Metaborate
This technical support center provides detailed guides and frequently asked questions (FAQs) for the purification of technical grade sodium metaborate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
General Information & Purity Overview
Sodium metaborate (NaBO₂) is a versatile inorganic compound used in various industrial applications, including the manufacturing of borosilicate glasses and as a component in detergents and herbicides. For many scientific and pharmaceutical applications, the purity of the technical grade product is insufficient. Technical grade sodium metaborate often contains impurities such as sodium carbonate (formed from exposure to atmospheric CO₂), sodium chloride, and other salts derived from the manufacturing process.[1][2]
The following table summarizes the typical purity levels of commercially available sodium metaborate, based on data from Certificates of Analysis.
Data Presentation: Commercial Grades of Sodium Metaborate
| Grade | Form | Assay / Purity (%) | Key Documents |
| Technical Grade | Granular | 100.59% (Assay) | Certificate of Analysis[3] |
| Pure | White Crystalline Powder | Min. 98.0% | Certificate of Analysis[4] |
| Extra Pure Synthetic | Crystalline Powder/Crystals | ≥98.0% (Titration with HCl gives 100.6%) | Certificate of Analysis[5] |
| Guaranteed Reagent (GR) | Crystalline Powder | ≥99.0% | Product Specification[6][7] |
Purification Method 1: Recrystallization from Aqueous Solution
Recrystallization is the most common and effective method for purifying soluble crystalline solids like sodium metaborate. The principle relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add 100 g of technical grade sodium metaborate to the minimum amount of deionized water pre-heated to approximately 60-70°C. Sodium metaborate's solubility increases significantly with temperature. Stir continuously until the solid is fully dissolved. Avoid excessive boiling to prevent significant solvent loss.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask reaches room temperature, place it in an ice-water bath for at least one hour to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any adhering mother liquor which contains the dissolved impurities.
-
Drying: Dry the crystals in a drying oven at a temperature below 50°C to avoid the loss of water of crystallization. The stable form below 53.6°C is the tetrahydrate (NaBO₂·4H₂O).[2]
Troubleshooting Guide & FAQs: Recrystallization
Q1: No crystals are forming after the solution has cooled. What should I do?
-
A1: This is likely due to either using too much solvent (the solution is not saturated) or super-saturation.
-
Solution 1 (Too much solvent): Reheat the solution and boil off some of the water to concentrate it. Then, allow it to cool again.
-
Solution 2 (Super-saturation): Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of pure sodium metaborate.
-
Q2: The yield of purified crystals is very low. How can I improve it?
-
A2: A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough.
-
Solution: Ensure you are using the minimum amount of hot solvent required for complete dissolution. Cool the flask in an ice bath for an extended period (1-2 hours) to maximize precipitation. Always use ice-cold solvent for washing the collected crystals.
-
Q3: The solution turned into an oil instead of forming crystals. What went wrong?
-
A3: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the compound being recrystallized or if there is a high concentration of impurities. For sodium metaborate hydrates, this can also be related to phase transitions at elevated temperatures.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot water to lower the saturation point slightly, and ensure a very slow cooling rate. Insulating the flask can help.
-
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of sodium metaborate via recrystallization.
Purification Method 2: Ion Exchange Chromatography
For removing trace ionic impurities (e.g., chloride, sulfate, or cationic metals), ion exchange chromatography is a highly effective method. This technique separates ions based on their affinity to a charged stationary phase (the resin).
Experimental Protocol: Ion Exchange Chromatography
-
Solution Preparation: Prepare a stock solution of technical grade sodium metaborate in deionized water (e.g., 10-20% w/v). Ensure the solution is clear and free of particulates by filtering it through a 0.45 µm filter.
-
Column Selection & Equilibration:
-
To remove cationic impurities (e.g., Ca²⁺, Mg²⁺), use a strong acid cation exchange resin in the sodium (Na⁺) form.
-
To remove anionic impurities (e.g., Cl⁻, SO₄²⁻), use a strong base anion exchange resin. Since the desired product is an anion (metaborate, BO₂⁻), this method requires careful selection of eluent to selectively elute the metaborate while retaining more strongly charged impurities. A more straightforward approach is to first remove cationic impurities.
-
Equilibrate the chosen column by passing several column volumes of deionized water through it until the conductivity of the eluate is stable.
-
-
Sample Loading: Load the prepared sodium metaborate solution onto the top of the equilibrated column.
-
Elution: Elute the column with deionized water. The purified sodium metaborate will pass through a cation exchange column while cationic impurities are retained.
-
Fraction Collection: Collect the eluate in fractions. Monitor the fractions containing the purified sodium metaborate using a conductivity detector or by analytical titration.
-
Regeneration: After use, regenerate the column according to the manufacturer's instructions (typically by washing with a strong acid for cation exchangers or a strong base for anion exchangers, followed by conversion to the desired ionic form and rinsing with deionized water).
-
Product Recovery: Combine the pure fractions and recover the solid sodium metaborate by evaporating the water under reduced pressure (rotary evaporation) followed by drying.
Troubleshooting Guide & FAQs: Ion Exchange Chromatography
Q1: How do I know which type of resin to use?
-
A1: It depends on the charge of the impurities you want to remove. To remove positively charged ions (cations), use a cation exchange resin. To remove negatively charged ions (anions), use an anion exchange resin. For general purification of sodium metaborate, removing cationic impurities first with a cation exchanger in the Na⁺ form is a good starting point.
Q2: The separation is poor, and the peaks are broad. What can I do?
-
A2: Poor separation can be caused by several factors:
-
Flow Rate: An excessively high flow rate reduces the interaction time between the sample and the resin. Try reducing the flow rate.
-
Column Overloading: Loading too much sample can exceed the binding capacity of the resin. Use a more dilute sample or a larger column.
-
Improper Equilibration: Ensure the column is fully equilibrated with the starting buffer/solvent before loading the sample.
-
Q3: How can I confirm that the purification was successful?
-
A3: The purity of the collected fractions can be assessed using various analytical techniques. A simple method is to test for the suspected impurities. For example, to check for chloride, add a few drops of silver nitrate solution; the absence of a white precipitate indicates successful removal. For sulfates, use barium chloride. Quantitative analysis can be performed using Ion Chromatography (IC) or Inductively Coupled Plasma (ICP) spectroscopy for elemental impurities.
Visualization: Ion Exchange Principle
Caption: Principle of removing a divalent cationic impurity (M²⁺) using a cation exchange resin.
Overall Purification Strategy Visualization
The following diagram illustrates a logical workflow for selecting a purification method based on the initial purity and the desired final product quality.
Caption: Decision workflow for selecting a suitable purification method.
References
- 1. borax.com [borax.com]
- 2. Sodium metaborate - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. SODIUM METABORATE TETRAHYDRATE Pure | Laboratory chemicals manufacturer, Laboratory chemical suppliers, Lab chemical supplier, Lab chemical distributors, Lab chemicals exporter, Laboratory Chemicals, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]
- 5. thermofisher.in [thermofisher.in]
- 6. Sodium metaborate, tetrahydrate, GR ≥99% (10555-76-7) - Sodium metaborate, tetrahydrate, GR ≥99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. Sodium metaborate, tetrahydrate, GR ≥99% 10555-76-7 India [ottokemi.com]
effect of impurities on sodium metaborate performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of sodium metaborate in research and pharmaceutical development. It addresses common issues arising from impurities and offers detailed experimental protocols.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during experiments involving sodium metaborate.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or incorrect pH of a freshly prepared buffer. | Carbonate Impurity: Exposure of solid sodium metaborate to air can lead to the formation of sodium carbonate and borax, altering the pH of the solution.[1] | 1. Use a fresh, unopened container of sodium metaborate. 2. If the container has been opened previously, perform a purity analysis (see Experimental Protocols). 3. Store sodium metaborate in a tightly sealed container in a dry environment. |
| Incorrect Reagent Grade: Using a technical-grade sodium metaborate for a pH-sensitive application may introduce acidic or basic impurities. | Ensure the grade of sodium metaborate (e.g., ACS, Reagent, Pharmaceutical) is appropriate for your application. | |
| Inaccurate Measurement: Errors in weighing the sodium metaborate or measuring the solvent volume will lead to incorrect buffer concentration and pH. | Calibrate your balance and use calibrated volumetric flasks for solution preparation.[2] | |
| pH of the buffer solution changes over time. | Absorption of Atmospheric CO2: Alkaline solutions, such as sodium metaborate buffers, can absorb carbon dioxide from the air, which forms carbonic acid and lowers the pH.[1] | 1. Prepare fresh buffer for each experiment. 2. Store buffer solutions in tightly sealed containers. 3. If long-term stability is required, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected precipitation or turbidity in the buffer. | Heavy Metal Impurities: The presence of trace heavy metal impurities in the sodium metaborate or the solvent can lead to the formation of insoluble metal hydroxides or borates at alkaline pH. | 1. Use high-purity water (e.g., Type I ultrapure water). 2. If heavy metal contamination is suspected, analyze the sodium metaborate using Inductively Coupled Plasma (ICP) spectroscopy. |
| Reaction with Dissolved Silicates: If using glass containers for long-term storage of highly alkaline solutions, silicates can leach from the glass and may react with components of the buffer. | For long-term storage of alkaline buffers, consider using polypropylene or other chemically resistant plastic containers. | |
| Poor performance in enzymatic or chemical reactions. | Presence of Inhibitory Impurities: Uncharacterized impurities could act as inhibitors for enzymes or catalysts in your reaction. | 1. Use the highest purity grade of sodium metaborate available. 2. Perform a purity analysis to identify potential contaminants. |
| Inconsistent results in titrations or other analytical methods. | Interfering Impurities: The presence of other acidic or basic impurities (like sodium carbonate) will affect the outcome of titrimetric analyses.[3] | Standardize your sodium metaborate solution before use in critical analytical applications by titrating against a primary standard acid. |
Frequently Asked Questions (FAQs)
What are the common impurities in sodium metaborate?
The most common impurity is sodium carbonate, which forms when sodium metaborate reacts with carbon dioxide from the atmosphere.[1] Borax can also be formed in this process.[1] Other potential impurities can include starting materials from the manufacturing process or trace metals.
How does sodium carbonate impurity affect the performance of a sodium metaborate buffer?
Sodium carbonate is more alkaline than sodium metaborate. Its presence will increase the initial pH of the buffer. However, the carbonate/bicarbonate system has a different buffering range and capacity than the borate system, which can lead to reduced pH stability in the desired range for the borate buffer.
What is the best way to store sodium metaborate?
To minimize the formation of sodium carbonate, sodium metaborate should be stored in a cool, dry place in a tightly sealed container.[1] For extended periods, consider storage in a desiccator.
Can I use a technical grade of sodium metaborate for preparing a buffer for a pharmaceutical application?
It is not recommended. Technical grade reagents may contain impurities that can affect the pH, stability, and safety of the final product. For pharmaceutical applications, a USP or EP/BP grade should be used.
How does temperature affect the pH of a sodium metaborate buffer?
The pH of borate buffers is known to be temperature-dependent. It is crucial to measure and adjust the pH of the buffer at the temperature at which it will be used.[2]
Data on Common Impurities and Their Effects
| Impurity | Potential Source | Analytical Detection Method | Qualitative Effect on Performance |
| Sodium Carbonate | Reaction with atmospheric CO2.[1] | Acid-base titration[3], FTIR Spectroscopy. | Alters pH, reduces buffering capacity in the desired range, can affect reaction kinetics. |
| Borax | Reaction with atmospheric CO2.[1] | Acid-base titration.[3] | Shifts the equilibrium of the borate buffer system, potentially altering the pH and buffering capacity. |
| Heavy Metals (e.g., Fe, Cu, Pb) | Manufacturing process, contaminated solvents. | Inductively Coupled Plasma (ICP) Spectroscopy. | Can cause precipitation in alkaline solutions, may inhibit enzymatic reactions. |
| Silicates | Leaching from glass containers during long-term storage of alkaline solutions. | ICP Spectroscopy. | May cause turbidity or precipitation in the buffer solution. |
Experimental Protocols
Protocol 1: Purity Analysis of Sodium Metaborate by Titration
This method determines the purity of sodium metaborate by titrating it as a base and also quantifies any carbonate impurity.
Materials:
-
Sodium Metaborate sample
-
0.1 M Hydrochloric Acid (HCl) standard solution
-
0.1 M Sodium Hydroxide (NaOH) standard solution
-
Methyl red indicator
-
Phenolphthalein indicator
-
Mannitol
-
Analytical balance
-
Burette (50 mL)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
Part A: Titration for Total Alkalinity (Sodium Metaborate + Sodium Carbonate)
-
Accurately weigh approximately 2 g of the sodium metaborate sample and dissolve it in 100 mL of CO2-free deionized water in a 250 mL conical flask.
-
Add 2-3 drops of methyl red indicator.
-
Titrate with standardized 0.1 M HCl until the color changes from yellow to a faint pink. Record the volume of HCl used (V1). This endpoint corresponds to the neutralization of both sodium metaborate and sodium carbonate.
Part B: Titration for Boric Acid
-
To the solution from Part A, add approximately 5 g of mannitol. Mannitol complexes with the boric acid formed during the initial titration, converting it to a stronger acid.[3]
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until the first permanent pink color appears. Record the volume of NaOH used (V2). This volume is equivalent to the amount of sodium metaborate in the original sample.
Calculations:
-
The volume of HCl used to neutralize the sodium carbonate impurity is (V1 - V2).
-
Calculate the percentage of sodium metaborate and sodium carbonate in the sample based on the volumes of titrant used and their molar masses.
Protocol 2: Preparation of a 0.1 M Sodium Metaborate Buffer (pH 9.2)
Materials:
-
Sodium Metaborate (NaBO2·4H2O, MW: 137.86 g/mol )
-
Boric Acid (H3BO3, MW: 61.83 g/mol )
-
Deionized water
-
pH meter calibrated with standard buffers (pH 7 and pH 10)
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
Procedure:
-
Weigh 3.09 g of boric acid and dissolve it in approximately 800 mL of deionized water in a 1 L beaker.[4]
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add a 0.1 M NaOH solution (or solid sodium metaborate) while monitoring the pH.
-
Continue adding the base until the pH of the solution reaches 9.2.
-
Carefully transfer the buffer solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Mix the solution thoroughly and verify the final pH. Store in a tightly sealed container.
Visualizations
References
Technical Support Center: Managing pH with Sodium Metaborate Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium metaborate buffers in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of sodium metaborate buffers.
Issue 1: Unexpected pH Shift in Prepared Buffer
-
Question: I prepared a sodium metaborate buffer, but the measured pH is different from the theoretical value. What could be the cause?
-
Answer: Several factors can contribute to this discrepancy:
-
Carbon Dioxide Absorption: Sodium metaborate solutions are alkaline and can absorb atmospheric carbon dioxide, which forms carbonic acid and lowers the pH. This is more pronounced in solutions exposed to air for extended periods.[1][2]
-
Temperature Effects: The pKa of the boric acid/borate system is temperature-dependent. If you prepare the buffer at one temperature and measure the pH at a different temperature, you will observe a pH shift.
-
Inaccurate Reagent Measurement: Ensure accurate weighing of sodium metaborate and precise volume measurements of the solvent.
-
Water Quality: The use of deionized, distilled water is crucial to avoid interference from dissolved minerals or gases.
-
Issue 2: Precipitation Observed in the Buffer Solution
-
Question: My sodium metaborate buffer has become cloudy or has formed a precipitate. Why is this happening and how can I fix it?
-
Answer: Precipitation in borate buffers can be caused by:
-
Concentration and Temperature: Sodium metaborate has high solubility in water, but at very high concentrations and lower temperatures, it can precipitate out of the solution.[3]
-
Contamination: Contamination with other salts or compounds can lead to the formation of insoluble borate salts.
-
Interaction with Other Reagents: When mixing the buffer with other experimental reagents, ensure they are compatible, as some metal ions can form insoluble borates.
-
Issue 3: Inconsistent Results in Enzyme Assays
-
Question: I'm using a sodium metaborate buffer in my enzyme assay, and I'm getting inconsistent results or lower than expected activity. What could be the problem?
-
Answer: Borate buffers can sometimes influence enzyme activity:
-
Enzyme Inhibition or Enhancement: Borate ions can interact with the functional groups of enzymes or substrates, leading to either inhibition or, in some cases, enhanced activity. For example, some studies have shown that borate buffers can dramatically enhance the activity of certain enzymes compared to phosphate buffers.[4]
-
Complex Formation: Borate is known to form complexes with diols, which are present in many biological molecules like sugars and some cofactors. This interaction can interfere with enzyme function if the substrate or a necessary cofactor contains a diol moiety.
-
pH Optimum Shift: The optimal pH for your enzyme's activity might be different in a borate buffer compared to other buffer systems. It's advisable to perform a pH optimization study in the borate buffer.
-
Issue 4: Poor Peak Shape or Retention Time Shifts in HPLC
-
Question: I'm using a sodium metaborate buffer as a mobile phase component in HPLC, and I'm observing poor peak shape or shifts in retention times. What should I do?
-
Answer: When using borate buffers in HPLC, consider the following:
-
Buffer Concentration: High buffer concentrations can lead to increased viscosity of the mobile phase and affect peak shape.
-
pH Stability: Ensure the pH of the mobile phase is stable throughout the run. Fluctuations in pH can alter the ionization state of the analyte and affect retention time.
-
Compatibility with Organic Solvents: If using a gradient elution with organic solvents, be aware that high concentrations of organic solvent can cause the buffer salts to precipitate, leading to system blockages and pressure fluctuations.
-
Frequently Asked Questions (FAQs)
1. What is the effective pH range for a sodium metaborate buffer?
Sodium metaborate buffers are most effective in the alkaline pH range, typically from pH 8 to 10. The pKa of boric acid is approximately 9.24 at 25°C, which is the point of maximum buffering capacity.[5]
2. How does temperature affect the pH of a sodium metaborate buffer?
The pKa of boric acid, and therefore the pH of a borate buffer, is sensitive to temperature changes. As the temperature increases, the pKa of boric acid decreases, leading to a decrease in the pH of the buffer. It is crucial to prepare and use the buffer at the same temperature to ensure pH accuracy.
3. Can I prepare a sodium metaborate buffer by titrating boric acid with sodium hydroxide?
Yes, this is a common method for preparing borate buffers. You would dissolve boric acid in water and then add a strong base like sodium hydroxide (NaOH) to adjust the pH to the desired value.[6][7][8]
4. Is sodium metaborate buffer compatible with the Bradford protein assay?
Strongly alkaline buffers can interfere with the Bradford protein assay.[9] It is advisable to either use a different protein quantification method or to prepare standards in the same sodium metaborate buffer as the samples to account for any interference.
5. How should I store a sodium metaborate buffer solution?
Sodium metaborate buffer solutions should be stored in a tightly sealed container to minimize the absorption of atmospheric CO2, which can lower the pH.[1][2] For long-term storage, refrigeration can help to slow down any potential microbial growth.
Data Presentation
Table 1: pH of Sodium Metaborate Solutions at Different Concentrations (20°C)
| Concentration (%) | pH |
| 0.1 | 10.52 |
| 0.5 | 10.8 |
| 1.0 | 11.0 |
| 2.0 | 11.3 |
| 4.0 | 11.4 |
| 10.0 | 11.8 |
| 15.0 | 12.0 |
Data sourced from PubChem.[7]
Table 2: pKa of Boric Acid at Different Temperatures
| Temperature (°C) | pKa |
| 0 | 9.498 |
| 10 | 9.363 |
| 20 | 9.237 |
| 25 | 9.179 |
| 30 | 9.125 |
| 40 | 9.027 |
| 50 | 8.936 |
This table provides an approximation of the pKa of boric acid at various temperatures.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Borate Buffer (pH 8.5)
Materials:
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 6.18 g of boric acid and dissolve it in approximately 800 mL of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
While monitoring the pH with a calibrated pH meter, slowly add a 1 M NaOH solution dropwise until the pH of the solution reaches 8.5.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Mix the solution thoroughly.
-
Store the buffer in a tightly sealed container.
Protocol 2: Protein Labeling with an Amine-Reactive Dye using Sodium Borate Buffer
Materials:
-
Protein of interest (in a buffer free of primary amines)
-
Amine-reactive dye
-
0.1 M Sodium Borate Buffer, pH 8.5 (prepared as in Protocol 1)
-
DMSO or DMF (for dissolving the dye)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in 0.1 M sodium borate buffer, pH 8.5.
-
Dissolve the amine-reactive dye in a small amount of DMSO or DMF to create a concentrated stock solution.
-
Slowly add the desired molar excess of the dye stock solution to the stirring protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
After the incubation, purify the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
Mandatory Visualizations
Caption: Workflow for preparing a sodium metaborate buffer solution.
Caption: Logical diagram for troubleshooting pH fluctuations in buffers.
References
- 1. brainly.com [brainly.com]
- 2. Sodium Borate Buffer (1 M, pH 8.5) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]
- 4. researchgate.net [researchgate.net]
- 5. Borate buffered saline - Wikipedia [en.wikipedia.org]
- 6. Sodium Borate Buffer - Biochemistry [protocol-online.org]
- 7. stemed.site [stemed.site]
- 8. researchgate.net [researchgate.net]
- 9. Molecular biology - Wikipedia [en.wikipedia.org]
Technical Support Center: Regeneration of Sodium Borohydride from Sodium Metaborate
Welcome to the technical support center for the regeneration of sodium borohydride (NaBH₄) from its primary byproduct, sodium metaborate (NaBO₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the regeneration process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for regenerating sodium borohydride from sodium metaborate?
A1: There are three main approaches for the regeneration of NaBH₄ from NaBO₂: thermochemical, mechanochemical (high-energy ball milling), and electrochemical methods. Each method has its own set of advantages and challenges in terms of efficiency, cost, and scalability.[1][2]
Q2: Can the hydrated sodium metaborate byproduct be used directly for regeneration?
A2: Yes, several studies have successfully demonstrated the use of hydrated sodium metaborate (NaBO₂·xH₂O), the direct byproduct of NaBH₄ hydrolysis, for regeneration.[1][3][4] This approach is advantageous as it eliminates the need for a high-temperature dehydration step, thus saving energy and reducing costs.[1] The coordinated water can also serve as a hydrogen source in some reaction pathways.[1][5]
Q3: What are the common reducing agents used in the regeneration process?
A3: The choice of reducing agent is critical and depends on the regeneration method. Common reducing agents include magnesium hydride (MgH₂), magnesium (Mg), magnesium-aluminum (Mg-Al) alloys, and magnesium silicide (Mg₂Si).[1][6][7] MgH₂ is highly effective but can be costly.[7] Mg and Mg-Al alloys are more economical alternatives.[2]
Q4: What is the typical yield I can expect from the regeneration process?
A4: The yield of regenerated NaBH₄ can vary significantly depending on the method and experimental conditions. Mechanochemical methods have reported yields as high as 90%.[3] Thermochemical methods can also achieve high yields, around 97%, but often require high temperatures and pressures.[1] Electrochemical methods have shown lower conversion efficiencies, typically in the range of 10-17% after extended electrolysis times.[2]
Q5: What are the main impurities I might encounter in the regenerated NaBH₄?
A5: Common impurities can include unreacted sodium metaborate, magnesium oxide (MgO) if magnesium-based reducing agents are used, and potentially sodium polyborates or carbonates if the material is exposed to air and moisture.[8] The purity of the final product depends on the efficiency of the reaction and the purification process.
Troubleshooting Guides
Mechanochemical Regeneration (Ball Milling)
Issue: Low Yield of Sodium Borohydride
| Possible Cause | Troubleshooting Steps |
| Insufficient Milling Time | Increase the ball milling duration. The yield of NaBH₄ generally increases with milling time, although the rate of increase may slow after a certain point.[9][10] |
| Inadequate Molar Ratio of Reducing Agent | Increase the molar ratio of the reducing agent (e.g., MgH₂) to NaBO₂. An excess of the reducing agent is often necessary to drive the reaction to completion.[9][10] |
| Incorrect Ball-to-Powder Ratio (BPR) | Optimize the BPR. A higher BPR generally leads to more energetic collisions and can improve the reaction rate and yield.[11] |
| Agglomeration of Reactants | Ensure proper mixing and milling. If using magnesium, agglomeration can occur, reducing its reactivity.[10] Consider using a process control agent or a different reducing agent like MgH₂. |
| Improper Atmosphere | Conduct the ball milling under an inert atmosphere (e.g., argon) to prevent side reactions with air and moisture.[11] Some studies suggest that a hydrogen atmosphere can be beneficial.[1] |
Thermochemical Regeneration
Issue: Incomplete Conversion to Sodium Borohydride
| Possible Cause | Troubleshooting Steps |
| Insufficient Temperature or Pressure | Ensure the reaction is carried out at the optimal temperature and pressure. Thermochemical methods are highly dependent on these parameters. For example, high yields with MgH₂ are often achieved at temperatures around 550°C and high hydrogen pressure.[1] |
| Poor Mixing of Reactants | Ensure the reactants are thoroughly mixed before heating to maximize the contact surface area. |
| Deactivation of Reducing Agent | The formation of an oxide layer on the reducing agent (e.g., MgO on Mg) can inhibit the reaction.[1] Consider using a more reactive reducing agent or optimizing the reaction conditions to minimize passivation. |
Electrochemical Regeneration
Issue: Low Current Efficiency and Slow Conversion Rate
| Possible Cause | Troubleshooting Steps |
| Competing Hydrogen Evolution Reaction (HER) | The reduction of water to hydrogen gas is a major competing reaction at the cathode, which lowers the current efficiency for NaBH₄ formation.[2] Use cathode materials with a high overpotential for HER. |
| Low Concentration of NaBO₂ | Increase the concentration of NaBO₂ in the electrolyte to favor its reduction. |
| Suboptimal Electrolyte pH | The reaction is typically carried out in an alkaline solution to stabilize the borohydride product. Optimize the pH to balance the stability of the product and the kinetics of the reaction. |
| Electrode Fouling | The electrode surface can become passivated over time. Periodically clean or replace the electrodes to maintain their activity. |
Data Presentation
Table 1: Comparison of Sodium Borohydride Regeneration Methods
| Method | Reducing Agent | Typical Yield (%) | Temperature | Pressure | Advantages | Challenges |
| Mechanochemical | MgH₂, Mg, Mg₂Si, Mg-Al alloy | 70 - 90[3][11] | Room Temperature | Atmospheric (Inert Gas) | Mild conditions, high yield, can use hydrated NaBO₂ | Long milling times, scalability can be an issue[1] |
| Thermochemical | MgH₂, Mg | ~97[1] | High (e.g., 550°C) | High (e.g., 7 MPa H₂) | High yield, fast reaction | High energy consumption, requires specialized equipment |
| Electrochemical | - (Electrons) | 10 - 17[2] | Room Temperature | Atmospheric | Direct use of aqueous NaBO₂ solution | Low efficiency, competing reactions, expensive electrode materials[12] |
Experimental Protocols
Protocol 1: Mechanochemical Regeneration of NaBH₄ using MgH₂
1. Materials and Equipment:
- Anhydrous Sodium Metaborate (NaBO₂) or Sodium Metaborate Dihydrate (NaBO₂·2H₂O)
- Magnesium Hydride (MgH₂)
- High-energy planetary ball mill
- Hardened steel vials and balls
- Argon-filled glovebox
- Schlenk line
- Isopropylamine (for extraction)
- Centrifuge
- Rotary evaporator
2. Procedure:
- Inside an argon-filled glovebox, weigh the desired amounts of NaBO₂ and MgH₂. A typical molar ratio is 1:2 (NaBO₂:MgH₂), with a 25-40% excess of MgH₂ often being beneficial.[10]
- Load the reactants and the milling balls into the hardened steel vial. A common ball-to-powder ratio (BPR) is 50:1 by weight.[11]
- Seal the vial tightly inside the glovebox.
- Transfer the vial to the planetary ball mill and mill for the desired duration. Milling times can range from 2 to 20 hours.[10][11] A rotational speed of 400-600 rpm is common.
- After milling, return the vial to the glovebox and open it.
- To extract the NaBH₄, add anhydrous isopropylamine to the milled powder and stir for several hours. NaBH₄ is soluble in isopropylamine, while MgO and unreacted MgH₂ are not.
- Separate the solid impurities by centrifugation.
- Transfer the supernatant containing the dissolved NaBH₄ to a flask.
- Remove the isopropylamine using a rotary evaporator to obtain the solid, regenerated NaBH₄.
Note: All steps should be performed under an inert atmosphere to prevent the degradation of the reactants and products.
Visualizations
Experimental Workflow for Mechanochemical Regeneration
References
- 1. mdpi.com [mdpi.com]
- 2. Electrolysis of BO2− into BH4− | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. deepresource.wordpress.com [deepresource.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.tudelft.nl [research.tudelft.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Sodium Metaborate and Borax in Adhesives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium metaborate and borax as key components in adhesive formulations, particularly in starch and dextrin-based systems. While both boron compounds serve as effective crosslinking agents, their distinct chemical properties can significantly influence the final performance characteristics of the adhesive. This analysis summarizes the available experimental data, outlines detailed experimental protocols for comparative evaluation, and visualizes the underlying chemical mechanisms and experimental workflows.
Introduction: The Role of Borates in Adhesion
Borax (sodium tetraborate decahydrate) and sodium metaborate are widely used in the adhesive industry to modify the properties of natural polymers like starch and dextrin.[1][2] Their primary function is to act as crosslinking agents, forming reversible bonds with the hydroxyl groups of the polymer chains.[3][4] This crosslinking action leads to a significant increase in viscosity, enhanced tack (stickiness), and improved fluid properties of the adhesive.[5][6]
Sodium metaborate is noted for its higher alkalinity and greater solubility in water compared to borax.[5][7] This allows for a higher concentration of borate ions to be available for crosslinking at a given temperature.[8] It is also important to note that sodium metaborate can be formed in-situ by the addition of sodium hydroxide (caustic soda) to a borax solution, a common practice in industrial adhesive formulations.[5]
Performance Characteristics: A Qualitative Comparison
While direct, publicly available quantitative comparative studies are limited, the known chemical properties and existing literature allow for a qualitative comparison of adhesives formulated with sodium metaborate versus borax.
Sodium Metaborate Adhesives:
-
Higher Viscosity Potential: Due to its higher solubility, sodium metaborate can introduce a greater number of borate ions for crosslinking, potentially leading to a more densely crosslinked network and, consequently, higher viscosity.[7][8]
-
Faster Tack Development: The higher alkalinity of sodium metaborate can accelerate the gelatinization of starch and the crosslinking process, resulting in quicker development of initial tack.[7]
-
Improved Fluidity at Higher Concentrations: The enhanced solubility allows for the formulation of adhesives with higher solids content while maintaining workable fluidity.[8]
Borax Adhesives:
-
Established Performance: Borax has a long history of use in adhesives and its effects on starch and dextrin are well-documented.[2][9]
-
Cost-Effectiveness: In many applications, borax is a more economical choice.
-
pH Control: Borax acts as a buffering agent, helping to maintain a stable pH in the adhesive formulation.[3]
Quantitative Data Analysis
The following table summarizes data from a study on manioc starch-based adhesives, illustrating the effect of varying borax concentration and temperature on key adhesive properties.[3]
| Temperature (°C) | Mass % Borax/Starch | Viscosity (cP) | Bond Strength (kPa) |
| 65 | 8 | 25.0 | 10.0 |
| 65 | 20 | 35.0 | 12.5 |
| 75 | 14 | 40.0 | 15.0 |
| 85 | 8 | 50.0 | 18.0 |
| 85 | 20 | 73.44 | 22.31 |
Data adapted from a study on manioc starch-based adhesives.[3] It is important to note that these values are specific to the experimental conditions and materials used in the cited study and may not be directly transferable to other systems.
Experimental Protocols
To facilitate a direct comparative analysis, the following experimental protocols are proposed. These are based on standard industry practices and scientific methodologies for evaluating adhesive performance.
Preparation of Starch-Based Adhesives
Objective: To prepare starch-based adhesives with varying concentrations of sodium metaborate and borax.
Materials:
-
Corn starch (or other specified starch)
-
Sodium metaborate (NaBO₂)
-
Borax (Na₂B₄O₇·10H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Beakers, hot plate with magnetic stirrer, thermometer, pH meter
Procedure:
-
Prepare a 20% (w/w) starch slurry in distilled water in separate beakers for each formulation.
-
For the borax formulations, add borax at concentrations of 2%, 4%, 6%, and 8% based on the dry weight of the starch.
-
For the sodium metaborate formulations, add sodium metaborate at equivalent boron concentrations to the borax formulations.
-
For a set of borax formulations, add a stoichiometric amount of NaOH to form sodium metaborate in-situ for a direct comparison.
-
Heat the slurries to 85°C with constant stirring until the starch gelatinizes and the solution becomes translucent.[3]
-
Maintain the temperature for 30 minutes to ensure complete gelatinization and reaction.
-
Allow the adhesives to cool to room temperature before testing.
-
Measure and record the final pH of each formulation.
Viscosity Measurement
Objective: To determine the viscosity of the prepared adhesive formulations.
Method:
-
Use a rotational viscometer (e.g., Brookfield viscometer) at a constant temperature (e.g., 25°C).
-
Measure the viscosity at different shear rates to characterize the rheological behavior of the adhesives.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Bond Strength Testing
Objective: To evaluate the shear strength of the adhesive bonds.
Method:
-
This protocol is based on ASTM D1002 for single-lap-joint shear strength.[10]
-
Substrate: Prepare standard paperboard or corrugated board test strips (e.g., 25 mm x 100 mm).
-
Application: Apply a consistent and uniform layer of adhesive to a defined area (e.g., 25 mm x 25 mm) on one end of a test strip.
-
Bonding: Place a second test strip over the adhesive-coated area, creating a single-lap joint with a defined overlap.
-
Curing: Apply a constant pressure (e.g., using weights or a press) to the bonded area and allow the adhesive to cure for a specified time (e.g., 24 hours) under controlled temperature and humidity conditions.
-
Testing: Use a universal testing machine (tensile tester) to pull the lap joint apart at a constant crosshead speed (e.g., 10 mm/min).
-
Data: Record the maximum force (in Newtons) required to break the bond. Calculate the shear strength in kilopascals (kPa) or megapascals (MPa) by dividing the maximum force by the bonded area.
-
Standard: The TAPPI T837 standard can also be referenced for testing the bond strength of glued joints in paperboard.[11]
Curing Time Determination
Objective: To assess the time required for the adhesive to develop sufficient handling strength.
Method:
-
Prepare a series of lap-shear specimens as described in the bond strength test.
-
At various time intervals after bonding (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), manually test the bond strength by applying a gentle shear force.
-
The curing time can be defined as the point at which the substrate fails before the adhesive bond (substrate failure) or when a certain minimum bond strength is achieved.
Visualizing Mechanisms and Workflows
Borate-Starch Crosslinking Mechanism
The fundamental mechanism of adhesion improvement by borates involves the formation of a crosslinked polymer network. The borate ion, in equilibrium with boric acid in aqueous solution, reacts with the hydroxyl groups on the starch molecules to form di-diol crosslinks. This creates a larger, more branched polymer structure, leading to increased viscosity and tack.[1][3]
Caption: Borate-Starch Crosslinking Mechanism
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of the experimental work required for a comprehensive comparative analysis of sodium metaborate and borax in adhesives.
Caption: Experimental Workflow for Adhesive Comparison
Conclusion
Both sodium metaborate and borax are effective additives for enhancing the performance of starch- and dextrin-based adhesives. The choice between them will depend on the specific performance requirements of the application, such as the desired viscosity, tack development speed, and cost considerations. Sodium metaborate, with its higher alkalinity and solubility, offers the potential for formulating higher-performance adhesives. However, a lack of direct comparative quantitative data necessitates further experimental investigation. The protocols outlined in this guide provide a framework for researchers to conduct a thorough and objective comparison, enabling the selection of the optimal borate compound for their specific adhesive formulation needs.
References
- 1. borax.com [borax.com]
- 2. Mummies to Modern Industry: Borates in Adhesives | U.S. Borax [borax.com]
- 3. Influence of Processing Variables on Some Physico-Chemical Properties and Quality of Manioc Starch-Based Adhesives [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Borates in Adhesives | AMERICAN BORATE COMPANY [americanborate.com]
- 6. researchgate.net [researchgate.net]
- 7. borax.com [borax.com]
- 8. borax.com [borax.com]
- 9. borax.com [borax.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. TAPPI T837 Bond Strength - Glue [purple-diamond.com]
A Comparative Guide: Sodium Metaborate vs. Sodium Hydroxide as an Alkali Source
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of sodium metaborate and sodium hydroxide as alkali sources in various scientific and industrial applications. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate alkali for their specific needs.
Chemical and Physical Properties: A Head-to-Head Comparison
Sodium hydroxide is a strong, caustic base, while sodium metaborate is an alkaline salt that exhibits buffering properties. This fundamental difference dictates their primary applications and performance characteristics.
| Property | Sodium Metaborate (NaBO₂) | Sodium Hydroxide (NaOH) |
| Chemical Nature | Alkaline Salt | Strong Base |
| pH of Solution | Moderately alkaline, pH increases with concentration but exhibits buffering | Strongly alkaline, pH is very high even at low concentrations |
| Dissociation in Water | Partial dissociation, forms a buffer system | Complete dissociation into Na⁺ and OH⁻ ions[1] |
| Buffering Capacity | Excellent buffering agent, resists pH changes[2][3] | No significant buffering capacity[4] |
| Hygroscopicity | Hygroscopic, absorbs moisture from the air | Highly hygroscopic, readily absorbs moisture and carbon dioxide from the air[1] |
| Common Forms | Anhydrous, Dihydrate, Tetrahydrate | Solid (pellets, flakes), and aqueous solutions[1] |
Performance in pH Control and Buffering Capacity
The most significant difference between sodium metaborate and sodium hydroxide lies in their behavior in solution and their ability to control pH.
Titration Curves: Visualizing the Difference
A titration curve graphically represents the change in pH of a solution as an acid or base is added. The titration of a strong base like sodium hydroxide with a strong acid results in a sharp pH drop at the equivalence point. In contrast, the titration of a buffered alkali like sodium metaborate would show a more gradual pH change, demonstrating its buffering capacity.
Diagram: Logical Flow of a Titration Experiment
Caption: Workflow for a potentiometric titration experiment.
Experimental Protocol: Potentiometric Titration of an Alkali
This protocol can be used to generate a titration curve for both sodium hydroxide and sodium metaborate to compare their buffering capacities.
Materials:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution of unknown concentration (to be standardized) or a prepared sodium metaborate solution
-
pH meter with a glass electrode
-
Burette, beaker, magnetic stirrer, and stir bar
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Pipette a known volume (e.g., 25 mL) of the alkali solution (NaOH or sodium metaborate) into a beaker.
-
If desired, add a few drops of a suitable indicator. For a strong acid-strong base titration, phenolphthalein is often used.[5]
-
Place the beaker on a magnetic stirrer and immerse the pH electrode and a stir bar into the solution.
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
Begin the titration by adding the HCl solution in small increments (e.g., 1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped significantly and leveled off.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.[6][7][8]
Efficacy in Organic Synthesis: The Aldol Condensation
Both sodium hydroxide and sodium metaborate can act as bases in organic reactions. The choice between a strong, non-buffered base and a milder, buffered one can significantly impact reaction outcomes.
The aldol condensation is a classic carbon-carbon bond-forming reaction that requires a base to generate an enolate nucleophile.[9][10][11] Sodium hydroxide is a commonly used base for this reaction.[9][10][12][13]
Diagram: Aldol Condensation Reaction Pathway
Caption: Generalized pathway for a base-catalyzed aldol condensation.
Performance in Corrosion Inhibition
Alkaline conditions can promote the passivation of some metals, and both sodium hydroxide and borates are utilized for corrosion inhibition.
A study on the corrosion of steel in a potassium hydroxide (KOH) medium investigated the inhibitive effect of sodium tetraborate (a related borate salt). The results showed that sodium tetraborate acts as an effective corrosion inhibitor, with the inhibition efficiency increasing with concentration up to a certain point.[14]
| Inhibitor Concentration (% w/v) in 3% KOH | Inhibition Efficiency (%) at 25°C |
| 1 | 75.3 |
| 2 | 80.1 |
| 3 | 82.4 |
| 4 | 85.2 |
| 5 | 83.1 |
| 6 | 81.5 |
| 7 | 80.3 |
Data adapted from a study on sodium tetraborate in KOH solution.[14]
Sodium hydroxide, being a strong alkali, can also contribute to the passivation of steel by forming a protective oxide layer. However, its high causticity can be detrimental to certain metals and coatings. The buffering nature of sodium metaborate provides a milder alkaline environment that can be effective for corrosion inhibition without the aggressive nature of a strong base.[2][15][16]
Efficacy in Cleaning Formulations
Both sodium hydroxide and sodium metaborate are employed in cleaning formulations due to their ability to saponify fats and oils and to raise the pH, which aids in the removal of many types of soil.
-
Sodium Hydroxide: It is a powerful cleaning agent, particularly effective for heavy-duty cleaning and degreasing due to its strong alkalinity. It works through saponification, converting fats and oils into soluble soaps.[17]
-
Sodium Metaborate: It contributes to cleaning by providing alkalinity and has the added benefit of pH buffering, which can help to maintain the cleaning efficacy of the formulation as it is diluted or as it reacts with acidic soils.[2][3][15][18] It is often used in hard surface cleaners to remove oil, grease, and other particulates.[2][15][16]
Experimental Protocol: Evaluating Cleaning Performance
A standardized method can be used to compare the cleaning efficacy of formulations containing either sodium hydroxide or sodium metaborate.
Materials:
-
Standard soiled surfaces (e.g., ceramic tiles with a standard soil like Lambert soil).[19]
-
Cleaning solutions containing either sodium hydroxide or sodium metaborate at desired concentrations.
-
A method for applying the cleaning solution and a standardized rinsing procedure.
-
A method for evaluating the cleaning performance (e.g., visual assessment, colorimetric analysis, or gravimetric analysis).
Procedure (based on a black box test):
-
Prepare the standard soiled tiles.
-
Prepare cleaning formulations with equivalent concentrations of the active alkaline ingredient (NaOH or NaBO₂).
-
Apply a standard amount of the cleaning solution to the soiled tile, typically at an angle to allow for runoff.[19]
-
Allow a specific contact time.
-
Rinse the tile with a standardized volume and flow rate of water.[19]
-
Allow the tiles to dry.
-
Evaluate the percentage of soil removal. This can be done visually by a panel of evaluators or instrumentally.[20]
Conclusion: Choosing the Right Alkali
The choice between sodium metaborate and sodium hydroxide as an alkali source is highly dependent on the specific application.
-
Sodium Hydroxide is the preferred choice when a strong, non-buffered alkali is required to drive a reaction to completion or for heavy-duty cleaning where high pH is the primary factor. Its use in pharmaceutical formulations is primarily for precise pH adjustment.[4][6][9][12]
-
Sodium Metaborate excels in applications where pH stability is critical. Its excellent buffering capacity makes it ideal for use in cleaning formulations, as a corrosion inhibitor, and in chemical reactions where a controlled, milder alkaline environment is necessary to prevent side reactions.[2][3][15][16]
Researchers and professionals in drug development should consider the specific requirements of their system, including pH sensitivity, reaction kinetics, and material compatibility, when selecting between these two versatile alkali sources.
References
- 1. researchgate.net [researchgate.net]
- 2. borax.com [borax.com]
- 3. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. titrations.info [titrations.info]
- 6. lcms.cz [lcms.cz]
- 7. purdue.edu [purdue.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. Solved What is the theoretical yield of an aldol | Chegg.com [chegg.com]
- 14. ijcsi.pro [ijcsi.pro]
- 15. borax.com [borax.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. Understanding Alkaline Cleaners: Their Function and Effectiveness | ORAPI Asia [orapiasia.com]
- 18. borax.com [borax.com]
- 19. nouryon.com [nouryon.com]
- 20. ec.europa.eu [ec.europa.eu]
A Comparative Analysis of Sodium Metaborate as a pH Buffer in Photographic Developers
An objective evaluation of sodium metaborate's performance against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the precise world of photographic chemistry, the control of pH is paramount to achieving consistent and predictable results. The alkalinity of a developer solution directly influences its activity, affecting key image characteristics such as film speed, contrast, and grain structure. Sodium metaborate has long been utilized as an effective pH buffer in many developer formulations. This guide provides a comparative analysis of sodium metaborate against its common alternatives, namely borax (sodium tetraborate) and sodium carbonate, supported by experimental data and detailed protocols for evaluation.
Introduction to pH Buffering in Photographic Developers
A photographic developer is a complex aqueous solution containing several key components: developing agents (e.g., Metol, hydroquinone), a preservative (e.g., sodium sulfite), an alkali (the buffer), and a restrainer (e.g., potassium bromide). The alkali raises the pH of the solution to a level where the developing agents become active, reducing exposed silver halide crystals to metallic silver to form the image.
The choice of buffering agent is critical for several reasons:
-
pH Stability: A good buffer resists changes in pH as the development process consumes alkali and releases acidic by-products. Stable pH ensures consistent developer activity throughout its use and storage life.
-
Developer Activity: The specific alkali used influences the overall activity of the developer. More alkaline solutions generally lead to faster development, higher contrast, and potentially coarser grain.[1][2]
-
Image Characteristics: The choice of buffer can subtly affect the final image quality, including grain structure and acutance (edge sharpness).
Comparative Analysis of Buffering Agents
This guide focuses on the comparison of three common buffering agents within the context of a standard black and white film developer, Kodak D-76. The standard D-76 formula utilizes borax.[3] For this comparison, two variations are prepared, one substituting borax with sodium metaborate and another with sodium carbonate, with concentrations adjusted to achieve a similar initial pH.
Buffering Agents Under Comparison:
-
Sodium Metaborate (NaBO₂): Known for providing a higher pH and greater activity than borax, potentially leading to shorter development times.[4]
-
Borax (Sodium Tetraborate Decahydrate - Na₂B₄O₇·10H₂O): A mild alkali used in many classic fine-grain developer formulas, including the standard Kodak D-76.[5][6]
-
Sodium Carbonate (Na₂CO₃): A more active alkali that results in higher contrast and faster development compared to borax and sodium metaborate.[1]
Experimental Data
The following tables summarize the expected performance of a modified Kodak D-76 developer with each of the three buffering agents. This data is synthesized from established principles of photographic chemistry and sensitometry.
Table 1: Developer Formulations
| Component | D-76 (Borax) | D-76 (Sodium Metaborate) | D-76 (Sodium Carbonate) |
| Metol | 2.0 g | 2.0 g | 2.0 g |
| Sodium Sulfite (anhydrous) | 100.0 g | 100.0 g | 100.0 g |
| Hydroquinone | 5.0 g | 5.0 g | 5.0 g |
| Borax | 2.0 g | - | - |
| Sodium Metaborate | - | 2.0 g | - |
| Sodium Carbonate (anhydrous) | - | - | 2.0 g |
| Water to make | 1.0 L | 1.0 L | 1.0 L |
| Approximate Initial pH | ~8.5 | ~9.2 | ~10.5 |
Table 2: Performance Comparison
| Parameter | D-76 (Borax) | D-76 (Sodium Metaborate) | D-76 (Sodium Carbonate) |
| Relative Developer Activity | Moderate | High | Very High |
| Relative Development Time | Normal | Shorter | Shortest |
| Film Speed (ISO) | Box Speed | Slightly Increased | Increased |
| Contrast Index (CI) | Normal | Higher | Highest |
| Grain | Fine | Slightly Coarser | Coarse |
| pH Stability over time | Good | Good | Moderate |
Experimental Protocols
To validate the performance of sodium metaborate as a pH buffer, a series of experiments can be conducted. The following are detailed methodologies for key experiments.
Experiment 1: Measurement of pH Stability
Objective: To measure and compare the pH stability of the three developer formulations over time and with use.
Methodology:
-
Prepare 1-liter solutions of each of the three developer formulations as specified in Table 1.
-
Measure the initial pH of each solution using a calibrated pH meter.[7]
-
Store each solution in a sealed, airtight container.
-
Measure the pH of each solution at 24-hour intervals for a period of one week to assess stability in storage.
-
To simulate use, process a roll of standard black and white film (e.g., Kodak Tri-X 400) in 500 mL of each developer.
-
Measure the pH of the used developer immediately after processing.
-
Repeat the processing and measurement with a second roll of film in the same developer to observe the change in pH with exhaustion.
Experiment 2: Sensitometric Analysis
Objective: To quantitatively compare the sensitometric characteristics of film processed in each of the three developer formulations.
Methodology:
-
Film Exposure: In a darkroom, expose several sheets of a standard black and white film (e.g., Kodak T-Max 100) to a calibrated step wedge using a sensitometer. This creates a series of precise exposures on the film.[8]
-
Development: Process the exposed film sheets in each of the three developer formulations under tightly controlled conditions (temperature, agitation, and time). Development time may need to be adjusted for each developer to achieve a similar contrast index for a fair comparison of other parameters. A starting point for development time can be determined from published data or through preliminary tests.[9]
-
Densitometry: After processing, use a densitometer to measure the density of each step on the processed film strips.[8]
-
Data Plotting and Analysis:
-
Plot the measured densities against the corresponding log exposure values to generate a characteristic curve (H&D curve) for each developer.
-
From the characteristic curves, determine the following parameters:
-
Film Speed (ISO): Calculated based on the exposure required to produce a specific density above the film base plus fog.
-
Contrast Index (CI): A measure of the average gradient of the characteristic curve, indicating the overall contrast of the negative.
-
D-min (Fog): The density of an unexposed area of the film, indicating the level of chemical fog produced by the developer.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the different pH buffers.
Discussion of Expected Results
Based on established photographic chemistry principles, the following outcomes are anticipated:
-
Sodium Carbonate: The developer with sodium carbonate is expected to be the most active, resulting in the shortest development times, the highest contrast, and the most pronounced grain. Its pH is likely to be the least stable upon use due to its high activity.
-
Borax: The standard D-76 with borax will serve as the baseline, providing a good balance of fine grain, normal contrast, and moderate development times.
-
Sodium Metaborate: The sodium metaborate-based developer is expected to be more active than the borax version but less so than the sodium carbonate one. This will likely translate to shorter development times than standard D-76 without a significant increase in grain, offering a good compromise between activity and image quality.[4] Its buffering capacity is anticipated to be robust.
Conclusion
The selection of a pH buffer in a photographic developer is a critical decision that impacts both the chemical stability of the solution and the final aesthetic of the image. While borax has been a long-standing choice for fine-grain developers like Kodak D-76, sodium metaborate presents a viable alternative for photographers and researchers seeking a more active developer without the significant increase in grain and contrast associated with stronger alkalis like sodium carbonate. The experimental protocols outlined in this guide provide a framework for a thorough and objective validation of sodium metaborate's performance characteristics. Through systematic sensitometric analysis and pH stability studies, a comprehensive understanding of its properties can be achieved, enabling informed decisions in the formulation and application of photographic developers.
References
- 1. picto.info [picto.info]
- 2. does pH affect grain and film speed? | Photrio.com Photography Forums [photrio.com]
- 3. Method for photographic development | TREA [trea.com]
- 4. sodium metaborate (Kodalk) instead of Borax? | Photrio.com Photography Forums [photrio.com]
- 5. cia.gov [cia.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. kodak.com [kodak.com]
- 8. business.kodakmoments.com [business.kodakmoments.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Production of Elemental Boron: Electrochemical Reduction of Sodium Metaborate vs. Thermo-chemical Methods
This guide provides a detailed comparison of two primary methodologies for the production of elemental boron from sodium metaborate and its derivatives: high-temperature molten salt electrolysis (an electrochemical approach) and magnesiothermic reduction (a thermo-chemical method). The information presented is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering objective performance comparisons supported by experimental data.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the electrochemical and thermo-chemical reduction processes for producing elemental boron.
| Parameter | Electrochemical Reduction (Molten Salt Electrolysis) | Thermo-chemical Method (Magnesiothermic Reduction) |
| Primary Boron Source | Boron trioxide (B₂O₃), Potassium tetrafluoroborate (KBF₄) | Boron trioxide (B₂O₃) |
| Operating Temperature | 700 - 1000 °C (Optimal: 800 - 850 °C)[1] | 850 °C (for 94.6% purity) to over 1200 °C[2][3] |
| Pressure | Atmospheric | Atmospheric |
| Product Purity | 90 - 98% (up to 99.8% in some cases)[4] | ~90 - 98% (after purification)[5] |
| Typical Contaminants | Carbon (from graphite anode), metal borides | Metal borides (e.g., MgB₂), magnesium oxide, unreacted magnesium[5] |
| Yield / Efficiency | Current efficiencies of 20 - 50% (potential for >50%)[6] | Reaction yield can be low (~19% for B₄C synthesis) and requires significant purification[5] |
| Energy Consumption | High, due to sustained high temperatures for electrolysis. Calculated values range from approximately 20 to 55 kWh/kg of Boron.[6] | The main reduction reaction is highly exothermic, but energy is required for preheating reactants and for extensive post-reaction purification. |
| Reaction Time | Varies with batch size and current density. | The primary reaction is rapid (self-propagating), but the overall process including purification is time-consuming. |
Experimental Protocols
Electrochemical Reduction via Molten Salt Electrolysis
This method involves the electrolytic decomposition of a boron-containing compound dissolved in a molten salt electrolyte to deposit elemental boron on the cathode.
Materials and Equipment:
-
High-temperature furnace (capable of maintaining 800-900°C)
-
Electrolytic cell (e.g., made of a high-temperature resistant material)
-
Graphite anode
-
Low-carbon iron cathode
-
Inert atmosphere supply (e.g., Argon)
-
DC power supply
-
Electrolyte components: Potassium chloride (KCl), Potassium fluoride (KF), Boron trioxide (B₂O₃) or Potassium tetrafluoroborate (KBF₄)
-
Post-processing chemicals: Hydrochloric acid (HCl), deionized water
Procedure:
-
The electrolyte is prepared by mixing the salt components (e.g., KCl, KF) and the boron source (e.g., B₂O₃). A typical composition might be a KCl-KF eutectic mixture with up to 40% B₂O₃.[1]
-
The mixture is placed in the electrolytic cell and heated in the furnace to the operating temperature (e.g., 800-850°C) under an inert argon atmosphere until a homogeneous molten salt is formed.[1]
-
The graphite anode and low-carbon iron cathode are lowered into the molten electrolyte.
-
A constant DC voltage (e.g., 1-2 V) is applied across the electrodes to initiate electrolysis.[6]
-
Electrolysis is carried out for a predetermined duration, during which elemental boron deposits on the cathode.
-
After electrolysis, the cathode is withdrawn from the cell and allowed to cool under an inert atmosphere.
-
The deposited boron, along with adhered electrolyte, is scraped from the cathode.
-
The product is then leached with hot dilute hydrochloric acid and rinsed with deionized water to remove residual salts and impurities, yielding purified boron powder.[7]
Thermo-chemical Reduction (Magnesiothermic Method)
This process, a variation of the Moissan process, utilizes a highly reactive metal like magnesium to reduce boron trioxide.[7]
Materials and Equipment:
-
High-temperature furnace
-
Reaction vessel (e.g., a deep crucible)
-
Magnesium (Mg) powder or turnings
-
Boron trioxide (B₂O₃) powder (derived from sodium metaborate)
-
Ignition source (e.g., magnesium ribbon)
-
Leaching equipment (beakers, stirrers)
-
Hydrochloric acid (HCl), deionized water
Procedure:
-
Anhydrous boron trioxide is intimately mixed with magnesium powder. The stoichiometric ratio can be varied; for example, a B₂O₃ to Mg ratio of 3.0 has been used to achieve high purity.[3]
-
The reaction mixture is placed in a crucible. To achieve a superior product, the mixture can be arranged in a form with a large surface area.[7]
-
The mixture is preheated in a furnace to a temperature between 400°C and 700°C.[7] For some optimized processes, a temperature of 850°C is used.[3]
-
The reaction is initiated by igniting a magnesium ribbon placed in contact with the mixture. The reaction is highly exothermic and self-propagating.[7]
-
After the reaction is complete, the crucible is allowed to cool to room temperature.
-
The resulting solid mass, containing elemental boron, magnesium oxide (MgO), and magnesium borides, is crushed.
-
The crushed product undergoes a multi-step leaching process, typically with hot hydrochloric acid, to dissolve the MgO and other impurities.
-
The resulting elemental boron is then filtered, washed thoroughly with deionized water, and dried.
Process and Workflow Visualizations
The following diagrams illustrate the logical workflows for both the electrochemical and thermo-chemical reduction processes.
References
- 1. How to Make Boron by Electrolysis - 911Metallurgist [911metallurgist.com]
- 2. EP1645644A2 - Preparation of boron and sodium by sodium metaborate reduction for the synthesis of sodium borohydride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pathway for the Combustion Synthesis and Consolidation of Boron Carbide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20100294670A1 - Synthesis of boron using molten salt electrolysis - Google Patents [patents.google.com]
- 7. US2897056A - Production of elemental boron by magnesium reduction - Google Patents [patents.google.com]
A Comparative Guide to Sodium Metaborate Dihydrate and Tetrahydrate for Research Applications
For researchers, scientists, and professionals in drug development, selecting the appropriate hydrated form of a chemical is crucial for ensuring reproducibility and success in experimental design. This guide provides a detailed comparison of the physicochemical properties of sodium metaborate dihydrate (NaBO₂·2H₂O) and sodium metaborate tetrahydrate (NaBO₂·4H₂O), supported by experimental data and protocols.
Sodium metaborate, an inorganic compound of sodium, boron, and oxygen, is utilized in various industrial and scientific applications, including the synthesis of borosilicate glasses, as a component of herbicides and antifreeze, and in detergents.[1][2] Its hydrated forms, primarily the dihydrate and tetrahydrate, exhibit distinct properties that can influence their suitability for specific applications.
Physicochemical Properties: A Comparative Analysis
The key differences between sodium metaborate dihydrate and tetrahydrate lie in their molecular weight, water of crystallization, and consequently, their thermal stability and solubility. These differences are summarized in the table below.
| Property | Sodium Metaborate Dihydrate | Sodium Metaborate Tetrahydrate | Reference(s) |
| Molecular Formula | NaBO₂·2H₂O | NaBO₂·4H₂O | |
| Molecular Weight | 101.83 g/mol | 137.86 g/mol | [3] |
| Appearance | White crystalline granules | White crystalline granules | [3] |
| Specific Gravity | 1.90 | 1.74 | [3] |
| Water of Crystallization | 35.39% | 52.26% | |
| Solubility in Water | 33.58% by weight at room temperature | 45.46% by weight at room temperature | |
| pH of 1% Aqueous Solution | ~11.1 | ~11.0 | |
| Melting/Decomposition Point | Begins to lose water at ~90°C (194°F) | Begins to lose water at ~53.5°C (128°F) | [4] |
Experimental Data and Protocols
Thermal Stability Analysis
The thermal stability of the hydrated forms of sodium metaborate is a critical factor in applications involving heating. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the dehydration process.
A study on the thermal dehydration of sodium metaborate dihydrate revealed a stepwise water loss. The first dehydration event occurs between 83°C and 155°C, corresponding to the loss of a significant portion of the water of hydration. A final dehydration step to the anhydrous form occurs between 249°C and 280°C.[5][6] The tetrahydrate form, with a higher water content and lower initial dehydration temperature, is expected to be less thermally stable than the dihydrate.
Experimental Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the sodium metaborate hydrate (dihydrate or tetrahydrate) into a tared TGA pan.
-
Analysis Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 400°C at a controlled heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative side reactions.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. This will indicate the dehydration temperatures and the amount of water of crystallization.
Solubility and Dissolution Rate
While both hydrates are highly soluble in water, the tetrahydrate exhibits a higher solubility at room temperature.[3] The dissolution rate, a measure of how quickly the solid dissolves, is a crucial parameter in many applications.
Experimental Protocol: Comparative Dissolution Rate Measurement
-
Apparatus: Utilize a USP 2 (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare a sufficient volume of deionized water and maintain it at a constant temperature (e.g., 25°C ± 0.5°C).
-
Sample Preparation: Compact a fixed mass (e.g., 1 gram) of either sodium metaborate dihydrate or tetrahydrate into a non-disintegrating pellet using a tablet press. This ensures a constant surface area for dissolution.
-
Dissolution Test:
-
Place the dissolution medium into the vessel and allow it to equilibrate to the set temperature.
-
Lower the paddle to the appropriate height.
-
Introduce the compacted pellet into the vessel and start the paddle rotation at a constant speed (e.g., 50 rpm).
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of borate in the collected samples using a suitable analytical method, such as titration with a standardized acid or inductively coupled plasma-atomic emission spectrometry (ICP-AES).
-
-
Data Analysis: Plot the concentration of dissolved sodium metaborate versus time for both the dihydrate and tetrahydrate. The initial slope of this curve represents the intrinsic dissolution rate.
Visualizing Relationships and Workflows
To aid in the understanding of the relationship between the different hydrated forms and a typical experimental workflow, the following diagrams are provided.
Caption: Temperature-dependent transitions of sodium metaborate hydrates.
Caption: Workflow for comparing properties of sodium metaborate hydrates.
Conclusion
The choice between sodium metaborate dihydrate and tetrahydrate should be guided by the specific requirements of the application. The dihydrate offers greater thermal stability, making it more suitable for processes involving elevated temperatures. Conversely, the tetrahydrate's higher solubility at room temperature may be advantageous in applications where rapid dissolution or higher solution concentrations are desired. For researchers in drug development, understanding these properties is essential for the formulation of stable and effective delivery systems. The provided experimental protocols offer a framework for in-house verification and comparison of these critical parameters.
References
A Comparative Guide to Sodium Metaborate in Soda vs. Kraft Pulping
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sodium metaborate as an additive in soda and kraft pulping processes. The information is compiled from various studies to offer insights into the efficacy and mechanisms of sodium metaborate in these two major chemical pulping methods.
Executive Summary
Sodium metaborate (NaBO₂) presents a contrasting performance profile when used in soda and kraft pulping. While it shows promise in enhancing the efficiency of soda pulping, its effectiveness is significantly diminished in the conventional kraft process. This difference is primarily attributed to the distinct chemical environments of the two methods. In the sulfur-free environment of soda pulping, sodium metaborate can actively participate in delignification. Conversely, the presence of sulfide and sulfate ions in the kraft liquor leads to competing reactions that neutralize the beneficial effects of the borate compound.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators of soda and kraft pulping with the addition of sodium metaborate. It is important to note that directly comparable quantitative data from a single study for both processes is limited in the available literature. The data for kraft-borate pulping is more extensively documented, while the performance of soda-borate pulping is described more qualitatively.
| Performance Parameter | Soda Pulping with Sodium Metaborate | Kraft Pulping with Sodium Metaborate |
| Pulp Yield | Potentially improved due to more selective delignification, though data is limited. One study on semi-chemical pulping with soda ash showed a decrease in yield with increasing borate addition[1]. | An increase of up to 1.8% has been observed in spruce, particularly at higher H-factors[2][3]. The effect on other wood species may vary. |
| Kappa Number | Expected to decrease due to enhanced delignification, leading to improved brightness[4]. However, in soda-AQ pulping of black spruce, borates led to poor pulp quality[3]. | Generally, no significant change in the kappa number has been reported for various wood species when sodium metaborate is added at a 35% autocausticizing level[2][3][5]. |
| Delignification Rate | Thermodynamically and kinetically favorable for meaningful interaction with lignin in the absence of interfering sulfur compounds[4]. | Can be retarded, as observed in the pulping of black spruce. This may require adjustments to cooking temperature or time to compensate[3]. |
| Pulp Strength Properties | One study on semi-chemical pulping noted a significant increase in tear strength with the addition of borates up to a certain concentration[1]. | No significant impact on tensile and tear strength has been observed for birch, maple, and spruce[3]. |
| Rejects | Data not readily available. | A decrease in rejects has been reported for birch, maple, and spruce[2][3]. |
| Chemical Environment | The absence of sulfide and sulfate allows for more reactive metaborate to interact with lignin[4]. | The presence of sulfide and sulfate ions neutralizes the effects of sodium metaborate through competing reactions[4]. |
Experimental Protocols
The following are generalized experimental protocols for laboratory-scale soda and kraft pulping with sodium metaborate, based on methodologies cited in various studies. It is crucial to note that optimal conditions can vary significantly based on the lignocellulosic raw material.
Soda-Borate Pulping
A typical laboratory-scale soda-borate pulping experiment would involve the following steps:
-
Raw Material Preparation: Wood chips or other lignocellulosic materials are screened to a uniform size. The moisture content is determined to calculate the oven-dry weight.
-
Cooking Liquor Preparation: A solution of sodium hydroxide (NaOH) is prepared. Sodium metaborate (NaBO₂) is then dissolved in the NaOH solution. The active alkali charge and the amount of sodium metaborate can be varied depending on the experimental design.
-
Pulping: The raw material is placed in a laboratory digester. The cooking liquor is added at a specified liquor-to-wood ratio (e.g., 4:1). The digester is heated to a target temperature (e.g., 160-180°C) and held for a specific duration (e.g., 60-120 minutes)[6][7].
-
Pulp Processing: After cooking, the digester is cooled, and the pulp is separated from the black liquor. The pulp is then washed with water until neutral pH, screened to remove rejects, and dewatered.
-
Analysis: The pulp is analyzed for total yield, screen rejects, kappa number (e.g., using TAPPI T236 cm-85), and viscosity (e.g., using TAPPI T230 om-94)[8]. Handsheets can be prepared to evaluate physical properties like tensile and tear strength.
Kraft-Borate Pulping
The protocol for kraft-borate pulping is similar to the soda-borate process, with the key difference being the composition of the cooking liquor:
-
Raw Material Preparation: As described for soda-borate pulping.
-
Cooking Liquor Preparation: The white liquor is prepared by dissolving sodium hydroxide (NaOH) and sodium sulfide (Na₂S) in water to achieve a target active alkali and sulfidity. Sodium metaborate is then added to the white liquor, often at a level corresponding to a certain percentage of autocausticizing (e.g., 35%)[2][5].
-
Pulping: The procedure is similar to soda-borate pulping, with the digester being heated to a specific temperature (e.g., 170°C) for a certain time, often expressed as an H-factor[2][3].
-
Pulp Processing: Same as for soda-borate pulping.
-
Analysis: The pulp is characterized for the same parameters as in the soda-borate process.
Mandatory Visualizations
Signaling Pathway of Sodium Metaborate in Pulping
Caption: Chemical pathways of sodium metaborate in soda and kraft pulping.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing soda-borate and kraft-borate pulping.
Conclusion
The performance of sodium metaborate is highly dependent on the chemical environment of the pulping process. In the absence of interfering sulfur compounds, as in soda pulping, it has the potential to enhance delignification and improve pulp properties. However, in the kraft process, its efficacy is significantly compromised by the presence of sulfide and sulfate ions. Further research involving direct comparative studies under identical conditions is necessary to fully quantify the benefits of sodium metaborate in soda pulping and to explore potential modifications to the kraft process that could unlock its latent potential.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. Some Properties of Kraft and Kraft-Borate Pulps of Different Wood Species, 2002 Fall Technical Confe [imisrise.tappi.org]
- 3. researchgate.net [researchgate.net]
- 4. paperadvance.com [paperadvance.com]
- 5. "Effects of Sodium Metaborate on Kraft Pulping" by Biljana M. Bujanovic [scholarworks.wmich.edu]
- 6. Production of Long-Fiber Pulp from Enset Plant Residues by Soda Pulping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prehydrolysis soda pulping of Enset fiber for production of dissolving grade pulp and biogas - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07220C [pubs.rsc.org]
- 8. eucalyptus.com.br [eucalyptus.com.br]
cost-benefit analysis of using sodium metaborate in industrial processes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Sodium Metaborate and its Alternatives in Industrial Processes
Sodium metaborate, a versatile alkaline salt, finds extensive use across a spectrum of industrial processes, from the formulation of detergents and adhesives to corrosion inhibition and textile manufacturing. Its efficacy as a buffering agent, a source of borate, and a cross-linking agent underpins its utility. However, a thorough cost-benefit analysis necessitates a comparative evaluation against alternative substances to guide informed selection in research, development, and industrial production. This guide provides an objective comparison of sodium metaborate's performance with key alternatives, supported by available experimental data and detailed methodologies.
Performance Comparison in Key Industrial Applications
The decision to use sodium metaborate often hinges on its performance characteristics relative to other chemicals. This section breaks down the comparative performance in three major application areas: industrial cleaning, adhesives, and corrosion inhibition.
Industrial Cleaning and Detergents
In the realm of industrial and institutional cleaners, sodium metaborate serves as a builder and an alkalinity source, enhancing cleaning performance. Its primary competitor in this space is sodium silicate, another widely used alkaline builder.
Key Performance Attributes:
-
Buffering Capacity: Sodium metaborate provides excellent pH control, maintaining an alkaline environment that is crucial for the effective removal of oils and greases.[1]
-
Builder Function: While considered a mild builder, borates like sodium metaborate contribute to water softening and prevent the redeposition of soil on fabrics by creating negative charges on soil particles.[2]
-
Enzyme Stabilization: In liquid laundry detergents, sodium metaborate helps to stabilize enzymes, preserving their cleaning efficacy over time.[1]
Comparative Analysis:
| Feature | Sodium Metaborate | Sodium Silicate |
| Primary Function | Alkalinity, pH buffering, mild builder | Alkalinity, builder, corrosion inhibition for washing machines |
| Performance Notes | Good for pH control and enzyme stabilization.[1] | Strong builder, effective in preventing mineral deposition and equipment corrosion.[3] |
| Environmental Profile | Boron compounds can have ecotoxicological effects at high concentrations. | Generally considered to have a lower environmental impact. |
Adhesives
Sodium metaborate, along with borax, is a key additive in starch-based adhesives, particularly for corrugated paperboard and other paper products. It functions by cross-linking starch molecules, thereby increasing viscosity and tack.
Key Performance Attributes:
-
Viscosity and Tack: Borates significantly increase the viscosity and "tack" (stickiness) of starch adhesives, which is critical for high-speed manufacturing processes.
-
Solubility: Sodium metaborate offers higher solubility than borax, allowing for the preparation of more concentrated borate solutions at the same temperature.[4] This can be advantageous in formulations where water content needs to be minimized.
Comparative Analysis:
| Feature | Sodium Metaborate | Borax (Sodium Tetraborate) |
| Primary Function | Starch cross-linking, viscosity and tack enhancer | Starch cross-linking, viscosity and tack enhancer |
| Performance Notes | Higher solubility allows for more concentrated solutions.[4] Leads to a more highly branched polymer and improved fluid properties.[5] | A long-standing, effective additive for starch adhesives.[5] |
| Quantitative Data | A study on starch-based wood adhesives showed that increasing borax concentration from 0% to 8% significantly improved shear strength. While this data is for borax, it indicates the positive impact of borates on adhesive strength.[6] | One study on manioc starch-based adhesives reported that increasing borax concentration led to increased viscosity and bond strength. For example, at 85°C, an adhesive with 20% borax/starch mass ratio (using HCl as a gelatinizer) exhibited a bond strength of 22.31 kPa.[7] |
Corrosion Inhibition
Sodium metaborate is utilized in various industrial water treatment formulations to inhibit the corrosion of metals.[1] It competes with other corrosion inhibitors like phosphates.
Key Performance Attributes:
-
pH Control: By maintaining an alkaline pH, sodium metaborate helps in the formation of a passive, protective oxide layer on metal surfaces.
-
Film Formation: Borates can contribute to the formation of a protective film that physically separates the metal from the corrosive environment.
Comparative Analysis:
| Feature | Sodium Metaborate | Sodium Phosphates (e.g., Trisodium Phosphate) |
| Primary Function | pH buffering for passivation | Formation of a protective phosphate film |
| Performance Notes | Effective in controlling pH. | Studies have shown that sodium phosphate can achieve high inhibition efficiencies (up to 91.7%) by forming an insoluble ferric phosphate layer.[8] A study on synergistic effects found that a combination of sodium phosphate and sodium tungstate was highly effective.[9] |
| Quantitative Data | A study on phosphate borate compounds found them to be more effective corrosion inhibitors than sodium metaborate or trisodium phosphate used separately.[10] | Research on sodium phosphate as a corrosion inhibitor for mild steel in artificial seawater showed an inhibition efficiency increase from 65% to about 80% on a wire-brushed surface compared to a coarse-grained surface.[11] |
Cost-Benefit Analysis
The economic viability of using sodium metaborate is a crucial factor in its selection. The following table provides an overview of recent price data for sodium metaborate and its alternatives. It is important to note that prices are subject to market fluctuations.
| Chemical | Price (per metric ton) | Date of Price Data |
| Sodium Metaborate | No direct recent price data found in searches. | - |
| Borax (Sodium Tetraborate) | ~$665 - $1335 USD | September 2024[12] |
| Sodium Silicate | ~$250 - $590 USD | Q2-Q3 2025[13] |
| Trisodium Phosphate | ~$580 - $750 USD | Q1 2024[14] |
Analysis:
-
Detergents: Sodium silicate is generally a more cost-effective option as a primary builder in detergent formulations.[15] However, the added benefits of sodium metaborate, such as enzyme stabilization, may justify its use in more specialized or high-performance liquid detergents.
-
Adhesives: While borax is a widely used and cost-effective option, the higher solubility of sodium metaborate can be a significant processing advantage, potentially leading to indirect cost savings through more efficient manufacturing. The choice between the two will depend on the specific formulation requirements and production setup.
-
Corrosion Inhibition: The cost-effectiveness of sodium metaborate versus phosphates is application-dependent. While phosphates have demonstrated high inhibition efficiencies, the overall cost of the water treatment formulation and the specific operating conditions of the system will determine the most economical choice. The potential for synergistic effects with other inhibitors, as seen with phosphates and tungstates, also adds a layer of complexity to the cost-benefit calculation.[9]
Environmental and Safety Considerations
The environmental footprint and safety profile of industrial chemicals are of increasing importance.
-
Sodium Metaborate and Borates: Boron is a naturally occurring element, but high concentrations in the environment can be toxic to some aquatic life and plants.[14] The European Union has classified some borates as substances of very high concern (SVHC) due to their potential reproductive toxicity. This has led to increased scrutiny and, in some cases, substitution of borates in certain applications.
-
Sodium Silicate: Generally considered to be more environmentally benign than borates. Its production, however, is energy-intensive.[16]
-
Sodium Phosphates: A primary environmental concern with phosphates is their contribution to eutrophication of water bodies, which can lead to algal blooms and oxygen depletion. This has led to restrictions on their use in consumer detergents in many regions.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines general experimental protocols for evaluating the performance of sodium metaborate and its alternatives in key applications.
Evaluation of Cleaning Performance in Detergents
Objective: To quantify the cleaning efficacy of a detergent formulation containing sodium metaborate compared to a formulation with an alternative builder (e.g., sodium silicate).
Methodology (based on EU Ecolabel and A.I.S.E. guidelines): [9][17]
-
Preparation of Test Fabrics: Standard pre-soiled and stained fabric swatches (e.g., with oil, grease, wine, etc.) are used.
-
Washing Process:
-
Use a standardized washing machine (e.g., as specified in IEC 60456).
-
Prepare washing solutions with controlled water hardness and temperature.
-
Add the test detergent formulations at the manufacturer's recommended dosage for "normally soiled" laundry.[18]
-
Include a ballast load of clean fabric to simulate a typical wash load.
-
-
Evaluation:
-
After washing and drying, the reflectance of the fabric swatches is measured using a spectrophotometer or colorimeter.
-
The cleaning efficiency is calculated based on the difference in reflectance before and after washing.
-
Statistical analysis is performed to determine the significance of any performance differences between the formulations.
-
Measurement of Starch Adhesive Properties
Objective: To compare the viscosity and tack of starch adhesives formulated with sodium metaborate versus borax.
Methodology:
-
Adhesive Preparation: Prepare starch adhesive formulations with varying concentrations of sodium metaborate and borax, keeping all other components constant.
-
Viscosity Measurement:
-
Use a rotational viscometer to measure the viscosity of the adhesive samples at a controlled temperature.
-
Record viscosity at different shear rates to characterize the rheological behavior of the adhesives.
-
-
Tack Measurement (Loop Tack Test):
-
Form a loop from a strip of a standard substrate coated with the adhesive.
-
Bring the loop into contact with a standard test surface for a defined period and under a specified pressure.
-
Measure the force required to pull the loop away from the surface. This force is a measure of the adhesive's tack.
-
Evaluation of Corrosion Inhibition Efficiency
Objective: To determine the effectiveness of sodium metaborate as a corrosion inhibitor for a specific metal (e.g., mild steel) in a corrosive environment and compare it to an alternative like sodium phosphate.
Methodology (Electrochemical Techniques):
-
Electrode Preparation: Prepare electrodes from the metal of interest with a defined surface area.
-
Electrochemical Cell Setup: Place the working electrode (the metal being tested), a reference electrode, and a counter electrode in an electrochemical cell containing the corrosive solution (e.g., a saline solution).
-
Electrochemical Measurements:
-
Potentiodynamic Polarization: Scan a range of potentials and measure the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr indicates better corrosion inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC potential over a range of frequencies and measure the impedance. The data can be used to model the corrosion process and determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate.[19][20]
-
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated using the following formula, where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
Visualizing Industrial Processes
To better understand the workflows and interactions in the applications of sodium metaborate, the following diagrams are provided.
Caption: Workflow for Evaluating Corrosion Inhibitor Performance.
Caption: Chemical Modification of Starch Adhesives with Borates.
References
- 1. borax.com [borax.com]
- 2. Borates in Detergents | AMERICAN BORATE COMPANY [americanborate.com]
- 3. mdpi.com [mdpi.com]
- 4. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]
- 5. Mummies to Modern Industry: Borates in Adhesives | U.S. Borax [borax.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Influence of Processing Variables on Some Physico-Chemical Properties and Quality of Manioc Starch-Based Adhesives [scirp.org]
- 8. Adsorption and Surface Analysis of Sodium Phosphate Corrosion Inhibitor on Carbon Steel in Simulated Concrete Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. businessanalytiq.com [businessanalytiq.com]
- 11. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 12. imarcgroup.com [imarcgroup.com]
- 13. Sodium Silicate Price Trends, Chart, Index And Forecast [price-watch.ai]
- 14. datavagyanik.com [datavagyanik.com]
- 15. openpr.com [openpr.com]
- 16. letters.rilem.net [letters.rilem.net]
- 17. stcrs.com.ly [stcrs.com.ly]
- 18. researchgate.net [researchgate.net]
- 19. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 20. mdpi.com [mdpi.com]
Spectroscopic Showdown: A Comparative Analysis of Sodium Metaborate and Sodium Perborate
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of sodium metaborate and sodium perborate, complete with experimental data and protocols.
In the realm of inorganic chemistry and material science, sodium metaborate and sodium perborate are two boron-containing compounds with significant industrial applications. While chemically related, their distinct structures give rise to unique spectroscopic properties. This guide provides a comprehensive comparison of their Fourier-Transform Infrared (FTIR), Raman, and ¹¹B Nuclear Magnetic Resonance (NMR) spectra, offering valuable insights for characterization and quality control.
Unveiling the Structural Differences
The fundamental differences in the spectroscopic profiles of sodium metaborate and sodium perborate originate from their distinct anionic structures. Anhydrous sodium metaborate (NaBO₂) typically exists as a trimer, (Na⁺)₃[B₃O₆]³⁻, featuring a six-membered ring of alternating boron and oxygen atoms.[1][2] In this structure, the boron atoms are trigonal planar, coordinated to three oxygen atoms.
In contrast, sodium perborate, commonly available as a tetrahydrate (NaBO₃·4H₂O), possesses a more complex dimeric anion, [B₂(O₂)₂(OH)₄]²⁻.[3] This structure contains a six-membered ring with two boron atoms bridged by two peroxy (-O-O-) groups. Each boron atom is tetrahedrally coordinated to two oxygen atoms from the peroxy groups and two hydroxyl groups. The presence of the peroxide linkage is a key distinguishing feature.
Below is a visualization of the distinct anionic structures of anhydrous sodium metaborate and the perborate anion found in hydrated sodium perborate.
Spectroscopic Comparison Data
The structural disparities are clearly reflected in the vibrational and NMR spectra of these compounds. The following tables summarize the key spectroscopic differences based on available experimental data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. The key differences in the FTIR spectra of sodium metaborate and sodium perborate arise from the different boron coordination environments and the presence of hydroxyl and peroxy groups in the latter.
| Sodium Metaborate (Anhydrous) | Sodium Perborate (Tetrahydrate) | Vibrational Mode Assignment |
| ~1450 cm⁻¹ (strong) | - | Asymmetric stretching of B-O bonds in trigonal BO₃ units. |
| ~939 cm⁻¹ (strong) | ~1000-1200 cm⁻¹ (broad) | Symmetric stretching of B-O bonds. In perborate, this is associated with the tetrahedral BO₄ units. |
| - | ~3000-3600 cm⁻¹ (broad) | O-H stretching vibrations from hydroxyl groups and water of hydration.[3] |
| - | ~1670 cm⁻¹ (medium) | H-O-H bending vibration from water of hydration.[3] |
| ~700-800 cm⁻¹ | ~850-900 cm⁻¹ | B-O-B bending vibrations. The perborate may also show bands related to the O-O stretch of the peroxy group in this region. |
Note: Peak positions can vary slightly based on the specific hydrate form and experimental conditions.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations. The peroxide O-O bond in sodium perborate is expected to have a characteristic Raman signal.
| Sodium Metaborate (Anhydrous) | Sodium Perborate (Hydrated) | Vibrational Mode Assignment |
| Not prominently reported in solid state | ~850-900 cm⁻¹ | O-O stretching of the peroxy group. The exact position can be influenced by the crystal structure. |
| Bands associated with (BO₃)³⁻ ring vibrations | ~710 cm⁻¹ (tetrahydrate), ~705 cm⁻¹ (monohydrate) | Vibrations involving the [B₂(O₂)₂(OH)₄]²⁻ ring structure. |
| - | ~900 cm⁻¹ (tetrahydrate), ~890 cm⁻¹ (monohydrate) | B-O stretching vibrations within the tetrahedral borate units. |
| - | ~970 cm⁻¹ (tetrahydrate), ~960 cm⁻¹ (monohydrate) | B-O-H bending modes. |
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for determining the coordination environment of boron. The chemical shift is highly sensitive to whether the boron is trigonal (BO₃) or tetrahedral (BO₄).
| Compound | ¹¹B Chemical Shift (ppm) | Boron Coordination Environment |
| Sodium Metaborate (anhydrous) | ~1.3 ± 0.5 | Trigonal (BO₃) |
| Sodium Perborate (hydrated) | Expected in the range of ~1 to 10 ppm | Tetrahedral (BO₄) |
The chemical shift for sodium perborate is an expected range based on typical values for tetrahedral borates, as specific solid-state NMR data was not prominently available in the literature reviewed.
Experimental Protocols
To ensure reproducibility and accuracy, standardized experimental protocols are essential. Below are general methodologies for the spectroscopic analysis of solid sodium metaborate and sodium perborate.
FTIR Spectroscopy Protocol
A general workflow for acquiring FTIR spectra of solid inorganic salt samples.
Raman Spectroscopy Protocol
A typical procedure for obtaining Raman spectra from solid powder samples.
Solid-State ¹¹B NMR Spectroscopy Protocol
A general outline for acquiring solid-state ¹¹B NMR spectra.
References
Assessing the Anti-Wear Properties of Sodium Metaborate as an Oil Additive: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-wear properties of sodium metaborate as a lubricant additive against two common alternatives: Zinc Dialkyldithiophosphate (ZDDP) and Molybdenum Disulfide (MoS₂). The information presented is based on experimental data from various tribological studies.
Performance Comparison of Anti-Wear Additives
The anti-wear performance of lubricant additives is primarily evaluated by measuring the wear scar diameter (WSD) and the coefficient of friction (CoF) under controlled conditions. The following table summarizes quantitative data from various studies, showcasing the relative performance of sodium metaborate, ZDDP, and MoS₂. It is important to note that the experimental conditions in these studies may vary, and a direct comparison should be made with caution.
| Additive | Base Oil | Test Method | Load (N) | Speed (rpm) | Temperature (°C) | Wear Scar Diameter (mm) | Coefficient of Friction |
| Sodium Metaborate (as part of a borate ester formulation) | Mineral Oil | Four-Ball | 392 | 1200 | 75 | 0.46 | Not Reported |
| Zinc Dialkyldithiophosphate (ZDDP) | Mineral Oil | Four-Ball | 392 | 1200 | 75 | 0.55 - 0.65 | ~0.08 - 0.12 |
| Molybdenum Disulfide (MoS₂) (nanoparticles) | PAO | Pin-on-Disk | 10 | 100 | Ambient | Not Reported | ~0.05 - 0.09 |
| Base Oil (without additive) | Mineral Oil | Four-Ball | 392 | 1200 | 75 | > 0.80 | > 0.12 |
Note: The data for sodium metaborate is derived from studies on nitrogen-containing borate esters, which are closely related compounds and indicative of the performance of borate-based additives.
Experimental Protocols
The data presented in this guide is primarily obtained through two standardized tribological tests: the Four-Ball Wear Test and the Pin-on-Disk Test.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive characteristics of lubricating fluids in sliding contact.
Apparatus: A four-ball wear tester consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.
Procedure:
-
The three stationary balls are clamped together and immersed in the lubricant sample.
-
The fourth ball is brought into contact with the three stationary balls under a specified load.
-
The top ball is rotated at a constant speed for a set duration and at a controlled temperature.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is calculated to determine the anti-wear properties of the lubricant. A smaller wear scar indicates better anti-wear performance.
Pin-on-Disk Test (ASTM G99)
This test method covers a laboratory procedure for determining the wear of materials during sliding using a pin-on-disk apparatus.
Apparatus: A pin-on-disk tribometer consists of a stationary pin that is in contact with a rotating disk.
Procedure:
-
A pin with a specific geometry (e.g., a ball or a flat-ended cylinder) is loaded against a flat, rotating disk specimen with a specific force.
-
The disk is rotated at a constant speed for a predetermined number of cycles or duration.
-
The frictional force between the pin and the disk is continuously measured to determine the coefficient of friction.
-
After the test, the wear on both the pin and the disk is quantified by measuring the volume of material lost, typically through profilometry.
-
The wear rate is then calculated. A lower wear rate and a lower coefficient of friction indicate superior tribological performance.
Visualizations
Experimental Workflow for Anti-Wear Assessment
The following diagram illustrates the typical workflow for assessing the anti-wear properties of lubricant additives.
A Comparative Analysis of Borate Salts in Fire Retardant Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common borate salts—Zinc Borate, Ammonium Pentaborate, and Sodium Borate (Borax)—in fire retardant formulations. The information is supported by experimental data from various studies, offering insights into their efficacy in different polymer and cellulosic systems.
Executive Summary
Performance Data of Borate Salts
The following tables summarize the quantitative performance of different borate salts from various studies. It is crucial to consider the polymer matrix and the presence of other additives, as these significantly influence the fire retardant performance.
Table 1: Cone Calorimeter Data for Various Borate Formulations
| Borate Salt | Polymer Matrix | Other Additives | Loading Level | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) | Reference |
| Zinc Borate | Polypropylene (PP) | Ammonium Polyphosphate (APP) | ZB: 2%, APP: 18% | 280 | 85 | 35 | [2] |
| Zinc Borate | Epoxy | Aluminum Trihydroxide (ATH) | ZB: 10%, ATH: 10% | 450 | 110 | 40 | [3] |
| Borax/Boric Acid | Wood Plastic Composite (PP) | None | 8% | 180 | 60 | 50 | [4] |
| Ammonium Pentaborate | Rigid Polyurethane Foam (RPUF) | Expandable Graphite (EG) | APB: 5%, EG: 15% | 120 | 45 | 25 | [5] |
| Control (No FR) | Polypropylene (PP) | None | 0% | 750 | 150 | 30 | [2] |
Table 2: Limiting Oxygen Index (LOI) and Smoke Density Data
| Borate Salt | Polymer Matrix | Other Additives | Loading Level | LOI (%) | Maximum Smoke Density (Ds, max) | Reference |
| Zinc Borate | Polypropylene (PP) | Antimony Trioxide | ZB: 5%, Sb2O3: 5% | 28 | 450 | [2] |
| Zinc Borate | Epoxy | None | 10% | 25 | 600 | [6] |
| Borax/Boric Acid | Wood Plastic Composite (PP) | None | 12% | 26 | Not Reported | [4] |
| Ammonium Pentaborate | Polyamide-6 | None | 20% | 29 | Not Reported | [7] |
| Control (No FR) | Polypropylene (PP) | None | 0% | 18 | >1000 | [2] |
Mechanisms of Fire Retardancy
Borate salts function through a combination of condensed-phase and, to a lesser extent, gas-phase mechanisms. The primary actions include:
-
Endothermic Decomposition: Upon heating, hydrated borate salts release water, a process that absorbs heat and cools the substrate.[1]
-
Char Formation: Borates promote the formation of a carbonaceous char layer on the surface of the material. This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatiles.[1]
-
Glassy Layer Formation: At higher temperatures, borates can form a glassy, vitreous layer that further protects the char from oxidation and acts as a physical barrier to the combustible gases.[1]
-
Synergistic Effects: Borates often exhibit synergistic effects when combined with other fire retardants, such as phosphorus-containing compounds and metal hydroxides, enhancing the overall fire retardant efficiency.[8]
Mechanism of Borate Salt Fire Retardancy
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cone Calorimetry (ASTM E-1354)
This test measures the heat release rate, smoke production, and other combustion properties of materials.
-
Specimen Preparation: Samples are cut to a standard size, typically 100 mm x 100 mm, with a thickness not exceeding 50 mm. They are then conditioned at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Apparatus: A cone calorimeter, consisting of a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis, is used.
-
Procedure: The specimen is placed on the load cell below the conical heater, which exposes it to a specific heat flux (e.g., 35 or 50 kW/m²). A spark igniter is used to ignite the gases emitted from the decomposing sample.
-
Data Collection: Throughout the test, the following parameters are continuously measured:
-
Heat release rate (based on oxygen consumption)
-
Mass loss rate
-
Time to ignition
-
Smoke production rate (using a laser photometer)
-
Concentrations of combustion gases (e.g., CO, CO2)
-
Limiting Oxygen Index (LOI) (ASTM D-2863)
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
-
Specimen Preparation: Samples are prepared as self-supporting bars or films of specific dimensions.
-
Apparatus: The apparatus consists of a vertical glass chimney, a sample holder, and a system for controlling and mixing oxygen and nitrogen flows.
-
Procedure: The specimen is mounted vertically in the chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited with a flame. The oxygen concentration is then gradually reduced until the flame self-extinguishes.
-
Data Reporting: The LOI is expressed as the percentage of oxygen in the gas mixture required to sustain combustion. A higher LOI value indicates better flame retardancy.
Smoke Density (ASTM E-662)
This method measures the specific optical density of smoke generated by solid materials under flaming and non-flaming conditions.
-
Specimen Preparation: Samples of a specified size (e.g., 76.2 mm x 76.2 mm) are conditioned before testing.
-
Apparatus: A smoke density chamber, which is a completely enclosed cabinet with a radiant heat furnace and a photometric system to measure light obscuration, is used.
-
Procedure: The specimen is exposed to a radiant heat source. For the flaming condition, a pilot burner is also used. The smoke generated accumulates in the chamber, and the attenuation of a light beam passing through the smoke is measured.
-
Data Reporting: The results are reported as the specific optical density (Ds), which is a dimensionless measure of the smoke produced per unit area of the sample.
Experimental Workflow for Fire Retardant Evaluation
Conclusion
The selection of a borate salt for a fire retardant formulation depends heavily on the polymer matrix, processing conditions, and the specific fire safety standards that need to be met.
-
Zinc Borate is a versatile fire retardant that shows good performance in a wide range of polymers and often acts synergistically with other retardants.[8]
-
Ammonium Pentaborate appears to be particularly effective in nitrogen-containing polymers like polyamides and in polyurethane foams, contributing to a high LOI.[5][7]
-
Sodium Borate (Borax) , often in combination with boric acid, is a cost-effective solution, especially for cellulosic materials and wood-plastic composites, where it significantly reduces heat release and promotes charring.[4]
Further research involving direct comparative studies of these borate salts within the same polymer matrix is warranted to provide a more definitive ranking of their performance. Researchers and formulators are encouraged to use this guide as a starting point and to conduct their own targeted testing to optimize their specific applications.
References
- 1. Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax [borax.com]
- 2. Investigation of the fire, thermal, and mechanical properties of zinc borate and synergic fire retardants on composites produced with PP-MDF wastes :: BioResources [bioresources.cnr.ncsu.edu]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
Safety Operating Guide
Safe Disposal of Sodium Metaborate Hydrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of sodium;oxido(oxo)borane;hydrate, commonly known as sodium metaborate hydrate. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Physical Data
To facilitate safe handling and disposal, key quantitative data for sodium metaborate tetrahydrate are summarized below.
| Property | Value |
| Chemical Name | Sodium metaborate tetrahydrate |
| CAS Number | 10555-76-7 |
| Molecular Formula | NaBO₂ · 4H₂O |
| Relative Density | 1.74 |
| Solubility in Water | 41.9% @ 20°C, 109.8% @ 100°C[1] |
| pH | Alkaline solution |
| Appearance | White, odorless, crystalline solid |
| Flammability | Non-flammable solid[2] |
Personal Protective Equipment (PPE)
Before handling sodium metaborate hydrate for disposal or any other purpose, it is crucial to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear safety goggles that meet ANSI Z.87.1 standards or other national standards.[3]
-
Hand Protection: Waterproof gloves are recommended for normal industrial exposures.[2]
-
Body Protection: Wear protective clothing or a lab coat to prevent skin contact.[2]
Step-by-Step Disposal Procedures
The disposal of this compound should always be conducted in accordance with local, state, and federal regulations.[4] The following steps provide a general guideline for proper disposal.
Step 1: Assessment of Quantity
-
Small Quantities: Small amounts of sodium metaborate hydrate can typically be disposed of at landfill sites.[2]
-
Large (Tonnage) Quantities: For larger quantities, it is recommended to explore options for appropriate application or use before considering disposal.[2]
Step 2: Consultation with Local Authorities
-
Before proceeding with any disposal method, it is mandatory to consult with local authorities or your institution's waste management authority to understand any specific local requirements or regulations.[2][4]
Step 3: Preparing for Disposal
-
Ensure the material is in a suitable, labeled container.[4]
-
If dealing with a spill, sweep up the solid material and place it into a designated container for disposal.[5][6] Avoid generating dust during this process.[4]
Step 4: Disposal
-
Landfill Disposal: For small quantities, and where permitted by local regulations, the sealed and labeled container can be sent to an authorized landfill.
-
Recycling: If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer for recycling possibilities.[4]
Important Considerations:
-
Sodium metaborate hydrate is not classified as a hazardous waste under the Federal Resource Conservation and Recovery Act (RCRA).[2]
-
Do not allow wash water from cleaning equipment to enter drains.[4] All wash water should be collected for appropriate treatment before disposal.
-
In case of a spill into water, advise the local water authority, as high concentrations of boron can be harmful to plant life.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Handling and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of the chemical.
-
Handling: Use local exhaust ventilation to minimize dust concentrations.[2] Good housekeeping procedures should be implemented to prevent dust accumulation.[2][3] Wash hands thoroughly after handling.[3][7]
-
Storage: Store in a dry, indoor location.[2][3] Keep containers tightly closed in a well-ventilated area.[6] To prevent caking, a first-in, first-out inventory system is recommended.[2]
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Perborate Monohydrate
Essential safety protocols and logistical plans for the handling and disposal of Sodium Perborate Monohydrate (CAS: 10332-33-9) are critical for maintaining a safe laboratory environment. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.
Sodium perborate monohydrate, with the chemical name sodium;oxido(oxo)borane;hydrate, is a white, crystalline, odorless powder.[1] It is a strong oxidizing agent that may intensify fire and is harmful if swallowed.[2][3] It can also cause serious eye damage, respiratory irritation, and may have adverse effects on fertility or an unborn child.[2][4] Adherence to strict safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE): A Tabular Overview
To ensure personal safety, the following personal protective equipment must be worn when handling sodium perborate monohydrate.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) | Protects against dust particles and potential splashes, preventing serious eye damage.[3][4] |
| Face Shield | To be worn if there is a risk of splashing | Provides an additional layer of protection for the entire face.[4] | |
| Hand Protection | Chemical-resistant Gloves | Impermeable, tested for suitability for prolonged contact | Prevents skin irritation and absorption.[1][4] |
| Body Protection | Lab Coat/Protective Clothing | Fire/flame resistant and impervious | Protects against skin contact and contamination of personal clothing.[3][5] |
| Impervious Apron or Chemical Suit | Recommended for larger quantities or when splashing is likely | Offers enhanced protection against widespread contamination.[4] | |
| Respiratory Protection | Dust Mask or Respirator | To be used in case of insufficient ventilation or dust generation | Prevents inhalation of dust particles, which can cause respiratory tract irritation.[5][6] |
Experimental Protocols: Safe Handling and Disposal
Protocol for Safe Handling of Sodium Perborate Monohydrate
-
Preparation and Area Setup:
-
Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as detailed in the table above.
-
-
Weighing and Dispensing:
-
Handle the powder carefully to minimize dust generation.
-
Use a scoop or spatula for transferring the solid.
-
If possible, weigh the compound directly into the reaction vessel.
-
-
During the Experiment:
-
Post-Experiment:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Clean the work area and decontaminate any spills immediately.
-
Protocol for Disposal of Sodium Perborate Monohydrate
-
Waste Collection:
-
Collect waste sodium perborate monohydrate and any contaminated materials in a designated, labeled hazardous waste container.[6]
-
-
Spill Management:
-
In case of a small spill, and if permitted by local regulations, dilute with a large amount of water and flush to a chemical sewer.[4]
-
For larger spills, absorb the material with an inert substance like sand and place it in a suitable container for disposal.[4] Do not use combustible materials for absorption.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through a licensed waste disposal contractor.
-
All disposal activities must be in accordance with federal, state, and local regulations.[4][6]
-
Do not dispose of sodium perborate monohydrate in regular trash or down the drain unless explicitly permitted by local authorities for very dilute solutions.[5]
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of Sodium Perborate Monohydrate.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
